molecular formula C11H14O2 B089845 3-Phenylpropyl acetate CAS No. 122-72-5

3-Phenylpropyl acetate

カタログ番号: B089845
CAS番号: 122-72-5
分子量: 178.23 g/mol
InChIキー: JRJGKUTZNBZHNK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Phenylpropyl acetate (CAS 122-72-5), also known as hydrocinnamyl acetate, is a flavor and fragrance ester of significant interest in research and development. With a molecular formula of C11H14O2 and a molar mass of 178.23 g/mol, it is a colorless to almost colorless liquid . It is characterized by a complex odor profile that is primarily fruity (89.47%), sweet (87.43%), and floral (85.64%), with additional honey, resinous, and spicy nuances . This compound occurs naturally in several sources, most notably in guava fruit, and is also found in narcissus and cassia bark . Its primary research and industrial value lies in its applications. It is widely studied and used as a key flavoring agent in food and beverages, imparting ripe fruit and honey notes, and is approved as GRAS by the FDA (FEMA No. 2890) . In the fragrance industry, it serves as a valuable ingredient for providing warm, floral heart notes in fine perfumes, cosmetics, soaps, shampoos, and detergents . Furthermore, it acts as a chemical intermediate in organic synthesis, exemplified by its role in the catalytic synthesis of other perfumery compounds like 3-phenyl propyl benzoate . This product is strictly for Research Use Only and is not intended for personal, cosmetic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-phenylpropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJGKUTZNBZHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047648
Record name 3-Phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, floral spicy odour
Record name 3-Phenylpropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

244.00 to 245.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.011-1.020
Record name 3-Phenylpropyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/173/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

122-72-5
Record name 3-Phenylpropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpropyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpropyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404453
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylpropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpropyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPROPYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKW166708I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Phenylpropyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033386
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Phenylpropyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenylpropyl Acetate (B1210297)

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 3-phenylpropyl acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

This compound, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[2]

IdentifierValue
IUPAC Name This compound[1]
Synonyms Hydrocinnamyl acetate, Acetic acid 3-phenylpropyl ester, Benzenepropanol, 1-acetate[1][3]
CAS Number 122-72-5[4]
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [1][3]
InChI InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]
InChIKey JRJGKUTZNBZHNK-UHFFFAOYSA-N[1]
SMILES CC(=O)OCCCC1=CC=CC=C1[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral and spicy odor.[1][4] It is used in perfume compositions and as a flavoring agent.[4]

PropertyValue
Appearance Clear, colorless liquid[3][4][5]
Odor Floral, spicy, balsamic[4][6]
Boiling Point 244-245 °C[1][4][5]
Melting Point -60 °C[7]
Density 1.012 g/mL at 25 °C[4]
Refractive Index 1.494-1.498 at 20 °C[1][5]
Solubility Insoluble in water; soluble in oils[1]
Vapor Pressure <0.01 hPa at 20 °C
Flash Point >100 °C (>212 °F)[6]
Autoignition Temperature 445 °C

Chemical Structure

The structure of this compound consists of a phenyl group attached to a propyl chain, which is in turn esterified with an acetate group.

Caption: Chemical structure of this compound.

Spectroscopic Data

¹H NMR (CDCl₃, 250 MHz) δ (ppm)¹³C NMR (CDCl₃, 62.5 MHz) δ (ppm)
7.2-7.0 (m, 5H)171.1
4.0 (t, 2H, J = 6.5 Hz)141.1
2.6 (t, 2H, J = 7.6 Hz)128.4
1.97 (s, 3H)128.3
1.88 (q, 2H, J = 7.5 Hz)126.0
63.8
32.1
30.1
20.9
Source:[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 3-phenylpropanol.[8] A typical laboratory-scale procedure is as follows:

  • To a solution of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) and ammonium (B1175870) acetate (NH₄OAc) in a suitable solvent, add 3-phenylpropanol.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., n-hexane/EtOAc, 3:1) to yield pure this compound.

Synthesis_Workflow start Start: Prepare reagents reaction Reaction: Add 3-phenylpropanol to Ph₃PBr₂ and NH₄OAc start->reaction monitoring Monitor reaction by TLC reaction->monitoring filtration Filtration to remove NH₄Br monitoring->filtration evaporation Solvent evaporation filtration->evaporation purification Column chromatography evaporation->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[9] It is considered to have low acute toxicity, with an oral LD50 of 4700 mg/kg in rats.[9] It is not a skin or eye irritant and is not known to be a sensitizer.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this chemical. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[10]

Applications

This compound is primarily used as a fragrance ingredient in perfumes, cosmetics, and other personal care products.[5] It is also utilized as a flavoring agent in food and beverages.[6] In a research context, it can serve as an intermediate in organic synthesis.[5]

References

A Comprehensive Technical Guide to 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122-72-5

This technical guide provides an in-depth overview of 3-Phenylpropyl acetate (B1210297), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling protocols, synthesis and analytical methodologies, and current and potential applications.

Chemical and Physical Properties

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a colorless liquid with a characteristic floral and spicy odor.[2] It is found naturally in guava and melon.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 122-72-5[1][2][3][4]
Molecular Formula C₁₁H₁₄O₂[3][5]
Molecular Weight 178.23 g/mol [3][4][5]
Appearance Colorless to almost colorless clear liquid[1]
Odor Floral, spicy[2]
Boiling Point 244-245 °C at 760 mmHg[2][5]
Density 1.01 g/cm³ at 20 °C[3]
Refractive Index 1.494-1.498 at 20 °C[2]
Solubility 0.69 g/L in water; soluble in oils[2][3]
Vapor Pressure <0.01 hPa at 20 °C[3]
Flash Point 113 °C (closed cup)[6]
Autoignition Temp. 445 °C[3]

Safety and Handling

This compound is generally considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

Table 2: GHS Hazard and Precautionary Statements
GHS ClassificationStatementReference(s)
Hazard Statements Not classified as hazardous according to the Globally Harmonized System (GHS) in most reports. Some notifications indicate H411: Toxic to aquatic life with long lasting effects.[1][2][5]
Precautionary Statements P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations.[1]
Table 3: Toxicological Data
TestResultSpeciesReference(s)
LD50, oral 4700 mg/kgRat[3][6]
LD50, dermal >5000 mg/kgRabbit[5]
Skin Irritation No irritant effect[5]
Eye Irritation No irritating effect[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of 3-phenylpropan-1-ol.[1][4]

Typical Procedure:

  • To a solution of triphenylphosphine (B44618) dibromide (Ph₃PBr₂) and ammonium (B1175870) acetate (NH₄OAc) in a suitable solvent, add 3-phenylpropan-1-ol.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.[4]

Synthesis_Workflow Synthesis of this compound reagents 3-Phenylpropan-1-ol + Ph3PBr2 + NH4OAc reaction Acetylation Reaction reagents->reaction filtration Filtration to remove NH4Br reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography evaporation->purification product This compound purification->product Wound_Healing_Mechanism Proposed Wound Healing Effects of this compound compound This compound collagen Increased Collagen Deposition compound->collagen microbes Reduced Microbial Load compound->microbes contraction Accelerated Wound Contraction compound->contraction healing Enhanced Wound Healing collagen->healing microbes->healing contraction->healing

References

A Technical Guide to the Physical Properties of Hydrocinnamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinnamyl acetate (B1210297), also known as 3-phenylpropyl acetate, is an ester with the chemical formula C₁₁H₁₄O₂. It is recognized for its pleasant floral and fruity aroma, leading to its use in the fragrance and flavor industries. Beyond its sensory characteristics, a thorough understanding of its physical properties is essential for its application in scientific research and drug development, particularly in formulation, quality control, and safety assessments. This technical guide provides an in-depth overview of the core physical properties of hydrocinnamyl acetate, complete with experimental protocols and a generalized workflow for property determination.

Core Physical Properties

The physical characteristics of a compound are critical for predicting its behavior in various environments and for designing appropriate handling and processing procedures. The key physical properties of hydrocinnamyl acetate are summarized below.

Data Presentation

A comprehensive summary of the quantitative physical data for hydrocinnamyl acetate is presented in Table 1. This data has been compiled from various reputable sources.

Physical PropertyValueConditions
Boiling Point 244 - 245 °C@ 760 mmHg[1][2]
252.3 °C
Melting Point -60 °C[3][4]
Density 1.012 g/mL@ 25 °C[5]
1.01 g/cm³@ 20 °C[6]
1.010 g/mL
Refractive Index 1.496@ 20°C/D[5]
1.494 - 1.500@ 20°C[2]
Vapor Pressure <0.01 hPa@ 20 °C[3][7]
0.011 mmHg@ 25 °C (estimated)[2]
Solubility Insoluble in water[1]
0.69 g/L in water[6][7]
136 mg/L in water@ 25 °C (estimated)[2]
392.148 mg/L in water@ 25 °C[3][5]
Soluble in alcohol and oils[1][2]

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key physical properties of liquid compounds like hydrocinnamyl acetate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[8][9][10]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube or oil bath).

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When a continuous stream of bubbles emerges from the capillary tube, the heating is stopped.

  • The liquid will begin to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[11][12]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostat/water bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The mass of the pycnometer filled with the reference liquid is determined (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[13][14][15]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Dropper

  • Liquid sample

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

  • If a colored band is observed, the dispersion compensator is adjusted to achieve a sharp, black-and-white boundary.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A common qualitative and semi-quantitative method involves direct observation.[16][17][18]

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes or burettes

  • Analytical balance

Procedure for Qualitative Determination:

  • A small, measured amount of the solute (e.g., 25 mg of hydrocinnamyl acetate) is placed in a test tube.[16]

  • A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[16]

  • After each addition, the test tube is vigorously shaken.[16]

  • The mixture is observed to see if the solute has completely dissolved. The substance is classified as soluble, partially soluble, or insoluble based on visual inspection.

Procedure for Quantitative Determination (Shake-Flask Method):

  • An excess amount of the solute is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This may take several hours or days.

  • Once equilibrium is achieved, the undissolved solute is separated from the solution by filtration or centrifugation.

  • The concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a liquid sample.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain Liquid Sample Measure Perform Measurement Sample->Measure Apparatus Prepare & Calibrate Apparatus Apparatus->Measure Record Record Raw Data Measure->Record Calculate Calculate Physical Property Record->Calculate Compare Compare with Literature Values Calculate->Compare Report Report Final Value & Purity Assessment Compare->Report

A generalized workflow for determining a physical property.

References

3-Phenylpropyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Phenylpropyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenylpropyl acetate, a significant ester in the fields of fragrance, flavor, and chemical synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and presents key data in a structured format for ease of reference.

Chemical Identity and Properties

This compound, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol. It is recognized for its pleasant floral and fruity aroma.

Molecular Formula: C₁₁H₁₄O₂[1][2]

Molecular Weight: 178.23 g/mol [1][2][3]

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
IUPAC NameThis compound
CAS Number122-72-5[1][2][3]
Linear FormulaCH₃CO₂(CH₂)₃C₆H₅[4]
SMILESCC(=O)OCCCC1=CC=CC=C1[3][5]
InChI1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1]
InChIKeyJRJGKUTZNBZHNK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of this compound

PropertyValueConditions
Boiling Point244-245 °C[3][4]@ 760 mmHg
Density1.012 g/mL[4]@ 25 °C
Refractive Index1.496[4]@ 20 °C
Solubility in Water0.69 g/L[1]
Vapor Pressure<0.01 hPa[1]@ 20 °C
Flash Point113 °C[1]Closed Cup
Autoignition Temp.445 °C[1]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for the synthesis of this compound is the Fischer esterification of 3-phenylpropanol with an acetylating agent. The following protocol is adapted from established chemical literature.[1]

Materials:

  • 3-phenylpropanol

  • Triphenylphosphine (B44618) diacetate (Ph₃P(OAc)₂) or Acetic Anhydride

  • Ammonium bromide (if using Ph₃P/Br₂/NH₄OAc method)

  • Solvent (e.g., n-hexane, Ethyl Acetate)

  • Silica (B1680970) gel for column chromatography

Procedure (using Ph₃P(OAc)₂):

  • To a solution of triphenylphosphine diacetate, add 1 mmol of 3-phenylpropanol.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (approximately 0.3 hours), filter the reaction mixture to remove any precipitated byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 3:1 ratio) as the eluent.

  • The final product, this compound, is obtained as a colorless liquid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product 3-Phenylpropanol 3-Phenylpropanol Reaction_Mixture Reaction Mixture 3-Phenylpropanol->Reaction_Mixture Ph3P(OAc)2 Ph3P(OAc)2 Ph3P(OAc)2->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration 0.3 h Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product

Figure 1: Synthesis and Purification Workflow for this compound.
Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Typical Column: A non-polar column is suitable for the analysis.

  • Injection: A representative sample is introduced into the GC inlet.

  • Separation: The components are separated based on their boiling points and interaction with the stationary phase.

  • Detection: The mass spectrometer detects the separated components, providing a mass spectrum for each.

  • Expected Mass Spectrum: Key fragments for this compound include m/z values of 118, 117, 91, and 43.[3]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR (in CDCl₃):

    • δ 7.3-7.1 ppm (m, 5H, aromatic protons)

    • δ 4.08 ppm (t, 2H, -O-CH₂-)

    • δ 2.67 ppm (t, 2H, -CH₂-Ph)

    • δ 2.03 ppm (s, 3H, -C(=O)-CH₃)

    • δ 1.95 ppm (m, 2H, -CH₂-CH₂-CH₂-)[6]

  • ¹³C NMR (in CDCl₃):

    • δ 171.1 ppm (C=O)

    • δ 141.1 ppm (quaternary aromatic C)

    • δ 128.4, 128.3, 126.0 ppm (aromatic CH)

    • δ 63.8 ppm (-O-CH₂)

    • δ 32.1 ppm (-CH₂-Ph)

    • δ 30.1 ppm (-CH₂-CH₂-CH₂-)

    • δ 20.9 ppm (-C(=O)-CH₃)[1]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) or as a neat liquid between salt plates.

  • Expected Absorptions:

    • ~3050-3000 cm⁻¹ (aromatic C-H stretch)

    • ~2950-2850 cm⁻¹ (aliphatic C-H stretch)

    • ~1740 cm⁻¹ (ester C=O stretch)

    • ~1240 cm⁻¹ (ester C-O stretch)

    • ~750 and 700 cm⁻¹ (C-H out-of-plane bending for monosubstituted benzene)

Analytical_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Purity Purity Assessment GCMS->Purity Identity Structural Confirmation NMR->Identity FTIR->Identity

References

The Occurrence of 3-Phenylpropyl Acetate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) is an ester that contributes a characteristic sweet, floral, and spicy aroma to a variety of essential oils.[1] Its presence is significant in the fragrance and flavor industries and is of interest to researchers studying plant secondary metabolism and the therapeutic properties of essential oils. This technical guide provides an in-depth overview of the natural occurrence of 3-Phenylpropyl acetate, detailing its concentration in various essential oils, the methodologies for its extraction and quantification, and the biosynthetic pathways leading to its formation in plants.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a range of plant species. The concentration of this ester can vary significantly depending on the plant source, geographical location, and the specific part of the plant used for extraction. A summary of its quantitative occurrence in several essential oils is presented in Table 1.

Essential Oil SourcePlant PartConcentration (%)
Cinnamomum cassia (Cassia)Leaves & Twigs3.3
Cinnamomum verum (Cinnamon)Fruit2.9 - 4.3
Hyacinthus orientalis (Hyacinth)Flowers (Absolute)0.05 - 0.06[1]
Narcissus poeticus (Poet's Narcissus)Flowers (Absolute)1.83[1]
Populus balsamifera (Balsam Poplar)BudsPresent, not quantified
Heracleum candicans-Reported, not quantified[1]

Table 1: Quantitative Occurrence of this compound in Various Essential Oils

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific and validated methodologies. The following sections detail the common experimental protocols employed.

Extraction of Essential Oils

Hydrodistillation is a common method for extracting essential oils from cassia leaves and twigs.[2]

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • 40 g of dried and ground Cinnamomum cassia leaves and twigs are placed in a 500 mL flask.[1]

    • 300 mL of distilled water is added to the flask.[1]

    • The mixture is heated to boiling. The distillation process is carried out for 3 hours.[1]

    • The steam and volatile compounds are condensed, and the essential oil is collected in a separator.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

For delicate flowers like narcissus, solvent extraction is preferred to avoid thermal degradation of fragrant compounds.[3]

  • Solvent: Hexane (B92381).[4]

  • Procedure:

    • Freshly harvested Narcissus poeticus flowers are placed on extraction grids within a tank.[4]

    • The flowers undergo three successive macerations with hexane (45 min, 35 min, and 25 min).[4]

    • The hexane, containing the dissolved volatile compounds and waxes, is collected and evaporated under vacuum to yield a semi-solid mass known as "concrete".[4]

    • The concrete is then washed with ethanol (B145695) to separate the waxes from the absolute. This mixture is cooled to precipitate the waxes.[4]

    • The ethanolic solution is filtered, and the ethanol is evaporated under vacuum to obtain the final Narcissus poeticus absolute.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in essential oils.[5][6]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10 mg/mL.[7]

  • GC Conditions (General Protocol):

    • Column: A non-polar column such as DB-1ms (100% dimethylpolysiloxane) is often used.[8]

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature of 70 °C, hold for 1 minute.[9]

      • Ramp up to 180 °C at a rate of 24 °C/min, hold for 2 minutes.[9]

      • Ramp up to 280 °C at a rate of 50 °C/min, hold for 2 minutes.[9]

    • Injection Volume: 1.0 µL.[7]

  • MS Conditions:

    • Ionization Energy: 70 eV.[9]

    • Mass Range: 50-550 m/z.[9]

    • Interface Temperature: 250 °C.[9]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample to a calibration curve generated using certified reference standards.

Visualization of Methodologies and Pathways

Experimental Workflow

The general workflow for the extraction and analysis of this compound from plant material is depicted below.

experimental_workflow plant_material Plant Material (e.g., C. cassia leaves, N. poeticus flowers) extraction Extraction plant_material->extraction hydrodistillation Hydrodistillation extraction->hydrodistillation for hardy material solvent_extraction Solvent Extraction (Hexane) extraction->solvent_extraction for delicate material essential_oil Crude Essential Oil / Absolute hydrodistillation->essential_oil solvent_extraction->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying gcms_prep Sample Preparation (Dilution) drying->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

Caption: Experimental workflow for extraction and quantification.

Biosynthetic Pathway of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. The key steps involve the conversion of L-phenylalanine to 3-phenylpropanol, followed by an esterification reaction.

biosynthetic_pathway l_phenylalanine L-Phenylalanine enzyme_pal PAL l_phenylalanine->enzyme_pal cinnamic_acid Cinnamic Acid enzyme_4cl 4CL cinnamic_acid->enzyme_4cl cinnamoyl_coa Cinnamoyl-CoA enzyme_ccr CCR cinnamoyl_coa->enzyme_ccr cinnamaldehyde Cinnamaldehyde enzyme_cad CAD cinnamaldehyde->enzyme_cad enzyme_reductase Reductase cinnamaldehyde->enzyme_reductase cinnamyl_alcohol Cinnamyl Alcohol phenylpropionaldehyde 3-Phenylpropionaldehyde phenylpropionaldehyde->enzyme_cad phenylpropanol 3-Phenylpropanol enzyme_aat AAT phenylpropanol->enzyme_aat acetyl_coa Acetyl-CoA acetyl_coa->enzyme_aat phenylpropyl_acetate This compound enzyme_pal->cinnamic_acid enzyme_4cl->cinnamoyl_coa enzyme_ccr->cinnamaldehyde enzyme_cad->cinnamyl_alcohol enzyme_cad->phenylpropanol enzyme_reductase->phenylpropionaldehyde enzyme_aat->phenylpropyl_acetate

References

Spectroscopic Profile of 3-Phenylpropyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenylpropyl acetate (B1210297), a common fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of 3-Phenylpropyl acetate is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.33 - 7.17m-5HAr-H
4.08t6.52H-O-CH₂ -
2.68t7.62HAr-CH₂ -
2.05s-3H-C(=O)-CH₃
1.97quint7.52H-CH₂-CH₂ -CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmCarbon Atom Assignment
171.1C =O
141.1Quaternary Ar-C
128.4Ar-C H
128.3Ar-C H
126.0Ar-C H
63.8-O-C H₂-
32.1Ar-C H₂-
30.1-CH₂-C H₂-CH₂-
20.9-C(=O)-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1735StrongEster C=O stretch
~1240StrongEster C-O stretch
~1600, ~1495, ~1450Medium-WeakAromatic C=C bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment
178~10[M]⁺ (Molecular Ion)
118100[C₉H₁₀]⁺
117~73[C₉H₉]⁺
91~34[C₇H₇]⁺ (Tropylium ion)
43~41[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[1]

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Transfer the filtered solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

  • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[1]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film.

  • Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample holder with the prepared salt plates into the instrument's beam path.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

  • The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

  • This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection:

  • The positively charged ions are accelerated by an electric field into the mass analyzer.

  • The mass analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector at the end of the mass analyzer records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualization of Methodologies

The following diagrams illustrate the logical flow of spectroscopic analysis and a general experimental workflow.

Spectroscopic_Elucidation cluster_data Spectroscopic Data cluster_info Structural Information NMR NMR (¹H & ¹³C) Framework Carbon-Hydrogen Framework NMR->Framework IR IR FuncGroups Functional Groups IR->FuncGroups MS MS MolWeight Molecular Weight & Fragmentation MS->MolWeight Structure 3-Phenylpropyl acetate Structure Framework->Structure FuncGroups->Structure MolWeight->Structure

Caption: Logical relationship of spectroscopic data to the structural elucidation of this compound.

Experimental_Workflow start Start: This compound Sample prep Sample Preparation start->prep nmr_acq NMR Data Acquisition prep->nmr_acq ir_acq IR Data Acquisition prep->ir_acq ms_acq MS Data Acquisition prep->ms_acq analysis Data Analysis & Interpretation nmr_acq->analysis ir_acq->analysis ms_acq->analysis end End: Structural Confirmation analysis->end

Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-phenylpropyl acetate (B1210297). It details the expected chemical shifts, splitting patterns, and integration values, supported by a summary of reported data. Furthermore, a standardized experimental protocol for acquiring a 1H NMR spectrum is outlined, and logical relationships in spectral analysis are visualized.

Data Presentation: 1H NMR Spectral Data of 3-Phenylpropyl Acetate

The following table summarizes the proton NMR data for this compound, which has the chemical formula C₁₁H₁₄O₂.[1] The data is compiled from various sources and presented to facilitate comparison. The structure and proton assignments are depicted in the diagram below.

Protons (Assignment)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (Ar-H )7.03 - 7.43multiplet (m)5HNot applicable
H-b (-O-CH ₂-)4.00 - 4.16triplet (t)2H~6.5
H-c (Ar-CH ₂-)2.60 - 2.77triplet (t)2H~7.6
H-d (-CH₂-CH ₂-CH₂-)1.88 - 1.96quintet (quint) or multiplet (m)2H~7.5
H-e (CH₃-C=O)1.97 - 2.03singlet (s)3HNot applicable

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used.[1][2]

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with its distinct proton environments labeled, corresponding to the assignments in the data table.

Structure of this compound with Proton Assignments.

Experimental Protocol: 1H NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent is chosen to avoid interference from proton signals of the solvent itself.[3] Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: The final solution is filtered through a small plug of cotton or glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for better signal dispersion and resolution.

  • Locking: The spectrometer's lock system is engaged to stabilize the magnetic field by monitoring the deuterium (B1214612) signal from the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical peaks. This is a critical step for obtaining high-quality spectra.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically used for a routine 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons, which is important for accurate integration.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced by setting the TMS peak to 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

Workflow for 1H NMR Spectrum Analysis

The logical flow from sample preparation to the final interpretation of a 1H NMR spectrum is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectrum Interpretation prep_sample Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard prep_sample->add_tms instrument_setup Instrument Setup (Lock, Shim) filter_sample Filter into NMR Tube add_tms->filter_sample set_params Set Acquisition Parameters acquire_fid Acquire FID instrument_setup->set_params ft Fourier Transform set_params->acquire_fid phase_baseline Phase and Baseline Correction reference Reference to TMS ft->phase_baseline chem_shift Analyze Chemical Shifts (Proton Environments) phase_baseline->reference integration Analyze Integration (Proton Ratios) integrate Integrate Peaks reference->integrate splitting Analyze Splitting Patterns (Neighboring Protons) structure_elucidation Structure Elucidation chem_shift->structure_elucidation integration->structure_elucidation splitting->structure_elucidation

Workflow of 1H NMR Spectrum Analysis.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-phenylpropyl acetate (B1210297). It includes a detailed presentation of chemical shifts, a thorough experimental protocol for data acquisition, and a visualization of the molecular structure with corresponding chemical shift assignments. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of 3-phenylpropyl acetate was recorded in deuterated chloroform (B151607) (CDCl3). The observed chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shift Data for this compound

Assigned Carbon AtomChemical Shift (δ, ppm)
C=O (Carbonyl)171.1
C1' (Aromatic)141.1
C3', C5' (Aromatic)128.4
C2', C6' (Aromatic)128.3
C4' (Aromatic)126.0
O-CH263.8
Ph-CH232.1
-CH2-30.1
CH320.9

Note: The assignments are based on established principles of 13C NMR spectroscopy and comparison with spectral databases.[1]

Experimental Protocols

The following section details the methodology for the acquisition of the 13C NMR spectrum of this compound.

2.1. Sample Preparation

A solution of this compound is prepared for NMR analysis as follows:

  • Sample Weighing: Approximately 50-100 mg of high-purity this compound is accurately weighed.

  • Solvent Addition: The weighed sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for non-polar to moderately polar organic compounds.

  • Homogenization: The mixture is gently agitated or vortexed to ensure complete dissolution and a homogenous solution.

  • Transfer to NMR Tube: The resulting solution is carefully transferred into a clean, dry 5 mm NMR tube. The liquid height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, for modern spectrometers, the deuterium (B1214612) signal of the solvent is often used for locking, and the solvent's residual proton or carbon signal is used for referencing.

2.2. NMR Data Acquisition

The 13C NMR spectrum is acquired using a standard NMR spectrometer with the following general parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus Observed: 13C

  • Solvent: CDCl3

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a sufficient number of scans (typically ranging from several hundred to several thousand) is acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is commonly used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time of the carbon nuclei) is necessary.

    • Acquisition Time (AQ): The acquisition time is typically set to 1-2 seconds.

2.3. Data Processing

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum:

  • Fourier Transformation: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced. If TMS was used, its signal is set to 0.00 ppm. Alternatively, the residual solvent signal of CDCl3 (δ ≈ 77.16 ppm) can be used for referencing.

  • Peak Picking: The chemical shifts of the individual peaks are determined.

Visualization of Chemical Shift Assignments

The following diagram illustrates the structure of this compound with each carbon atom labeled and linked to its corresponding 13C NMR chemical shift.

Structure of this compound with 13C NMR chemical shift assignments.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – In the intricate world of analytical chemistry, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-phenylpropyl acetate (B1210297), a common fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the key fragmentation pathways, presents quantitative data, and details a representative experimental protocol.

Executive Summary

The mass spectrum of 3-phenylpropyl acetate is characterized by a series of distinct fragment ions resulting from predictable cleavage and rearrangement reactions. The molecular ion is often weak or absent. The most prominent fragmentation pathways include a McLafferty-type rearrangement resulting in the elimination of acetic acid to produce the base peak at m/z 118, subsequent loss of a hydrogen atom to form the ion at m/z 117, and benzylic cleavage leading to the tropylium (B1234903) ion at m/z 91. Another significant fragment is the acetyl cation at m/z 43. This guide will delve into the mechanisms behind the formation of these key ions, providing a clear roadmap for the interpretation of the this compound mass spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is consistently defined by several key fragments. The relative abundance of these ions provides a characteristic fingerprint for the molecule's identification. The data compiled from spectral databases is summarized below.[1][2]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
11899.99[C₉H₁₀]⁺• (Radical cation of 3-phenylpropene)
11772.90[C₉H₉]⁺ (Phenylallyl cation)
9133.90[C₇H₇]⁺ (Tropylium ion)
4340.90[C₂H₃O]⁺ (Acetyl cation)
1199.40[C₉H₁₁]⁺

Note: The molecular ion (M⁺•) at m/z 178 is typically not observed or is of very low intensity in the EI spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a typical methodology for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source. This protocol is representative of those used for the analysis of fragrance and essential oil components.

1. Sample Preparation: A stock solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate at a concentration of 1 mg/mL. A 1 µL aliquot of a diluted working solution (e.g., 10 µg/mL) is injected into the GC-MS system.

2. Gas Chromatography (GC) Conditions:

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at a rate of 10°C/min to 280°C and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-450.

  • Data Acquisition: Full scan mode.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (C₁₁H₁₄O₂⁺•) is dominated by several key pathways that lead to the formation of the observed high-abundance ions.

McLafferty Rearrangement and Subsequent Fragmentations

The most favorable fragmentation route for this compound is a classic McLafferty rearrangement.[3][4] This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral acetic acid molecule (60 Da) and the formation of the radical cation of 3-phenylpropene at m/z 118 , which is the base peak in the spectrum.[1][2]

This radical cation can then lose a hydrogen atom to form the more stable phenylallyl cation at m/z 117 .

fragmentation_pathway_1 M [C₁₁H₁₄O₂]⁺• (Molecular Ion) m/z 178 F118 [C₉H₁₀]⁺• (3-Phenylpropene radical cation) m/z 118 (Base Peak) M->F118 McLafferty Rearrangement Neutral_AcOH CH₃COOH (Acetic Acid, neutral loss) F117 [C₉H₉]⁺ (Phenylallyl cation) m/z 117 F118->F117 - H•

McLafferty rearrangement leading to the base peak.
Benzylic Cleavage and Tropylium Ion Formation

A competing fragmentation pathway involves cleavage of the C-C bond beta to the phenyl group (benzylic cleavage). This is a common fragmentation for compounds containing a benzyl (B1604629) moiety.[5][6] This cleavage, often accompanied by rearrangement, leads to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 .

Alpha Cleavage

Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, results in the formation of the acetyl cation ([CH₃CO]⁺) at m/z 43 . This is a characteristic fragment for acetate esters.

The overall proposed fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway_2 cluster_main Overall Fragmentation Scheme cluster_path1 McLafferty Pathway cluster_path2 Benzylic Cleavage cluster_path3 Alpha Cleavage M This compound [C₁₁H₁₄O₂]⁺• m/z 178 F118 [C₉H₁₀]⁺• m/z 118 M->F118 - CH₃COOH F91 [C₇H₇]⁺ (Tropylium Ion) m/z 91 M->F91 Benzylic Cleavage F43 [CH₃CO]⁺ (Acetyl Cation) m/z 43 M->F43 α-Cleavage F117 [C₉H₉]⁺ m/z 117 F118->F117 - H•

Key fragmentation pathways of this compound.

Conclusion

The electron ionization mass spectrum of this compound is readily interpretable through the application of fundamental fragmentation principles. The dominance of the McLafferty rearrangement, leading to the base peak at m/z 118, and the presence of characteristic ions at m/z 117, 91, and 43 provide a robust signature for its identification. This in-depth guide serves as a valuable resource for analysts, enabling accurate structural confirmation and a deeper understanding of the molecule's behavior under electron ionization conditions. The provided data and methodologies support the development and validation of analytical methods for quality control and research in various scientific fields.

References

Toxicological Profile of 3-Phenylpropyl Acetate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5), a compound utilized in various laboratory settings, including as a fragrance ingredient in product formulations. The information is intended to support safe handling and risk assessment in a research and development environment.

Physicochemical Properties

3-Phenylpropyl acetate, also known as hydrocinnamyl acetate, is the acetate ester of 3-phenylpropan-1-ol.[1] It is a colorless liquid with a characteristic floral and spicy odor.[2]

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[3]
Molecular Weight178.23 g/mol [3]
CAS Number122-72-5[3]
Boiling Point244-245 °C[4]
Density1.012-1.016 g/mL at 20-25 °C[4]
Flash Point113 °C (closed cup)[4]
Water Solubility0.69 g/L

Toxicological Data Summary

The toxicological data for this compound indicates a low level of toxicity. The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[5]

Quantitative Toxicological Data
EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral4700 mg/kg[5][6]
Acute Dermal Toxicity (LD50)RabbitDermal> 5000 mg/kg[5][6]
Repeated Dose Toxicity (NOAEL)--333 mg/kg/day (derived)[7]

Note: The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity is a derived value based on read-across data from its metabolite, phenylpropyl alcohol.[7]

Core Toxicological Endpoints

Acute Toxicity

This compound exhibits low acute toxicity via both oral and dermal routes of exposure. The oral LD50 in rats is 4700 mg/kg, and the dermal LD50 in rabbits is greater than 5000 mg/kg.[5][6]

Skin and Eye Irritation

The available data indicates that this compound is not a skin or eye irritant.[5]

Skin Sensitization

Multiple studies and assessments have concluded that this compound is not a skin sensitizer.[5][7] This is supported by data from both animal (guinea pig and murine local lymph node assay) and human maximization tests.[7]

Genotoxicity and Mutagenicity

While no direct mutagenicity studies on this compound are available, a weight of evidence approach, including read-across to structurally similar compounds like phenethyl acetate, suggests that it does not pose a concern for genotoxicity.[7] The read-across material, phenethyl acetate, was not mutagenic in the Ames test.[7]

Repeated Dose Toxicity

Specific repeated dose toxicity studies on this compound have not been conducted. However, it is expected to be rapidly hydrolyzed in the body to 3-phenylpropan-1-ol and acetic acid.[7] A No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day has been derived from a study on its metabolite, phenylpropyl alcohol.[7]

Phototoxicity

Based on its UV/Visible absorption spectra, this compound is not expected to be phototoxic or photoallergenic.[7]

Metabolism and Toxicokinetics

The primary metabolic pathway for this compound is expected to be enzymatic hydrolysis to 3-phenylpropan-1-ol and acetic acid.[7] Acetic acid is a common endogenous substance and is readily metabolized. The toxicity profile is therefore largely influenced by the characteristics of 3-phenylpropan-1-ol.[7]

This compound This compound 3-Phenylpropan-1-ol 3-Phenylpropan-1-ol This compound->3-Phenylpropan-1-ol Hydrolysis Acetic acid Acetic acid This compound->Acetic acid Hydrolysis

Metabolic pathway of this compound.

Experimental Protocols Overview

While specific, detailed experimental protocols for the studies on this compound are not publicly available, the cited studies generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) A Physicochemical Characterization B In Silico / QSAR Analysis A->B C Genotoxicity (Ames Test) B->C D Skin Corrosion/Irritation B->D E Acute Toxicity (Oral, Dermal) C->E Positive Result F Skin Sensitization D->F G Repeated Dose Toxicity E->G F->G H Risk Assessment G->H

General workflow for toxicological assessment.

  • Acute Oral Toxicity (OECD 401/420/423): This test determines the short-term toxicity of a substance after a single oral dose. The LD50 value, which is the dose that is lethal to 50% of the test animals, is calculated.

  • Acute Dermal Toxicity (OECD 402): This protocol assesses the toxicity of a substance applied to the skin in a single dose.

  • Skin Irritation (OECD 404): This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. A small amount of the substance is applied to the shaved skin of a rabbit.

  • Eye Irritation (OECD 405): This test is designed to determine the potential of a substance to cause reversible or irreversible damage to the eye.

  • Skin Sensitization (OECD 429 - Local Lymph Node Assay): This method assesses the potential of a substance to induce allergic contact dermatitis. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application.

  • Bacterial Reverse Mutation Test (OECD 471 - Ames Test): This is a widely used in vitro test for identifying substances that can cause gene mutations.

Conclusion

Based on the available data, this compound has a low order of toxicity. It is not a significant irritant to the skin or eyes and is not considered a skin sensitizer. There are no concerns regarding its genotoxic potential. Safe handling practices appropriate for chemical laboratories should be observed. For all laboratory uses, it is essential to consult the most current Safety Data Sheet (SDS) provided by the supplier.

References

3-Phenylpropyl Acetate: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Safety Data and Experimental Protocols

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, including physical and chemical properties, toxicological data, and handling procedures. Furthermore, it details the methodologies for key toxicological experiments and presents a logical workflow for safe handling and emergency response.

Core Safety and Property Data of 3-Phenylpropyl Acetate

The following tables summarize the key quantitative data for this compound, offering a clear and concise reference for laboratory and research settings.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2][3][4][5]
Molecular Weight 178.23 g/mol [2][4][5]
Appearance Clear, colorless liquid[1][3][4]
Odor Floral, spicy[1][6]
Boiling Point 244 - 245 °C[1][2][6][7]
Density 1.012 g/mL at 25 °C[2][6][8]
Refractive Index 1.494 - 1.498 at 20 °C[1][2]
Flash Point >100 °C (>212 °F)[9]
Solubility Insoluble in water; soluble in oils.[1][3]
Vapor Pressure <0.01 hPa at 20 °C[7]
Toxicological Data
TestResultSpeciesReference
LD50 Oral 4700 mg/kgRat[5][7][10]
LD50 Dermal >5000 mg/kgRabbit[10]
Skin Irritation No irritant effect[10]
Eye Irritation No irritating effect[10]
Sensitization No sensitizing effects known[10]
Regulatory and Safety Classifications
Classification SystemRatingDescriptionReference
GHS Classification Not classifiedThe substance is not classified according to the Globally Harmonized System.[10]
NFPA Rating Health: 0, Fire: 1, Reactivity: 0[10]
HMIS Rating Health: 1, Fire: 1, Reactivity: 0[10]
WGK (Water Hazard Class) WGK 2: Obviously hazardous to water[5][11]

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed in these assessments, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of this compound is determined using the Acute Toxic Class Method. This stepwise procedure utilizes a small number of animals at each step to classify the substance based on its toxicity.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, withheld overnight) prior to dosing.

  • Dose Administration: The substance is administered orally via gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically thereafter.

  • Stepwise Procedure: The outcome of the first step (at a given dose) determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, a higher dose is used.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential adverse effects resulting from a single dermal application of the substance.

Methodology:

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

  • Dose Application: The test substance is applied uniformly to a defined area of the skin (at least 10% of the body surface area). The application site is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.

  • Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is determined, or a limit test is performed at a high dose level to demonstrate low toxicity.

Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

To assess skin irritation potential without the use of live animals, in vitro methods using reconstructed human epidermis (RhE) models are employed.

Methodology:

  • Test System: A commercially available, validated RhE model is used.

  • Application of Substance: The test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Post-Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

  • Endpoint: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control.

Eye Irritation/Corrosion (OECD Guideline 492 - In Vitro)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are used to evaluate eye irritation potential.

Methodology:

  • Test System: A validated RhCE model is utilized.

  • Application of Substance: The test substance is applied to the epithelial surface of the RhCE tissue.

  • Exposure and Post-Incubation: The tissue is exposed for a specific duration, followed by rinsing and a post-incubation period.

  • Viability Assessment: Tissue viability is measured, typically using the MTT assay.

  • Endpoint: The substance is classified based on the extent of viability reduction, which indicates its potential to cause eye irritation or serious eye damage.

Safe Handling and Emergency Response Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency procedures.

G cluster_0 Hazard Identification & Risk Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Handling & Storage cluster_4 Emergency Procedures HazardID Review SDS: - GHS Classification (Not Classified) - Physical/Chemical Properties - Toxicological Data RiskAssess Assess Risks for Specific Lab Procedures HazardID->RiskAssess EngControls Use in a Well-Ventilated Area (e.g., Fume Hood) RiskAssess->EngControls AdminControls Standard Operating Procedures (SOPs) Training on Safe Handling RiskAssess->AdminControls PPE Safety Glasses with Side Shields Chemical-Resistant Gloves (e.g., Nitrile) Lab Coat RiskAssess->PPE Handling Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from ignition sources. EngControls->Handling AdminControls->Handling PPE->Handling Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Handling->Storage Spill Spill Response: - Absorb with inert material - Place in a suitable container for disposal Handling->Spill Exposure Exposure Response: - Inhalation: Move to fresh air - Skin: Wash with soap and water - Eyes: Rinse with plenty of water Handling->Exposure Fire Fire Fighting: - Use CO2, dry chemical, or foam - Water spray to cool containers Handling->Fire

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a compound with a generally low hazard profile, as indicated by its lack of GHS classification and high LD50 values. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This guide provides the necessary data and procedural outlines to support the safe use of this compound in a research and development environment. Researchers should always consult the most current and specific Safety Data Sheet provided by their supplier before handling any chemical.

References

An In-depth Technical Guide to 3-Phenylpropyl Acetate: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylpropyl acetate (B1210297), a versatile ester with applications ranging from fragrances to potential therapeutic agents. This document details its chemical properties, synthesis, analytical methods, and safety information, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Identity and Synonyms

3-Phenylpropyl acetate is an organic compound classified as an acetate ester. Its systematic IUPAC name is This compound . It is also widely known by a variety of synonyms and alternative names, which are crucial for comprehensive literature and database searches.

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 122-72-5[2]
Molecular Formula C₁₁H₁₄O₂[2]
Molecular Weight 178.23 g/mol
InChI Key JRJGKUTZNBZHNK-UHFFFAOYSA-N[1]
SMILES CC(=O)OCCCC1=CC=CC=C1[1]
Synonyms Hydrocinnamyl acetate, Benzenepropanol, 1-acetate, Phenylpropyl acetate, Acetic Acid 3-Phenylpropyl Ester, γ-Phenylpropyl acetate, (3-Acetoxypropyl)benzene, 3-Acetoxy-1-phenylpropane, 1-Acetoxy-3-phenylpropane, Benzenepropyl acetate[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

Property Value Reference
Appearance Colorless to almost colorless clear liquid[3]
Odor Sweet, floral, spicy, balsamic[4]
Boiling Point 245 °C (at 760 mmHg)
Melting Point -60 °C
Density 1.01 g/cm³ (at 20 °C)
Refractive Index 1.496 (at 20 °C)
Solubility 0.69 g/L in water
Vapor Pressure <0.01 hPa (at 20 °C)
Flash Point 113 °C (closed cup)
Autoignition Temperature 445 °C

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the esterification of 3-phenylpropan-1-ol with acetic anhydride (B1165640) or acetic acid. Below is a detailed experimental protocol for its synthesis via acetylation.

Experimental Protocol: Acetylation of 3-Phenylpropan-1-ol

This protocol describes the synthesis of this compound from 3-phenylpropan-1-ol and acetic anhydride.

Materials:

  • 3-phenylpropan-1-ol

  • Acetic anhydride

  • Pyridine (B92270) (as catalyst, optional)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-phenylpropan-1-ol (1 equivalent) in a suitable organic solvent such as diethyl ether in a round-bottom flask, add acetic anhydride (1.2 equivalents).

  • Optionally, a catalytic amount of pyridine can be added to accelerate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • The reaction mixture is then transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any excess acetic acid and anhydride), and finally with brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 3-Phenylpropan-1-ol Acetic Anhydride Reaction Esterification Reaction (Optional: Pyridine catalyst) Stirring at RT or Reflux (2-4h) Reactants->Reaction Workup Aqueous Workup: 1. Wash with H₂O 2. Wash with sat. NaHCO₃ 3. Wash with Brine Reaction->Workup Drying Drying: Dry organic layer with anhydrous MgSO₄/Na₂SO₄ Workup->Drying Evaporation Solvent Removal: Rotary Evaporation Drying->Evaporation Purification Purification: Vacuum Distillation Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Accurate identification and quantification of this compound are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The characteristic fragment ions for this compound include m/z 118, 117, 91, and 43.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. The expected chemical shifts (δ) are approximately:

      • 7.32-7.18 ppm (m, 5H, aromatic protons)

      • 4.09 ppm (t, 2H, -O-CH₂-)

      • 2.69 ppm (t, 2H, -CH₂-Ph)

      • 2.06 ppm (s, 3H, -C(=O)-CH₃)

      • 1.96 ppm (m, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. The expected chemical shifts (δ) are approximately:

      • 171.1 ppm (C=O)

      • 141.2 ppm (aromatic C)

      • 128.5 ppm (aromatic CH)

      • 128.4 ppm (aromatic CH)

      • 126.0 ppm (aromatic CH)

      • 63.9 ppm (-O-CH₂)

      • 32.2 ppm (-CH₂-Ph)

      • 30.2 ppm (-CH₂-CH₂-CH₂-)

      • 21.0 ppm (-C(=O)-CH₃)

Applications and Research

This compound is primarily used in the fragrance and flavor industries for its pleasant floral and fruity aroma.[4] It is a component of many perfume compositions and is used as a flavoring agent in various food products.

Potential Therapeutic Application: Wound Healing

Recent research has highlighted the potential of this compound as a therapeutic agent in wound healing. A study using a rat excision wound model demonstrated that topical application of this compound significantly accelerated wound closure, enhanced collagen deposition, and reduced the microbial load at the wound site.

Experimental Summary: Rat Excision Wound Healing Model

  • Animal Model: Wistar albino rats.

  • Wound Creation: A full-thickness excision wound is created on the dorsal side of the rat.

  • Treatment: Topical application of this compound to the wound.

  • Parameters Assessed:

    • Wound contraction rate

    • Epithelialization period

    • Histopathological analysis (collagen deposition, tissue remodeling)

    • Biochemical markers (e.g., hydroxyproline (B1673980) content)

    • Microbial load

Wound Healing logical Relationship

Wound_Healing cluster_treatment Treatment cluster_effects Observed Effects cluster_outcome Overall Outcome PPA This compound (Topical Application) Collagen Increased Collagen Deposition PPA->Collagen Contraction Accelerated Wound Contraction PPA->Contraction Microbial Reduced Microbial Load PPA->Microbial Healing Enhanced Wound Healing Collagen->Healing Contraction->Healing Microbial->Healing

Caption: Logical relationship of this compound's effects on wound healing.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Toxicity Data Value Species Route
LD₅₀ 4700 mg/kgRatOral
Skin Irritation Irritating to skin and eyes
Sensitization No sensitizing effects known

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The detailed protocols and data summaries are intended to facilitate further research and application of this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenylpropyl Acetate from 3-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpropyl acetate (B1210297) is an acetate ester characterized by a floral and spicy aroma, finding application as a fragrance and flavoring agent.[1][2][3] It is synthesized from 3-phenyl-1-propanol (B195566), a common fragrance ingredient itself. This document outlines detailed protocols for the synthesis, purification, and characterization of 3-phenylpropyl acetate, intended for researchers in organic synthesis, drug development, and materials science. The primary method detailed is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between an alcohol and a carboxylic acid.[4][5] Alternative methods with higher yields and faster reaction times are also summarized for comparison.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number122-72-5[1][6]
Molecular FormulaC11H14O2[1][7]
Molecular Weight178.23 g/mol [6][7]
AppearanceColorless liquid with a floral, spicy odor[1][2]
Boiling Point244-245 °C at 760 mmHg[2][6]
Density1.011-1.020 g/cm³[2][6]
SolubilityInsoluble in water; soluble in oils[2]

Comparative Synthesis Data

Several methods for the synthesis of this compound from 3-phenyl-1-propanol have been reported. The following table summarizes the key quantitative data for a selection of these methods.

MethodCatalyst/ReagentsSolventReaction TimeTemperatureYieldReference
Fischer EsterificationSulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Toluene or excess alcohol1-10 hours60-110 °C (Reflux)Moderate to high[4][5]
Triphenylphosphine/BrominePh₃P, Br₂, NH₄OAcAcetonitrile0.3 hours20 °C90%[8]
TBATB CatalysisTetrabutylammonium tribromide (TBATB)Glacial acetic acid15 minutesReflux95%[4][5]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 3-phenyl-1-propanol and acetic acid using sulfuric acid as a catalyst.

Materials and Equipment

  • 3-Phenyl-1-propanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1-propanol, a molar excess of glacial acetic acid, and a suitable solvent such as toluene. A common practice in Fischer esterifications is to use a large excess of one of the reagents, in this case, acetic acid can be used in excess.[4][5]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Typically, a few drops are sufficient.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (typically 60-110 °C) with vigorous stirring.[5] The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.[9] The reaction is generally complete within 1-10 hours.[5]

  • Workup: Once the reaction is complete (as determined by TLC or the cessation of water collection), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[9][10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][10]

  • Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/EtOAc).[8][11]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (in CDCl₃):

    • δ 7.35-7.15 (m, 5H, Ar-H)

    • δ 4.08 (t, 2H, -CH₂-O)

    • δ 2.67 (t, 2H, Ar-CH₂-)

    • δ 2.04 (s, 3H, -C(O)CH₃)

    • δ 1.95 (m, 2H, -CH₂-CH₂-CH₂-)[8][12]

  • ¹³C NMR (in CDCl₃):

    • δ 171.1 (-C=O)

    • δ 141.1 (Ar-C)

    • δ 128.4 (Ar-CH)

    • δ 128.3 (Ar-CH)

    • δ 126.0 (Ar-CH)

    • δ 63.8 (-CH₂-O)

    • δ 32.1 (Ar-CH₂)

    • δ 30.1 (-CH₂-CH₂-CH₂-)

    • δ 20.9 (-C(O)CH₃)[8]

  • IR (liquid film): Characteristic peaks will be observed for the C=O stretch of the ester (around 1740 cm⁻¹) and C-O stretches, as well as aromatic C-H stretches.

Visualizations

Reaction Scheme

G Synthesis of this compound cluster_reactants Reactants cluster_products Products 3-Phenyl-1-propanol 3-Phenyl-1-propanol Reaction + 3-Phenyl-1-propanol->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction This compound This compound Water Water Equilibrium Reaction->Equilibrium H⁺ Catalyst (e.g., H₂SO₄) Equilibrium->this compound Equilibrium->Water

Caption: Fischer esterification of 3-phenyl-1-propanol.

Experimental Workflow

G Experimental Workflow for this compound Synthesis start Start reactants Combine 3-Phenyl-1-propanol, Acetic Acid, and Catalyst start->reactants reflux Heat to Reflux with Dean-Stark Apparatus reactants->reflux workup Cool and Transfer to Separatory Funnel reflux->workup wash Wash with H₂O, NaHCO₃, and Brine workup->wash dry Dry Organic Layer (e.g., with MgSO₄) wash->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify characterize Characterize Product (NMR, IR) purify->characterize end End characterize->end

Caption: Step-by-step synthesis and purification workflow.

References

Application Note and Protocol: Laboratory Scale Preparation of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 3-phenylpropyl acetate (B1210297), a valuable ester with applications in the fragrance and pharmaceutical industries. Two primary synthetic routes are presented: a high-yield method utilizing triphenylphosphine (B44618) and bromine, and a classic acid-catalyzed esterification using acetic anhydride (B1165640). This application note includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the experimental workflow to guide researchers in the successful preparation of this compound.

Introduction

3-Phenylpropyl acetate is an organic ester characterized by its pleasant floral and fruity aroma, making it a common ingredient in perfumes and flavorings. Beyond its sensory properties, this molecule can also serve as a building block or intermediate in the synthesis of more complex pharmaceutical compounds. The selection of a synthetic method for its preparation on a laboratory scale depends on factors such as desired yield, available reagents, and reaction conditions. This note details two effective methods for the synthesis of this compound from 3-phenyl-1-propanol (B195566).

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 122-72-5[1][2][3]
Molecular Formula C₁₁H₁₄O₂[2][4]
Molecular Weight 178.23 g/mol [4]
Appearance Colorless liquid with a floral, spicy odor[1]
Boiling Point 244-245 °C at 760 mmHg[1]
Density ~1.01 g/cm³ at 20°C[3]
Refractive Index ~1.496 at 20°C[2]
Solubility Insoluble in water; soluble in oils[1]

Experimental Protocols

Two distinct methods for the preparation of this compound are outlined below.

Method 1: Acetylation using Triphenylphosphine, Bromine, and Ammonium (B1175870) Acetate

This method provides a high-yield synthesis of this compound under mild conditions.

Reaction Scheme:

C₆H₅(CH₂)₃OH + Ph₃P + Br₂ + NH₄OAc → C₆H₅(CH₂)₃OAc + Ph₃PO + NH₄Br

Materials and Reagents:
  • 3-Phenyl-1-propanol (C₉H₁₂O)

  • Triphenylphosphine (Ph₃P)

  • Bromine (Br₂)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile (CH₃CN)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates

Procedure:
  • To a solution of triphenylphosphine (1 mmol) in acetonitrile, add bromine (1 mmol) to generate Ph₃PBr₂ in situ.

  • To this solution, add ammonium acetate (1 mmol) to form Ph₃P(OAc)₂.

  • Add 3-phenyl-1-propanol (1 mmol, 0.137 mL) to the reaction mixture.[4]

  • Stir the reaction at 20°C for approximately 0.3 hours.[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).[4]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (3:1) as the eluent.[4]

  • Collect the fractions containing the product and evaporate the solvent to obtain pure this compound.

Quantitative Data:
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassYield (%)
3-Phenyl-1-propanol136.1910.137 mL-
Triphenylphosphine262.291262 mg-
Bromine159.81151 µL-
Ammonium acetate77.08177 mg-
This compound178.23-0.159 g90%[4]
Characterization Data (¹H NMR):
  • Solvent: CDCl₃

  • Frequency: 250 MHz

  • Shifts (δ, ppm): 1.88 (q, 2H, J = 7.5 Hz), 1.97 (s, 3H), 2.6 (t, 2H, J = 7.6 Hz), 4.0 (t, 2H, J = 6.5 Hz), 7.0-7.2 (m, 5H).[4]

Method 2: Acid-Catalyzed Esterification with Acetic Anhydride

This is a classic and widely used method for the acetylation of alcohols.

Reaction Scheme:

C₆H₅(CH₂)₃OH + (CH₃CO)₂O --(H⁺ catalyst)--> C₆H₅(CH₂)₃OAc + CH₃COOH

Materials and Reagents:
  • 3-Phenyl-1-propanol (C₉H₁₂O)

  • Acetic anhydride ((CH₃CO)₂O)

  • Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or expansive graphite)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃) (optional, as solvent)

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:
  • In a round-bottom flask, combine 3-phenyl-1-propanol (10 mmol) and acetic anhydride (20 mmol, 2 equivalents for each hydroxyl group).

  • If using a solvent, add dichloromethane or chloroform (5 mL).

  • Carefully add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or ~200 mg of expansive graphite).

  • Stir the mixture at room temperature or reflux, monitoring the reaction progress by TLC.

  • After the reaction is complete, add diethyl ether (10 mL) to the mixture.

  • If a solid catalyst was used, filter it off and wash with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash successively with 5% HCl solution (15 mL), 5% NaHCO₃ solution (15 mL), and brine (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation.

Quantitative Data:
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume/MassTypical Yield (%)
3-Phenyl-1-propanol136.19101.36 g-
Acetic anhydride102.09201.89 mL-
This compound178.23-->90% (for primary alcohols)[5]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Reactants: 3-Phenyl-1-propanol + Acetylating Agent reaction Reaction (with Catalyst/Reagents) reactants->reaction Mixing quench Quenching / Neutralization reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography or Vacuum Distillation evaporation->chromatography product Pure this compound chromatography->product characterization Characterization (NMR, GC-MS, IR) product->characterization

Caption: General workflow for the synthesis and purification of this compound.

Reaction Mechanism: Acid-Catalyzed Esterification

The reaction between 3-phenyl-1-propanol and acetic anhydride is an example of nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the acetic anhydride, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.

reaction_mechanism cluster_intermediate Intermediate cluster_products Products alcohol 3-Phenyl-1-propanol tetrahedral Tetrahedral Intermediate alcohol->tetrahedral anhydride Acetic Anhydride anhydride->tetrahedral 1. Protonation 2. Nucleophilic Attack ester This compound tetrahedral->ester Proton Transfer & Elimination acid Acetic Acid tetrahedral->acid catalyst H⁺ (catalyst) catalyst->anhydride

Caption: Simplified mechanism of acid-catalyzed esterification.

Conclusion

This application note provides two reliable and reproducible methods for the laboratory-scale synthesis of this compound. The choice between the two protocols may be guided by the desired yield, reaction time, and the availability and handling requirements of the reagents. The provided quantitative data and detailed procedures are intended to facilitate the successful preparation and purification of this compound for research and development purposes.

References

Application Notes and Protocols: Acetylation of 3-Phenylpropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acetylation of 3-phenylpropanol to synthesize 3-phenylpropyl acetate (B1210297). This reaction is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups or for the synthesis of ester-containing target molecules.[1][2]

Introduction

Acetylation is a common chemical reaction in organic synthesis where an acetyl functional group is introduced into a molecule.[1] For alcohols, this process results in the formation of an ester. The acetylation of 3-phenylpropanol with acetic anhydride (B1165640) is a straightforward and high-yielding reaction, often catalyzed by a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP).[2][3][4] The resulting product, 3-phenylpropyl acetate, has applications in various fields, including fragrance and as a synthetic intermediate.

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 3-phenylpropanol on the carbonyl carbon of acetic anhydride.[5] The basic catalyst, typically pyridine, serves to activate the alcohol and to neutralize the acetic acid byproduct formed during the reaction.[3][6]

Materials and Methods

Reagents and Equipment
  • 3-Phenylpropanol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

A common and effective method for the O-acetylation of alcohols is the use of acetic anhydride in the presence of pyridine.[2]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanol (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add pyridine (2.0 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture dropwise using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove excess acetic acid), and brine.[7][8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[9]

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
3-PhenylpropanolC₉H₁₂O136.190.999236
Acetic AnhydrideC₄H₆O₃102.091.082139.8
PyridineC₅H₅N79.100.982115
This compoundC₁₁H₁₄O₂178.23[9]1.01[10]245[10]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the acetylation of 3-phenylpropanol.

Acetylation_Workflow A 1. Dissolve 3-Phenylpropanol in Anhydrous DCM B 2. Add Pyridine and Cool to 0 °C A->B C 3. Add Acetic Anhydride Dropwise B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench with Water D->E F 6. Transfer to Separatory Funnel E->F G 7. Wash with 1 M HCl F->G H 8. Wash with Saturated NaHCO3 G->H I 9. Wash with Brine H->I J 10. Dry Organic Layer (Anhydrous MgSO4) I->J K 11. Filter and Concentrate J->K L 12. Purify by Column Chromatography (if necessary) K->L M Pure this compound L->M

Caption: Experimental workflow for the acetylation of 3-phenylpropanol.

References

Application Notes and Protocols for 3-Phenylpropyl Acetate in Fragrance Composition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-phenylpropyl acetate (B1210297) in fragrance composition research. Detailed protocols for its analysis and evaluation, along with relevant physicochemical and toxicological data, are presented to guide researchers in the fields of perfumery, sensory science, and product development.

Introduction to 3-Phenylpropyl Acetate in Fragrance

This compound is an acetate ester of 3-phenylpropan-1-ol, valued in the fragrance industry for its unique olfactory profile.[1] It possesses a complex scent that is described as sweet, floral, and fruity with balsamic, spicy, and honey-like nuances.[2][3] This aromatic chemical is utilized as a modifier in a variety of fragrance compositions, particularly in floral arrangements like hyacinth, rose, lilac, and lily, as well as in oriental bases.[2] Its ability to blend well with other common fragrance ingredients, such as rose alcohols and linalool, makes it a versatile component in creating sophisticated and harmonious scents.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for formulation development, stability testing, and analytical method development.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [4]
CAS Number 122-72-5[4]
Appearance Colorless liquid[1]
Odor Profile Floral, spicy, sweet, balsamic, fruity, honey[2][3]
Boiling Point 244 - 245 °C at 760 mmHg[1]
Density 1.012 g/cm³ at 20 °C[4]
Refractive Index 1.494 - 1.498 at 20 °C[1]
Solubility Insoluble in water; soluble in oils[1]
Vapor Pressure <0.01 hPa at 20 °C[4]
Flash Point 113 °C (closed cup)[4]

Application in Fragrance Composition Research

This compound is primarily used as a fragrance ingredient in a wide array of consumer products. Its role is often to impart a natural-smelling floral and fruity character, and to act as a modifier that enhances and harmonizes the overall scent profile.

Olfactory Blending and Characterization

Due to its multifaceted aroma, this compound is a valuable component for creating specific scent accords. For instance, its sweet, honeyed notes can round out the sharpness of certain floral absolutes, while its spicy and balsamic undertones can add warmth and complexity to oriental and woody fragrances. Researchers can systematically study its effect on a fragrance composition by creating a series of blends with varying concentrations of this compound and evaluating the resulting olfactory changes through sensory panels.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis and evaluation of fragrance compositions containing this compound.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the identification and semi-quantitative analysis of volatile compounds, including this compound, in the headspace of a fragrance sample.

Objective: To identify and characterize the volatile organic compounds (VOCs) emitted from a fragrance formulation containing this compound.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace autosampler

  • 20 mL headspace vials with crimp caps

  • Fragrance sample containing this compound

  • Internal standard (e.g., Toluene-d8)

  • Helium carrier gas (99.999% purity)

Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of the fragrance sample into a 20 mL headspace vial. Add a known amount of the internal standard. Immediately seal the vial with a crimp cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at 80°C for 20 minutes to allow for the equilibration of volatile compounds in the headspace.

  • Injection: Automatically inject 1 mL of the headspace gas into the GC-MS system.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 150°C at 5°C/min

      • Ramp to 250°C at 10°C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The retention index of this compound can be used for further confirmation.[1] Semi-quantification can be performed by comparing the peak area of this compound to the peak area of the internal standard.

Sensory Panel Evaluation

This protocol outlines a method for assessing the olfactory characteristics of a fragrance composition containing this compound using a trained sensory panel.

Objective: To evaluate the perceived odor profile, intensity, and hedonic quality of a fragrance formulation.

Materials:

  • Fragrance sample containing this compound

  • Odor-free blotter strips

  • Controlled sensory evaluation booths with proper ventilation

  • Panel of trained sensory assessors (8-12 members)

  • Evaluation forms or software

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of various odor descriptors relevant to the sample (e.g., floral, fruity, spicy, sweet, balsamic).

  • Sample Preparation: Dip the end of a blotter strip into the fragrance sample for 2 seconds. Allow the solvent to evaporate for 30 seconds before presenting to the panelists.

  • Evaluation:

    • Present the coded blotter strips to the panelists in the sensory booths.

    • Instruct panelists to evaluate the fragrance at different time points (e.g., top note at 1 minute, middle note at 30 minutes, base note at 2 hours) to assess the odor evolution.

    • Panelists will rate the intensity of each perceived odor descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).

    • Panelists will also provide a hedonic rating (liking) on a 9-point scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine significant differences in perceived attributes and to create a sensory profile of the fragrance.

Data Presentation

Toxicological and Dermatological Data Summary

The following table summarizes the available toxicological and dermatological data for this compound. This information is critical for ensuring the safety of its use in consumer products.[5]

EndpointSpeciesMethodResultReference
Acute Oral Toxicity (LD50) RatOral gavage4700 mg/kg bw[4]
Skin Irritation HumanPatch test (8% solution)No irritation[2]
Skin Sensitization HumanPatch test (8% solution)No sensitization[2]
Phototoxicity/Photoallergenicity In silicoUV/Vis absorption spectraNo concern[6]
Genotoxicity In vitroAmes test (read-across)Not mutagenic[6]
Repeated Dose Toxicity (NOAEL) RatGavage (read-across from phenylpropyl alcohol)333 mg/kg/day[6]
Inhalation Exposure (Systemic) HumanCreme RIFM Model0.0054 mg/day[6]

NOAEL: No Observed Adverse Effect Level

Mandatory Visualizations

Experimental Workflow for Fragrance Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation fragrance_sample Fragrance Sample (with this compound) headspace_prep Weighing and sealing in headspace vial fragrance_sample->headspace_prep Analytical Pathway sensory_prep Dipping blotter strips fragrance_sample->sensory_prep Sensory Pathway gcms Headspace GC-MS Analysis headspace_prep->gcms sensory Sensory Panel Evaluation sensory_prep->sensory data_analysis Chromatogram and Mass Spectra Analysis gcms->data_analysis sensory_analysis Statistical Analysis of Sensory Data sensory->sensory_analysis results Identification of Volatiles and Sensory Profile data_analysis->results sensory_analysis->results

Caption: Workflow for the analysis of fragrance compositions.

Olfactory Signal Transduction Pathway

Caption: Olfactory signal transduction cascade.[7][8][9][10][11]

References

Application of 3-Phenylpropyl Acetate as a Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5), also known as hydrocinnamyl acetate, is a flavoring substance valued for its characteristic sweet, balsamic, floral, and fruity aroma with spicy undertones.[1][2] It is found naturally in some fruits and plants, including guava and melon.[3] This document provides detailed application notes and protocols for the use of 3-phenylpropyl acetate as a flavoring agent in various food and beverage products, tailored for a scientific and research-oriented audience.

Regulatory Status

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA Number: 2890).[4][5] It has also been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[7]
Molecular Weight 178.23 g/mol [7]
Appearance Colorless liquid[4]
Odor Sweet, balsamic, spicy, floral, fruity[1][2]
Boiling Point 244 °C[2]
Density 1.012 g/mL at 25 °C[2]
Refractive Index n20/D 1.496[2]
Solubility Insoluble in water; soluble in oils[4]

Application and Usage Levels

This compound is a versatile flavoring agent used to impart or modify fruity and floral notes in a variety of food and beverage products. The following table summarizes the typical usage levels as established by FEMA GRAS assessments.

Food CategoryAverage Maximum Use Level (ppm)
Baked Goods6.3
Non-alcoholic Beverages3.2
Chewing Gum10.0
Hard Candy5.7
Frozen Dairy4.8
Gelatins and Puddings4.4
Soft Candy6.0

Source: The Good Scents Company, based on FEMA GRAS data.[7]

Experimental Protocols

Sensory Evaluation Protocols

To assess the sensory impact of this compound in a food or beverage matrix, several standardized sensory evaluation methods can be employed.

Objective: To determine if a sensory difference exists between two samples, for instance, a product with and without the addition of this compound.[3]

Materials:

  • Control sample (without this compound)

  • Test sample (with a specific concentration of this compound)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 24-30 trained or consumer panelists

Procedure:

  • For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.[2][5] The order of presentation should be randomized and balanced across panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[5]

  • Instruct panelists to evaluate the samples from left to right.

  • Ask panelists to identify the "odd" or "different" sample.[2]

  • Panelists must choose one sample, even if they are guessing.

  • Record the responses.

  • Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant.

Objective: To determine the direction of a specific sensory attribute difference between two samples (e.g., which sample is perceived as more "fruity").[8][9]

Materials:

  • Control sample

  • Test sample

  • Coded sample cups

  • Palate cleansers

  • A panel of trained or consumer panelists

Procedure:

  • Present each panelist with a pair of coded samples (one control, one test). The presentation order should be balanced across panelists.

  • Ask a specific directional question, for example, "Which sample has a more intense fruity aroma?".

  • Panelists are required to choose one of the two samples.

  • Record the responses.

  • Analyze the results using a binomial table or chi-square test to determine if there is a significant preference for one sample over the other for the specified attribute.

Objective: To quantify the intensities of specific sensory attributes of a product containing this compound.[10][11]

Materials:

  • Test sample(s) with varying concentrations of this compound

  • Reference standards for specific aroma attributes (e.g., pure this compound for "fruity/floral," other aroma compounds for different notes)

  • A highly trained sensory panel (typically 8-12 members)

  • Sensory booths with controlled lighting and air circulation

  • Line scales (e.g., 15 cm) anchored with descriptive terms (e.g., "low intensity" to "high intensity")

Procedure:

  • Panel Training: Train the panel to identify and score the intensity of relevant sensory attributes (e.g., fruity, floral, spicy, sweet) using the reference standards.

  • Sample Evaluation: In individual booths, provide panelists with coded samples.

  • Panelists independently rate the intensity of each attribute on the provided line scales.[11]

  • Data Collection: Measure the panelists' marks on the line scales.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. The results can be visualized using spider web plots.[11]

Analytical Quantification Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of this compound in a food or beverage matrix.

Principle: Headspace GC-MS is a suitable technique for analyzing volatile compounds like this compound. The volatile compounds from the sample are partitioned into the gas phase (headspace) in a sealed vial and then injected into the GC-MS system for separation and identification.[1][4][7]

Materials and Equipment:

  • Headspace autosampler

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column suitable for flavor analysis (e.g., a non-polar or mid-polar column)

  • Headspace vials (e.g., 20 mL) with caps (B75204) and septa

  • Analytical balance

  • Pipettes

  • This compound standard for calibration

  • Internal standard (e.g., a compound not present in the sample with similar chemical properties)

  • Sodium chloride (optional, to increase the volatility of the analyte)

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the homogenized food or beverage sample into a headspace vial.[7] For solid samples, homogenization is crucial.

    • (Optional) Add a known amount of sodium chloride to the vial to enhance the transfer of volatile compounds to the headspace.[7]

    • Add a known concentration of the internal standard.

    • Immediately seal the vial.

  • Calibration Curve: Prepare a series of calibration standards by spiking a matrix similar to the sample (or a model solution) with known concentrations of this compound and the internal standard.

  • Headspace GC-MS Analysis:

    • Place the sample and calibration vials in the headspace autosampler.

    • Equilibrate the vials at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

    • Inject a known volume of the headspace gas into the GC-MS.

    • Run the GC-MS with an appropriate temperature program to separate the compounds.

    • The mass spectrometer will fragment the eluted compounds, and the resulting mass spectrum can be used for identification by comparing it to a spectral library (e.g., NIST).

  • Quantification:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Calculate the peak area ratio of this compound to the internal standard for both the samples and the calibration standards.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample and the calibration curve.

Visualizations

Olfactory Signaling Pathway

The perception of aroma compounds like this compound is initiated by the binding of the odorant molecule to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[12][13][14] This binding event triggers a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant 3-Phenylpropyl acetate OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signal transduction pathway.

Experimental Workflow: Sensory Evaluation (Triangle Test)

The following diagram illustrates the workflow for conducting a triangle test to determine if a sensory difference is perceptible.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample_Prep Prepare Control (A) and Test (B) Samples Coding Code Samples with Random 3-Digit Numbers Sample_Prep->Coding Presentation Prepare Trays with 3 Samples (e.g., AAB, BAA) Coding->Presentation Panelist_Eval Panelist Evaluates 3 Coded Samples Presentation->Panelist_Eval Identify_Odd Panelist Identifies the 'Odd' Sample Panelist_Eval->Identify_Odd Collect_Data Collect Responses from all Panelists Identify_Odd->Collect_Data Stat_Analysis Statistically Analyze Number of Correct Answers Collect_Data->Stat_Analysis Conclusion Draw Conclusion: Significant Difference? Stat_Analysis->Conclusion

Caption: Workflow for a triangle test sensory evaluation.

Experimental Workflow: Analytical Quantification (Headspace GC-MS)

This diagram outlines the key steps involved in the quantitative analysis of this compound in a sample using headspace GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis_gcms HS-GC-MS Analysis cluster_quant Quantification Homogenize Homogenize Sample Weigh Weigh Sample into Headspace Vial Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate Vial in Headspace Autosampler Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection and Identification Separate->Detect Peak_Area Calculate Peak Area Ratios (Analyte/Internal Standard) Detect->Peak_Area Cal_Curve Prepare & Run Calibration Curve Cal_Curve->Peak_Area Calculate_Conc Calculate Concentration from Calibration Curve Peak_Area->Calculate_Conc

Caption: Workflow for headspace GC-MS quantification.

References

Application Notes and Protocols for the Use of 3-Phenylpropyl Acetate as a Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) (CAS No. 122-72-5) is an ester recognized for its characteristic floral and spicy aroma, leading to its widespread use in the fragrance and flavor industries.[1][2] Beyond its sensory applications, its properties make it a suitable candidate for use as an internal or external standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the quantification of various volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the utilization of 3-phenylpropyl acetate as a standard in GC-MS analysis, ensuring accurate and reproducible results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a standard is crucial for its effective application in analytical methodologies.

PropertyValue
Chemical Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [4][5]
Appearance Colorless liquid with a floral, spicy odor[1][3]
Boiling Point 244-245 °C at 760 mmHg[1][3][6]
Density Approximately 1.012 g/mL at 25 °C[1][6]
Solubility Insoluble in water; soluble in oils and organic solvents like ethanol (B145695) and hexane.[3]
Purity Commercially available in high purity (≥98%) suitable for analytical applications.[4][6]

GC-MS Data for this compound

The mass spectrum of this compound obtained by electron ionization (EI) is a critical piece of data for its identification and quantification.

ParameterDescription
Ionization Mode Electron Ionization (EI)
Major Mass Fragments (m/z) 118.0 (base peak), 117.0, 43.0, 91.0, 119.0[3]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound as an internal standard for the quantification of a hypothetical analyte.

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte of interest

  • Internal Standard (e.g., Diphenylmethane, CAS No. 101-81-5)

  • Solvent (e.g., Hexane or Ethyl Acetate, GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with caps

Preparation of Standard Solutions

4.2.1. Stock Solutions (1000 µg/mL)

  • This compound Stock: Accurately weigh 100 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. Fill to the mark with the solvent.

  • Analyte Stock: Prepare a 1000 µg/mL stock solution of the analyte in the same manner.

  • Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Diphenylmethane) in the same manner.

4.2.2. Calibration Standards

Prepare a series of calibration standards by diluting the stock solutions to achieve the desired concentration range. A constant amount of the internal standard is added to each calibration standard and sample.

Calibration LevelAnalyte Concentration (µg/mL)This compound Concentration (µg/mL)Internal Standard Concentration (µg/mL)
111010
251010
3101010
4251010
5501010
61001010
Sample Preparation

The sample preparation will vary depending on the matrix. For a liquid sample, a simple dilution may be sufficient. For solid samples, an extraction step will be necessary.

Example for a liquid sample:

  • Pipette 1 mL of the sample into a 10 mL volumetric flask.

  • Add 100 µL of the 1000 µg/mL internal standard stock solution.

  • Fill the flask to the mark with the solvent.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Instrumental Parameters

The following are suggested starting parameters for a GC-MS system. Optimization may be required based on the specific instrument and analytes.

GC Parameters
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless, depending on concentration
Oven Temperature Program Initial temperature of 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Parameters
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Energy 70 eV
Mass Scan Range 40-450 amu
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to the analyte, this compound, and the internal standard based on their retention times and mass spectra.

  • Peak Integration: Integrate the area of the characteristic ions for each compound.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte to generate a calibration curve.

  • Quantification: Calculate the peak area ratio for the analyte in the sample and use the calibration curve to determine its concentration.

Diagrams

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solutions (Analyte, Standard, IS) Cal_Standards Prepare Calibration Standards Stock->Cal_Standards Injection Inject into GC-MS Cal_Standards->Injection Sample_Prep Prepare Sample (with IS) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Peak_ID Peak Identification & Integration Detection->Peak_ID Cal_Curve Construct Calibration Curve Peak_ID->Cal_Curve Quant Quantify Analyte Concentration Cal_Curve->Quant

Caption: Workflow for GC-MS analysis using an internal standard.

Conclusion

This compound is a reliable and effective standard for GC-MS analysis. Its chemical stability, distinct mass spectrum, and commercial availability in high purity make it a valuable tool for quantitative studies in various scientific and industrial fields. The protocols and data presented in these application notes provide a solid foundation for the development and validation of analytical methods utilizing this compound as a standard.

References

Application Notes and Protocols for Investigating the Wound Healing Properties of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on the wound healing properties of 3-Phenylpropyl acetate (B1210297). This document summarizes the available data, details relevant experimental protocols, and outlines potential mechanisms of action to guide further investigation into its therapeutic potential.

Introduction

3-Phenylpropyl acetate is a fragrance and flavor compound that has demonstrated significant potential as a wound healing agent.[1] Research suggests that it can accelerate tissue repair, stimulate collagen production, and reduce microbial load in wounds.[1] These properties make it a compelling candidate for further research and development in the field of wound care. This document serves as a resource for researchers looking to explore the efficacy and mechanisms of this compound in wound healing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from an in vivo study assessing the wound healing efficacy of this compound in an excision wound model in Wistar albino rats.[1]

Table 1: Effect of this compound on Wound Contraction and Epithelialization

Treatment GroupWound Contraction (%)Epithelialization Period (days)
Control (Untreated)Baseline>7
This compoundUp to 60%7

Table 2: Effect of this compound on Connective Tissue Synthesis

Treatment GroupHydroxyproline (B1673980) Levels (µg/mg of tissue)
Control (Untreated)11.41 ± 2.14
This compound19.36 ± 6.08

Experimental Protocols

This section provides detailed protocols for key experiments to assess the wound healing properties of this compound.

In Vivo Excision Wound Model in Rats

This protocol is adapted from established methods for creating and evaluating excision wounds in rats.[2][3][4]

Objective: To evaluate the in vivo wound healing efficacy of topically applied this compound.

Materials:

  • Wistar albino or Sprague-Dawley rats (male, 200-250 g)

  • This compound

  • Vehicle control (e.g., ointment base)

  • Anesthetic agents (e.g., ketamine and xylazine)

  • Depilatory cream

  • Surgical scissors, forceps, and a circular biopsy punch (8-10 mm diameter)

  • Sterile gauze and bandages

  • Digital caliper

  • Transparent graph paper

Procedure:

  • Animal Preparation: Acclimatize rats for one week. Anesthetize the animals using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine mixture).[3]

  • Wound Creation: Shave the dorsal thoracic region of the anesthetized rat and clean the area with 70% ethanol (B145695). Create a full-thickness circular excision wound using a sterile biopsy punch.[3][5]

  • Treatment Application: Divide the animals into a control group (vehicle only) and a treatment group (this compound in vehicle). Apply the respective treatments topically to the wound area once daily, starting from the day of wound creation until complete healing.

  • Wound Area Measurement: Trace the wound boundary on a transparent sheet on days 0, 3, 7, 14, and 21 post-wounding. Calculate the wound area using a digital caliper or by transferring the tracing to graph paper.

  • Percentage of Wound Contraction: Calculate the percentage of wound contraction using the following formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

  • Epithelialization Period: Record the number of days required for the complete closure of the wound surface.

  • Tissue Collection: On the final day of the experiment, euthanize the animals and excise the wound tissue for histological and biochemical analysis.

Histological Analysis of Collagen Deposition

This protocol outlines the use of Masson's Trichrome staining to visualize collagen fibers in the wound tissue.[1]

Objective: To qualitatively assess the extent of collagen deposition and tissue remodeling in wound sections.

Materials:

  • Paraffin-embedded wound tissue sections (5 µm)

  • Bouin's solution (optional mordant)

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic-phosphotungstic acid solution

  • Aniline (B41778) blue solution

  • 1% Acetic acid

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Mounting medium and coverslips

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Mordanting (Optional): Incubate sections in Bouin's solution for 1 hour at 56°C to improve staining quality, then wash thoroughly in running tap water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, then wash in running tap water.

  • Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 5 minutes, then rinse with deionized water.

  • Differentiation: Place sections in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration: Rinse briefly in 1% acetic acid, followed by dehydration through an ethanol series and clearing in xylene.

  • Mounting: Mount the coverslip with a suitable mounting medium.

  • Microscopic Examination: Observe the stained sections under a light microscope. Collagen fibers will appear blue, nuclei will be black, and cytoplasm and muscle fibers will be red.

Biochemical Estimation of Hydroxyproline Content

This protocol describes a colorimetric method to quantify hydroxyproline, a major component of collagen, in wound tissue.[6][7][8]

Objective: To quantitatively determine the collagen content in the wound granulation tissue as an indicator of connective tissue synthesis.

Materials:

  • Wound granulation tissue

  • Concentrated Hydrochloric Acid (6N HCl)

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard solution

  • Heating oven or water bath (60°C and 120°C)

  • Spectrophotometer or microplate reader (560 nm)

Procedure:

  • Tissue Hydrolysis: Weigh the granulation tissue and hydrolyze it with 6N HCl at 120°C for 3-4 hours in a sealed tube.

  • Neutralization: Neutralize the hydrolysate to pH 6.0-7.0 with NaOH.

  • Oxidation: Add Chloramine-T solution to the hydrolysate and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development: Add DMAB reagent and incubate at 60°C for 15-20 minutes. A chromophore with a pinkish-red color will develop.

  • Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the samples and standards at 560 nm.

  • Calculation: Calculate the hydroxyproline concentration in the samples by comparing their absorbance with the standard curve. Express the results as µg of hydroxyproline per mg of wet tissue.

In Vitro Scratch (Wound Healing) Assay

This is a proposed protocol to investigate the effect of this compound on the migration of skin cells in vitro.[9][10][11][12][13]

Objective: To assess the ability of this compound to promote the migration of human keratinocytes (HaCaT) or dermal fibroblasts (HDF).

Materials:

  • Human keratinocyte (e.g., HaCaT) or fibroblast (e.g., HDF) cell line

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Sterile 200 µL pipette tips or a cell scraper

  • Multi-well culture plates (e.g., 24-well plates)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch: Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the medium with fresh culture medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control (e.g., a known growth factor).

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Scratch Width - Scratch Width at time 't') / Initial Scratch Width ] x 100

Antimicrobial Activity Assay

This protocol can be used to determine the antimicrobial properties of this compound against common skin pathogens.[14][15][16][17]

Objective: To evaluate the in vitro antimicrobial activity of this compound against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

Materials:

  • Cultures of Staphylococcus aureus and Pseudomonas aeruginosa

  • Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA)

  • This compound

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (vehicle)

  • 96-well microtiter plates

  • Spectrophotometer (for broth microdilution)

  • Sterile paper discs (for agar disc diffusion)

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially involved in the wound healing effects of this compound and a general workflow for its evaluation.

G cluster_0 Proposed Mechanism of Action cluster_1 Cellular Effects cluster_2 Physiological Outcomes PPA This compound Proliferation Increased Keratinocyte & Fibroblast Proliferation PPA->Proliferation Migration Enhanced Cell Migration PPA->Migration Collagen Increased Collagen Synthesis PPA->Collagen AntiMicrobial Antimicrobial Activity PPA->AntiMicrobial ReEpithelialization Accelerated Re-epithelialization Proliferation->ReEpithelialization Migration->ReEpithelialization Granulation Enhanced Granulation Tissue Formation Collagen->Granulation Infection Reduced Wound Infection AntiMicrobial->Infection Contraction Increased Wound Contraction ReEpithelialization->Contraction Granulation->Contraction

Caption: Proposed mechanism of this compound in wound healing.

G cluster_workflow Experimental Workflow for Evaluating this compound start In Vitro Screening invivo In Vivo Model (Excision Wound) start->invivo Promising Results analysis Biochemical & Histological Analysis invivo->analysis Tissue Collection end Data Interpretation & Conclusion analysis->end Quantitative & Qualitative Data

Caption: Workflow for wound healing agent evaluation.

TGF_beta_pathway TGF-β Signaling Pathway in Wound Healing TGF_beta TGF-β Receptor TGF-β Receptor Complex TGF_beta->Receptor Binds to SMADs SMAD2/3 Phosphorylation Receptor->SMADs Activates SMAD4 SMAD4 Complex SMADs->SMAD4 Forms complex with Nucleus Nuclear Translocation SMAD4->Nucleus Gene_Expression Gene Expression (Collagen, Fibronectin) Nucleus->Gene_Expression Regulates Wound_Healing Wound Healing (Fibroblast proliferation, ECM deposition) Gene_Expression->Wound_Healing

Caption: TGF-β signaling in wound repair.

PI3K_Akt_pathway PI3K/Akt Signaling Pathway in Wound Healing Growth_Factors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase Growth_Factors->RTK Bind to PI3K PI3K Activation RTK->PI3K PIP2_to_PIP3 PIP2 -> PIP3 PI3K->PIP2_to_PIP3 Catalyzes Akt Akt Activation PIP2_to_PIP3->Akt Recruits & Activates Cell_Processes Cell Proliferation, Migration & Survival Akt->Cell_Processes Promotes

Caption: PI3K/Akt signaling in cell proliferation and migration.

MAPK_pathway MAPK Signaling Pathway in Wound Healing Stress_Stimuli Stress/Growth Factors MAPKKK MAPKKK Stress_Stimuli->MAPKKK Activate MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylate Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activate Cellular_Response Cell Proliferation, Inflammation, ECM Remodeling Transcription_Factors->Cellular_Response Regulate

Caption: MAPK signaling cascade in cellular responses to injury.

VEGF_pathway VEGF Signaling in Angiogenesis Hypoxia Hypoxia in Wound VEGF_Secretion VEGF Secretion Hypoxia->VEGF_Secretion VEGFR VEGF Receptor (VEGFR) VEGF_Secretion->VEGFR Binds to Endothelial_Cell Endothelial Cell Activation VEGFR->Endothelial_Cell Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Endothelial_Cell->Angiogenesis Blood_Flow Restored Blood Flow Angiogenesis->Blood_Flow

Caption: VEGF-mediated angiogenesis in wound healing.

Discussion and Future Directions

The existing in vivo data strongly suggest that this compound is a promising agent for promoting wound healing.[1] The observed increase in wound contraction, accelerated epithelialization, and enhanced collagen deposition are all critical components of an effective healing process.[1]

However, the precise cellular and molecular mechanisms underlying these effects remain to be elucidated. Based on the wound healing process and the known activities of structurally related compounds, several signaling pathways are likely involved. These include:

  • TGF-β Signaling: This pathway is a master regulator of wound healing, promoting fibroblast proliferation and collagen synthesis.[1][2][3][5][6] The increased hydroxyproline content observed with this compound treatment suggests a potential modulation of this pathway.[1]

  • PI3K/Akt Signaling: This pathway is crucial for cell proliferation, migration, and survival, all of which are essential for wound closure.[8][18][19][20][21]

  • MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular responses to stress and growth factors, including cell migration and proliferation during wound healing.[4][9][22][23][24]

  • VEGF Signaling: As angiogenesis is a critical component of wound healing, the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which promotes the formation of new blood vessels, may also be influenced.[7][25][26][27]

Future research should focus on:

  • In Vitro Studies: Conducting experiments on human keratinocytes and fibroblasts to determine the direct effects of this compound on cell proliferation, migration, and collagen synthesis. The scratch assay protocol provided above is a suitable starting point.

  • Mechanism of Action Studies: Investigating the modulation of key signaling pathways (TGF-β, PI3K/Akt, MAPK, VEGF) in skin cells treated with this compound using techniques such as Western blotting and qPCR.

  • Antimicrobial Spectrum: Characterizing the antimicrobial activity of this compound against a broader range of clinically relevant skin pathogens.

  • Formulation and Delivery: Optimizing the topical formulation of this compound to enhance its delivery and efficacy in a clinical setting.

By systematically addressing these research questions, a more complete understanding of the therapeutic potential of this compound in wound healing can be achieved, paving the way for its potential development as a novel wound care therapeutic.

References

Application Notes and Protocols for Antimicrobial Activity Studies of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) is a chemical compound with a characteristic floral and fruity scent, commonly used in the fragrance and flavor industries. As a member of the phenylpropanoid class, a group of natural compounds known for their diverse biological activities, 3-phenylpropyl acetate holds potential for antimicrobial applications. Preliminary studies suggest that it can contribute to reducing the microbial load in wound healing contexts.[1] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial properties of this compound.

The protocols outlined herein are designed to be adaptable for screening against a wide array of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. These methodologies will enable researchers to determine the compound's spectrum of activity, potency, and potential mechanism of action, which are critical parameters in the early stages of antimicrobial drug development.

Putative Mechanism of Action

While the precise antimicrobial mechanism of this compound is not yet fully elucidated, it is hypothesized to share similarities with other phenylpropanoids and essential oil components. These compounds are often lipophilic and are known to disrupt the integrity and functionality of microbial cell membranes.[2] Potential mechanisms include the perturbation of the lipid bilayer, leading to increased permeability and leakage of intracellular contents, and the inhibition of membrane-embedded enzymes crucial for microbial survival.[2][3]

The following diagram illustrates a potential signaling pathway for the antimicrobial action of this compound, focusing on cell membrane disruption.

PPA This compound Membrane Microbial Cell Membrane (Lipid Bilayer) PPA->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Permeability->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for this compound.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized into clear and concise tables to facilitate comparison of the activity of this compound against different microorganisms. Below are template tables for presenting results from various assays.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDGram Stain/Fungal TypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive[Insert Data][Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data][Insert Data]
Candida albicansATCC 90028Yeast[Insert Data][Insert Data]
Aspergillus nigerATCC 16404Mold[Insert Data][Insert Data]

Table 2: Zone of Inhibition Diameters for this compound in Kirby-Bauer Disk Diffusion Assay

Test MicroorganismStrain IDGram Stain/Fungal TypeDisk Concentration (µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 25923Gram-positive[Insert Data][Insert Data]
Escherichia coliATCC 25922Gram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Insert Data][Insert Data]
Candida albicansATCC 90028Yeast[Insert Data][Insert Data]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (sterile broth)

  • Resazurin (B115843) solution (for viability indication, optional)

  • Plate reader (optional)

  • Sterile agar (B569324) plates (Mueller-Hinton Agar or Sabouraud Dextrose Agar)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate sterile broth to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation: Add the standardized microbial suspension to each well containing the serially diluted compound. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum but no antimicrobial).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5][6] This can be assessed visually or by measuring the optical density using a plate reader. The addition of a viability indicator like resazurin can aid in the visualization of results.

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot from the wells that show no visible growth (at and above the MIC) and plate it onto sterile agar plates. Incubate the plates under appropriate conditions. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7]

A Prepare Stock Solution of This compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Determine MIC (No Visible Growth) E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate Agar Plates G->H I Determine MBC/MFC (≥99.9% Killing) H->I A Prepare Antimicrobial Disks with This compound D Place Disks on Inoculated Agar A->D B Prepare Standardized Microbial Inoculum C Inoculate Mueller-Hinton Agar Plate for Lawn Growth B->C C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F A Prepare Log-Phase Bacterial Culture B Add this compound at Different MIC Multiples A->B C Incubate and Collect Samples at Timed Intervals B->C D Perform Serial Dilutions and Plate for Viable Counts C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot Log10 CFU/mL vs. Time E->F

References

Application Notes and Protocols for the Use of 3-Phenylpropyl Acetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-phenylpropyl acetate (B1210297) as a versatile precursor in the synthesis of key pharmaceutical intermediates. The protocols detailed below focus on the synthesis of intermediates for widely recognized antidepressant drugs, demonstrating the practical application of this starting material in medicinal chemistry and drug development.

Introduction

3-Phenylpropyl acetate is a commercially available ester primarily known for its use as a fragrance and flavoring agent. However, its underlying 3-phenylpropyl scaffold is a key structural motif present in several active pharmaceutical ingredients (APIs). Through a series of straightforward chemical transformations, this compound can be efficiently converted into valuable pharmaceutical intermediates. This document outlines the synthetic pathways and detailed experimental protocols for the utilization of this compound in the synthesis of precursors for drugs such as Fluoxetine (B1211875) and Atomoxetine. While not a direct precursor in all established routes, its conversion to 3-phenylpropanol provides a critical entry point into these synthetic pathways[1][2].

Synthetic Strategy Overview

The general strategy involves a two-step conversion of this compound to a key aldehyde intermediate, followed by functionalization to introduce the necessary amine groups for pharmaceutical applications.

A logical workflow for the conversion of this compound to a key pharmaceutical intermediate is depicted below.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Pharmaceutical Intermediate Synthesis 3-Phenylpropyl_acetate This compound 3-Phenylpropanol 3-Phenylpropanol 3-Phenylpropyl_acetate->3-Phenylpropanol Hydrolysis 3-Phenylpropanal (B7769412) 3-Phenylpropanal 3-Phenylpropanol->3-Phenylpropanal Oxidation Pharmaceutical_Intermediate Pharmaceutical Intermediate (e.g., N-methyl-3-phenylpropylamine) 3-Phenylpropanal->Pharmaceutical_Intermediate Reductive Amination Amine_Reactant Amine (e.g., Methylamine) Amine_Reactant->Pharmaceutical_Intermediate

Caption: Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 3-Phenylpropanol

This protocol describes the saponification of this compound to yield 3-phenylpropanol, a crucial intermediate for subsequent reactions[1][3].

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve 17.8 g (0.1 mol) of this compound in 100 mL of ethanol.

  • Add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of water to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • To the remaining aqueous solution, add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenylpropanol.

Data Presentation:

ParameterValueReference
Starting MaterialThis compound-
Product3-Phenylpropanol-
Expected Yield>90%[4]
Purity (GC)>98%
Protocol 2: Oxidation of 3-Phenylpropanol to 3-Phenylpropanal

This protocol details the oxidation of 3-phenylpropanol to 3-phenylpropanal using pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • In a 500 mL round-bottom flask, suspend 21.5 g (0.1 mol) of PCC in 200 mL of anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 13.6 g (0.1 mol) of 3-phenylpropanol in 20 mL of dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with 200 mL of anhydrous diethyl ether.

  • Decant the supernatant and wash the remaining black solid with diethyl ether (3 x 50 mL).

  • Combine the organic solutions and pass them through a short column of silica gel to remove residual chromium salts.

  • Concentrate the filtrate under reduced pressure to yield 3-phenylpropanal.

Data Presentation:

ParameterValue
Starting Material3-Phenylpropanol
Product3-Phenylpropanal
Expected Yield~80-90%
PuritySufficient for next step
Protocol 3: Reductive Amination to Form a Fluoxetine Precursor Intermediate

This protocol describes the synthesis of N-methyl-3-phenylpropylamine, a precursor that can be further elaborated to intermediates for drugs like Fluoxetine[5].

Materials:

  • 3-Phenylpropanal

  • Methylamine (B109427) hydrochloride

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (B129727)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 13.4 g (0.1 mol) of 3-phenylpropanal and 8.1 g (0.12 mol) of methylamine hydrochloride in 150 mL of methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1 hour.

  • Cool the mixture in an ice bath and slowly add 6.3 g (0.1 mol) of sodium cyanoborohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Quench the reaction by the slow addition of 1 M NaOH solution until the mixture is basic (pH > 10).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give N-methyl-3-phenylpropylamine.

Data Presentation:

ParameterValue
Starting Material3-Phenylpropanal
ProductN-methyl-3-phenylpropylamine
Expected Yield~70-80%

Application in Pharmaceutical Synthesis: Pathway to Fluoxetine Intermediate

The synthesized N-methyl-3-phenylpropylamine can be hydroxylated to form 3-(methylamino)-1-phenyl-1-propanol, a key intermediate in the synthesis of Fluoxetine[5][6][7].

A diagram illustrating the logical progression from the intermediate to a key precursor for Fluoxetine is provided below.

G Intermediate N-methyl-3-phenylpropylamine Hydroxylation Hydroxylation Intermediate->Hydroxylation Fluoxetine_Precursor 3-(Methylamino)-1-phenyl-1-propanol (Fluoxetine Intermediate) Hydroxylation->Fluoxetine_Precursor Fluoxetine Fluoxetine Fluoxetine_Precursor->Fluoxetine Further Elaboration

Caption: Pathway to a Fluoxetine intermediate.

Conclusion

This compound serves as a cost-effective and readily available starting material for the synthesis of valuable pharmaceutical intermediates. The protocols provided herein offer a clear and reproducible pathway to access the 3-phenylpropylamine (B116678) core, which is central to the structure of several important pharmaceuticals. These methods are scalable and utilize standard laboratory techniques, making them suitable for both academic research and industrial drug development applications.

References

Application Notes and Protocols for 3-Phenylpropyl Acetate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropyl acetate (B1210297) is a fragrance and flavoring agent naturally found in sources like guava and melon.[1] In the realm of biocatalysis, it serves as a valuable substrate for enzymes such as lipases and cutinases, which are known to catalyze the hydrolysis and synthesis of ester bonds. These enzymatic reactions are of significant interest for the production of fine chemicals, pharmaceuticals, and for the development of green and sustainable chemical processes. This document provides detailed application notes and experimental protocols for the use of 3-phenylpropyl acetate as a substrate in enzymatic reactions, with a focus on enzymes like Candida antarctica lipase (B570770) B (CALB) and cutinases from Thermobifida fusca.

Enzymatic Reactions with this compound

This compound can participate in two primary types of enzyme-catalyzed reactions:

  • Hydrolysis: The breakdown of this compound into 3-phenylpropanol and acetic acid, typically in an aqueous environment.

  • Transesterification/Esterification: The synthesis of this compound from 3-phenylpropanol and an acyl donor (e.g., another ester or an acid) in a non-aqueous or low-water environment.

Lipases (EC 3.1.1.3) and cutinases (EC 3.1.1.74) are the key enzyme classes that facilitate these transformations.

Featured Enzymes

Candida antarctica Lipase B (CALB)

CALB is a versatile and widely used lipase known for its high stability, broad substrate specificity, and enantioselectivity.[2][3] It is a serine hydrolase that belongs to the α/β hydrolase fold family.[2] While its active site is shaped like a tunnel that can limit very bulky substrates, it shows high specific activity towards a range of primary and secondary alcohols and their esters.[2]

Thermobifida fusca Cutinase

Cutinases from the thermophilic bacterium Thermobifida fusca are robust enzymes known for their ability to hydrolyze ester bonds in both soluble esters and insoluble polyesters like cutin.[4][5][6] These enzymes are thermally stable and exhibit broad substrate specificity, making them suitable for various industrial applications.[4][7]

Quantitative Data

Table 1: Kinetic Parameters of Thermobifida fusca Cutinases with p-Nitrophenyl Esters

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)
T. fusca Cutinase 1p-Nitrophenyl acetate127 - 2002.4 - 211.9
T. fusca Cutinase 1p-Nitrophenyl butyrate1483 - 21335.3 - 195.1
T. fusca Cutinase 2p-Nitrophenyl acetate127 - 2002.4 - 211.9
T. fusca Cutinase 2p-Nitrophenyl butyrate1483 - 21335.3 - 195.1

Data adapted from a study on Thermobifida fusca cutinases.[7]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes a general method for monitoring the hydrolysis of this compound using either CALB or T. fusca cutinase.

Materials:

  • This compound (Substrate)

  • Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435) or free

  • Thermobifida fusca cutinase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

Equipment:

  • Thermostatted shaker or water bath

  • pH meter

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Vortex mixer

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., acetonitrile) if needed to aid dissolution.

    • In a reaction vessel, add phosphate buffer.

    • Add the this compound stock solution to the buffer to achieve the desired final substrate concentration (e.g., 10-100 mM).

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30-50 °C).

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of the enzyme (e.g., 1-10 mg/mL for immobilized CALB or a specific activity unit for cutinase).

  • Incubation:

    • Incubate the reaction mixture in a thermostatted shaker at a constant temperature and agitation speed.

  • Sampling and Quenching:

    • At specific time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately by adding a strong acid (e.g., HCl) or by adding an organic solvent for extraction.

  • Extraction and Analysis:

    • Add a known amount of internal standard to the quenched sample.

    • Extract the substrate and product (3-phenylpropanol) with an organic solvent like ethyl acetate.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Analyze the sample by GC or HPLC to determine the concentrations of this compound and 3-phenylpropanol.

  • Data Analysis:

    • Calculate the conversion percentage and initial reaction rate from the concentration data.

    • For kinetic studies, vary the substrate concentration and determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Analytical Method - Gas Chromatography (GC):

  • Column: A suitable capillary column (e.g., HP-5 or equivalent).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C).

  • Carrier Gas: Helium or Nitrogen.

Analytical Method - High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column.[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) for better peak shape.[8][9]

  • Detector: UV detector at a suitable wavelength (e.g., 254 nm).

  • Flow Rate: Typically 1 mL/min.

Protocol 2: Enzymatic Synthesis of this compound (Transesterification)

This protocol outlines the synthesis of this compound using 3-phenylpropanol and an acyl donor, catalyzed by immobilized CALB in a solvent-free or organic solvent system.

Materials:

  • 3-Phenylpropanol

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Organic solvent (optional, e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

Equipment:

  • Thermostatted shaker or magnetic stirrer with heating

  • GC or HPLC for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 3-phenylpropanol and the acyl donor in a specific molar ratio (e.g., 1:1 to 1:5).

    • If using a solvent, add it to the mixture. For a solvent-free system, the reactants themselves serve as the medium.

    • If a water-free environment is desired, add activated molecular sieves.

  • Enzyme Addition:

    • Add the immobilized CALB to the reaction mixture (e.g., 1-10% w/w of the total substrates).

  • Incubation:

    • Incubate the mixture at a suitable temperature (e.g., 40-60 °C) with constant stirring.

  • Monitoring the Reaction:

    • Take samples at regular intervals and analyze them by GC or HPLC to monitor the formation of this compound and the consumption of 3-phenylpropanol.

  • Reaction Termination and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • The product, this compound, can be purified from the reaction mixture by distillation or column chromatography.

Visualizations

Enzymatic_Hydrolysis 3-Phenylpropyl_Acetate This compound Enzyme Lipase or Cutinase 3-Phenylpropyl_Acetate->Enzyme Water H₂O Water->Enzyme 3-Phenylpropanol 3-Phenylpropanol Enzyme->3-Phenylpropanol Acetic_Acid Acetic Acid Enzyme->Acetic_Acid

Caption: Enzymatic hydrolysis of this compound.

Enzymatic_Synthesis 3-Phenylpropanol 3-Phenylpropanol Enzyme Immobilized Lipase (e.g., CALB) 3-Phenylpropanol->Enzyme Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme 3-Phenylpropyl_Acetate This compound Enzyme->3-Phenylpropyl_Acetate Byproduct Byproduct (e.g., Acetaldehyde) Enzyme->Byproduct

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Prep Prepare Substrate Solution (this compound) Reaction_Mix Mix Substrate and Buffer Substrate_Prep->Reaction_Mix Buffer_Prep Prepare Buffer Buffer_Prep->Reaction_Mix Enzyme_Prep Prepare Enzyme Solution/ Suspension Add_Enzyme Initiate with Enzyme Enzyme_Prep->Add_Enzyme Incubate_1 Pre-incubate at Desired Temperature Reaction_Mix->Incubate_1 Incubate_1->Add_Enzyme Incubate_2 Incubate with Agitation Add_Enzyme->Incubate_2 Sampling Withdraw Aliquots Incubate_2->Sampling Quench Quench Reaction Sampling->Quench Extract Extract with Organic Solvent Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze

Caption: General workflow for enzymatic hydrolysis assay.

Concluding Remarks

This compound is a suitable substrate for investigating the catalytic activity of lipases and cutinases. The provided protocols offer a foundation for researchers to explore both the hydrolytic and synthetic capabilities of these enzymes. While specific kinetic parameters for this substrate are yet to be extensively documented, the methodologies described herein can be employed to determine these values and to optimize reaction conditions for various applications in biotechnology and synthetic chemistry. The use of robust enzymes like CALB and T. fusca cutinase opens avenues for developing efficient and environmentally friendly processes for the modification of fragrance and flavor compounds.

References

Application Notes and Protocols for 3-Phenylpropyl Acetate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and a representative synthetic protocol for 3-Phenylpropyl acetate (B1210297), a common fragrance and flavor ingredient also utilized as an intermediate in organic synthesis.[1]

Physicochemical and Toxicological Data

Quantitative data for 3-Phenylpropyl acetate has been compiled to ensure safe laboratory practices.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Odor Floral, spicy, reminiscent of hyacinth and rose[2]
Boiling Point 244 - 252 °C[2][3]
Melting Point < -60 °C[3][4]
Density 1.012 g/mL at 25 °C[2][5]
Flash Point 99 - 113 °C[3][5]
Solubility Insoluble in water; soluble in oils
LD50 (Oral, Rat) 4700 mg/kg[6][7]

Handling and Storage Procedures

Safety Precautions

According to safety data sheets, this compound is not classified as a hazardous substance and does not require special handling measures.[3] However, standard laboratory safety practices should always be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and dispose of it in a sealed container.[3]

Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Temperature: Store in a cool, dry place.[2] Recommended storage temperatures are below +30°C or at room temperature.[1][7]

  • Containers: Keep in a tightly closed container to prevent contamination and evaporation.

  • Incompatibilities: No specific incompatible materials have been reported.[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the acetylation of 3-phenylpropan-1-ol. This method is a common laboratory procedure for preparing esters.

Materials and Equipment
  • 3-phenylpropan-1-ol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Stirring apparatus

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of 3-phenylpropan-1-ol and 15.0 g of acetic anhydride.

  • Catalyst Addition: Slowly add 5-10 drops of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

    • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be further purified by vacuum distillation.

Logical Workflow for Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_handling Handling Procedures cluster_storage Storage Procedures PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Spill_Response Prepare for Spills (Absorbent Material) PPE->Spill_Response Ventilation Work in a Well-Ventilated Area (Fume Hood) Ventilation->Spill_Response Temperature Store in a Cool, Dry Place (<30°C or Room Temperature) Spill_Response->Temperature Container Keep Container Tightly Closed Temperature->Container Incompatibilities No Known Incompatibilities Container->Incompatibilities End Safe Use in Experiments Incompatibilities->End Start Receiving this compound Start->PPE Start->Ventilation

Caption: Safe handling and storage workflow.

References

Application Notes and Protocols for Thin Layer Chromatography (TLC) Analysis of 3-Phenylpropyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Thin Layer Chromatography (TLC) in monitoring the synthesis and hydrolysis of 3-Phenylpropyl acetate (B1210297). TLC is a rapid, versatile, and cost-effective analytical technique ideal for qualitatively tracking the progress of chemical reactions by separating components of a reaction mixture based on polarity.

Monitoring the Synthesis of 3-Phenylpropyl Acetate via Esterification

The esterification of 3-phenylpropanol with an acetylating agent is a common method for synthesizing this compound. TLC can be effectively used to monitor the consumption of the starting material (3-phenylpropanol) and the formation of the product (this compound).

Data Presentation: Rf Values for Synthesis Monitoring

The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. A higher Rf value indicates lower polarity. The following table provides estimated Rf values for the starting material and product in common solvent systems.

CompoundFunctional GroupPolaritySolvent System (Hexane:Ethyl Acetate)Estimated Rf Value
3-PhenylpropanolAlcoholHigh3:1~ 0.30
This compoundEsterLow3:1~ 0.50
3-PhenylpropanolAlcoholHigh4:1~ 0.20
This compoundEsterLow4:1~ 0.40
Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the steps for monitoring the esterification of 3-phenylpropanol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., 3:1 Hexane:Ethyl Acetate)

  • Reaction mixture aliquots

  • Reference standards (3-phenylpropanol and this compound)

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO₄) stain

Procedure:

  • Prepare the TLC Plate: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • In the 'SM' lane, apply a small spot of the 3-phenylpropanol reference standard.

    • In the 'C' lane, apply a spot of the 3-phenylpropanol standard, and on top of it, a spot of the reaction mixture.

    • In the 'RM' lane, apply a spot of the reaction mixture.

  • Develop the Chromatogram: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots. Circle the visible spots with a pencil.

    • For enhanced visualization, dip the plate into a potassium permanganate stain and gently heat it. Alcohols and other oxidizable compounds will appear as yellow-brown spots on a purple background.[1]

  • Analyze the Results: Compare the spots in the 'RM' lane to the 'SM' lane. The appearance of a new, less polar spot (higher Rf) corresponding to this compound and the diminishing intensity of the 3-phenylpropanol spot indicate the progression of the reaction. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

Esterification_TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis start Start prep_plate Prepare & Mark TLC Plate start->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_c Spot Co-spot (C) spot_sm->spot_c spot_rm Spot Reaction Mixture (RM) spot_c->spot_rm develop Develop Plate in Solvent Chamber spot_rm->develop dry_plate Dry Plate & Mark Solvent Front develop->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_vis Stain with KMnO4 uv_vis->stain_vis analyze Analyze Rf Values & Spot Intensity stain_vis->analyze end End analyze->end

TLC Workflow for Esterification Monitoring

Monitoring the Hydrolysis of this compound

The hydrolysis of this compound yields 3-phenylpropanol and acetic acid, or under oxidative conditions, 3-phenylpropionic acid. TLC is an excellent tool to monitor the disappearance of the starting ester and the appearance of the more polar alcohol or carboxylic acid product.

Data Presentation: Rf Values for Hydrolysis Monitoring

Due to the significant increase in polarity, the products of hydrolysis will have considerably lower Rf values than the starting ester.

CompoundFunctional GroupPolaritySolvent System (Hexane:Ethyl Acetate)Estimated Rf Value
This compoundEsterLow1:1~ 0.70
3-PhenylpropanolAlcoholHigh1:1~ 0.40
3-Phenylpropionic acidCarboxylic AcidVery High1:1 (+1% Acetic Acid)~ 0.20

Note: The addition of a small amount of acetic acid to the eluent can improve the spot shape of carboxylic acids, preventing tailing.

Experimental Protocol: TLC Monitoring of this compound Hydrolysis

This protocol is designed to track the conversion of this compound to its hydrolysis products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid)

  • Reaction mixture aliquots

  • Reference standards (this compound and 3-phenylpropionic acid/3-phenylpropanol)

  • UV lamp (254 nm)

  • p-Anisaldehyde stain or Bromocresol Green indicator

Procedure:

  • Prepare the TLC Plate: As described in the synthesis protocol, prepare and mark a TLC plate with 'SM', 'C', and 'RM' lanes.

  • Spot the Plate:

    • In the 'SM' lane, apply a spot of the this compound reference standard.

    • In the 'C' lane, co-spot the this compound standard and the reaction mixture.

    • In the 'RM' lane, spot the reaction mixture. It is also beneficial to have a lane for the expected product standard (3-phenylpropionic acid or 3-phenylpropanol).

  • Develop the Chromatogram: Develop the plate in a chamber saturated with the appropriate solvent system.

  • Visualize the Plate:

    • After drying, visualize the plate under a UV lamp.

    • For specific visualization of the carboxylic acid, a bromocresol green indicator can be used, which will show acidic compounds as yellow spots on a blue background.[2]

    • Alternatively, a p-anisaldehyde stain can be used, which is effective for visualizing alcohols.[2]

  • Analyze the Results: The progress of the hydrolysis is indicated by the decrease in the intensity of the this compound spot and the appearance of a new, more polar spot (lower Rf) corresponding to the hydrolysis product. The reaction is considered complete when the starting material spot is no longer detectable.

Hydrolysis_Monitoring_Pathway cluster_reactants Reactants cluster_products Products ester This compound (Low Polarity, High Rf) alcohol 3-Phenylpropanol (High Polarity, Lower Rf) ester->alcohol Hydrolysis acid 3-Phenylpropionic acid (Very High Polarity, Lowest Rf) ester->acid Oxidative Hydrolysis

Reaction pathway for this compound hydrolysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Phenylpropyl acetate (B1210297) synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Phenylpropyl acetate, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: The equilibrium of the Fischer esterification was not sufficiently shifted towards the product. - Ineffective catalyst: The acid catalyst used was weak, impure, or used in insufficient quantity. - Water contamination: Presence of water in the reactants or solvent can hinder the forward reaction. - Low reaction temperature: The reaction temperature was not optimal for the chosen catalyst and reactants.- Shift the equilibrium: Use a large excess of one reactant (typically the less expensive one, like acetic acid or ethyl acetate). Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves. - Optimize catalyst: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For a high-yield and rapid alternative, consider using tetrabutylammonium (B224687) tribromide (TBATB). - Ensure anhydrous conditions: Use dry glassware and anhydrous reactants and solvents. - Increase temperature: Ensure the reaction is heated to the appropriate reflux temperature for the solvent being used.
Presence of Unreacted 3-Phenylpropanol - Insufficient acylating agent: The molar ratio of the acylating agent (e.g., acetic acid, acetic anhydride) to 3-phenylpropanol was too low. - Short reaction time: The reaction was not allowed to proceed to completion.- Increase the molar ratio of the acylating agent to 3-phenylpropanol. A ratio of 2:1 or higher is often effective. - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of Side Products - Dehydration of alcohol: At high temperatures with a strong acid catalyst, 3-phenylpropanol can undergo dehydration to form 3-phenylpropene. - Ether formation: Self-condensation of 3-phenylpropanol can lead to the formation of bis(3-phenylpropyl) ether.- Control reaction temperature: Avoid excessively high temperatures. - Choose a milder catalyst: Consider using a solid acid catalyst or the TBATB method to minimize side reactions.
Difficulty in Product Purification - Emulsion formation during workup: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion between the organic and aqueous layers. - Incomplete removal of acid catalyst: Residual acid catalyst can co-distill with the product or cause degradation during distillation.- To break emulsions: Add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the mixture through a pad of Celite. - Neutralize thoroughly: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a water wash to remove the acid catalyst completely before distillation.
Product is Contaminated with Acetic Acid - Insufficient washing: The organic layer was not washed sufficiently with a basic solution to remove all the unreacted acetic acid.- Repeat the washing step: Wash the organic layer multiple times with a saturated NaHCO₃ solution, checking the pH of the aqueous layer to ensure it is basic.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing this compound?

A1: The most common and cost-effective method is the Fischer-Speier esterification of 3-phenylpropanol with acetic acid using a strong acid catalyst like sulfuric acid. To maximize the yield, it is recommended to use an excess of acetic acid and remove the water byproduct as it is formed.

Q2: How can I significantly increase the yield of my this compound synthesis?

A2: To significantly increase the yield, you can employ a few strategies:

  • Use a highly efficient catalyst system: A method using tetrabutylammonium tribromide (TBATB) as a catalyst has been reported to give a 95% yield in just 15 minutes.[1] Another high-yield method involves the use of triphenylphosphine, bromine, and ammonium (B1175870) acetate, resulting in a 90% yield.

  • Drive the equilibrium forward: In a standard Fischer esterification, using a Dean-Stark apparatus to azeotropically remove water is a very effective way to drive the reaction to completion and achieve a higher yield.

  • Optimize reactant ratios: Using a significant excess of the less expensive reactant (e.g., 2-3 equivalents of acetic acid to 1 equivalent of 3-phenylpropanol) can push the equilibrium towards the product.

Q3: What are the main impurities I should look for in my final product?

A3: The main impurities to look for are unreacted 3-phenylpropanol and residual acetic acid. Depending on the reaction conditions, you might also find small amounts of byproducts such as 3-phenylpropene or bis(3-phenylpropyl) ether. The purity of the final product can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: Can I use transesterification to synthesize this compound?

A4: Yes, transesterification is a viable method. You can react 3-phenylpropanol with an excess of an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of an acid or base catalyst. The equilibrium can be shifted towards the product by removing the alcohol byproduct (ethanol in the case of ethyl acetate).

Q5: My reaction mixture has formed a stubborn emulsion during the workup. What should I do?

A5: Emulsions during the extraction of esters can be common. To break a stubborn emulsion, you can try the following techniques:

  • Add a saturated solution of sodium chloride (brine) to the separatory funnel.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Filter the entire mixture through a pad of Celite or glass wool.

  • If possible, centrifuging the mixture can also help to separate the layers.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

MethodCatalystAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer-Speier EsterificationH₂SO₄Acetic AcidTolueneReflux4-8 hModerate to HighGeneral Knowledge
TBATB CatalysisTBATBAcetic AcidNoneReflux15 min95[1]
Mitsunobu-type ReactionPh₃P/Br₂/NH₄OAcAmmonium AcetateAcetonitrile2018 min90
TransesterificationAcid or BaseEthyl AcetateExcess Ethyl AcetateRefluxVariesModerate to HighGeneral Knowledge

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using TBATB Catalyst

This protocol is adapted from a literature procedure reporting a 95% yield.[1]

Materials:

  • 3-Phenylpropanol

  • Glacial Acetic Acid

  • Tetrabutylammonium tribromide (TBATB)

Procedure:

  • To 1 equivalent of 3-phenylpropanol, add a significant excess of glacial acetic acid (e.g., 5-10 equivalents).

  • Add a catalytic amount of tetrabutylammonium tribromide (TBATB) (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Fischer-Speier Esterification of 3-Phenylpropanol

Materials:

  • 3-Phenylpropanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 3-phenylpropanol (1 equivalent), glacial acetic acid (2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution until no more gas evolves.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude ester by vacuum distillation.

Visualizations

Synthesis_Workflow Reactants 3-Phenylpropanol + Acetic Acid/Anhydride Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, TBATB) Catalyst->Reaction Workup Workup (Extraction & Washing) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product 3-Phenylpropyl Acetate Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Completion Is the reaction complete (TLC/GC)? Start->Check_Completion Check_Water Were anhydrous conditions used? Check_Completion->Check_Water No Purification_Loss Check for losses during workup and purification. Check_Completion->Purification_Loss Yes Check_Catalyst Is the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Remove_Water Use Dean-Stark or drying agents. Check_Water->Remove_Water No Optimize_Catalyst Use a stronger catalyst or increase loading. Check_Catalyst->Optimize_Catalyst No Check_Ratio Is the reactant molar ratio optimal? Check_Catalyst->Check_Ratio Yes Increase_Time Increase reaction time and/or temperature. Check_Ratio->Increase_Time Yes Increase_Excess Increase excess of one reactant. Check_Ratio->Increase_Excess No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Crude 3-Phenylpropyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-phenylpropyl acetate (B1210297) using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent system for the column chromatography of 3-phenylpropyl acetate?

A1: A commonly used eluent for the purification of this compound on a silica (B1680970) gel column is a mixture of n-hexane and ethyl acetate. A starting ratio of 3:1 (n-hexane:ethyl acetate) has been shown to provide good separation.[1] The optimal ratio may need to be determined by thin-layer chromatography (TLC) prior to running the column.

Q2: What are the likely impurities in my crude this compound?

A2: If the this compound was synthesized by the acetylation of 3-phenyl-1-propanol (B195566), the most probable impurities are unreacted 3-phenyl-1-propanol and residual acetylation reagents or their byproducts.[1]

Q3: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A3: Standard silica gel is slightly acidic, which can cause the hydrolysis of esters like this compound back to the corresponding alcohol (3-phenyl-1-propanol) and acetic acid.[2][3] To mitigate this, you can use deactivated (neutralized) silica gel or add a small amount of a basic additive, such as triethylamine (B128534) (0.1-1%), to your eluent.[3][4]

Q4: How can I quickly assess the purity of my crude product and determine the right solvent system?

A4: Thin-Layer Chromatography (TLC) is an effective initial step to visualize the number of components in your crude mixture and to determine an appropriate solvent system for column chromatography. An ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.[5]

Q5: My compound is not dissolving well in the hexane/ethyl acetate eluent for loading onto the column. What should I do?

A5: If your crude mixture is not soluble in the eluent, you can dissolve it in a minimal amount of a stronger, more polar solvent like dichloromethane (B109758).[6] After dissolving, you can either load the solution directly onto the column or pre-adsorb it onto a small amount of silica gel. To pre-adsorb, add a small portion of silica gel to the solution, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of the column.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound by column chromatography.

ProblemPossible CauseSuggested Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the spots remain at the baseline (low Rf), increase the eluent polarity (increase the proportion of ethyl acetate).
Product is Decomposing on the Column The silica gel is too acidic, causing hydrolysis of the ester.Use deactivated silica gel or add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the silica gel.[3][4] Alternatively, consider using a different stationary phase like alumina (B75360) (neutral or basic).[2]
Compound Elutes Too Quickly or Not at All Incorrect solvent system polarity.If the compound elutes in the first few fractions (elutes with the solvent front), the eluent is too polar. If the compound does not elute, the eluent is not polar enough. Refer to TLC analysis to determine the appropriate solvent system.[7]
Streaking or Tailing of Spots on TLC and Column Fractions The column may be overloaded with the crude material.Use an appropriate amount of crude product for the column size. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight.[2]
The compound is interacting too strongly with the silica gel.Add a small amount of a more polar solvent to the eluent to reduce strong interactions. If acidic impurities are suspected, adding a trace amount of a base like triethylamine can help.
Cracks or Channels in the Silica Gel Bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel and remove air bubbles.[2]
Low Yield of Purified Product Incomplete elution from the column.After collecting the main fractions containing the product, flush the column with a more polar solvent to ensure all the product has been eluted.
The product is spread across too many fractions.Optimize the elution with a gradient of increasing polarity to sharpen the elution band of the product.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for determining the optimal solvent system for column chromatography.

  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a 4:1 or 3:1 ratio.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.

  • Optimization: Adjust the n-hexane/ethyl acetate ratio until the desired separation is achieved, with the product spot having an Rf value of approximately 0.3-0.4.[5]

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (determined by TLC).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.[6]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow of the eluent through the column. A gentle positive pressure can be applied if necessary (flash chromatography).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Analysis of this compound and Common Impurities
CompoundFunctional GroupPolarityExpected Rf in Hexane/EtOAc (3:1)
This compoundEsterMedium~0.4
3-Phenyl-1-propanolAlcoholHigh~0.2
Non-polar byproductsAlkane/AlkeneLow>0.6

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_column_setup Column Setup cluster_purification Purification cluster_analysis Analysis & Isolation prep_crude Crude 3-Phenylpropyl acetate prep_tlc TLC Analysis prep_crude->prep_tlc setup_packing Pack Silica Gel Column prep_tlc->setup_packing Determine Solvent System setup_loading Load Crude Sample setup_packing->setup_loading pur_elution Elute with Solvent setup_loading->pur_elution pur_fractions Collect Fractions pur_elution->pur_fractions analysis_tlc Monitor Fractions by TLC pur_fractions->analysis_tlc analysis_combine Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap Evaporate Solvent analysis_combine->analysis_evap analysis_product Pure 3-Phenylpropyl acetate analysis_evap->analysis_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Low Yield check_tlc Review Initial TLC Data start->check_tlc cause_loading Column Overloading start->cause_loading Streaking/ Tailing cause_packing Improper Column Packing start->cause_packing Cracks/ Channels cause_solvent Incorrect Solvent Polarity check_tlc->cause_solvent Rf Values Off cause_hydrolysis Ester Hydrolysis on Silica check_tlc->cause_hydrolysis New Spots Appear sol_solvent Adjust Eluent Ratio cause_solvent->sol_solvent sol_hydrolysis Use Deactivated Silica or Add Base cause_hydrolysis->sol_hydrolysis sol_loading Reduce Sample Load cause_loading->sol_loading sol_packing Repack Column Carefully cause_packing->sol_packing

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Purification of Synthetic 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of synthetic 3-Phenylpropyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced 3-Phenylpropyl acetate?

A1: The most common impurities found in synthetic this compound typically originate from the starting materials and reagents used in the esterification reaction. These include:

  • Unreacted 3-Phenyl-1-propanol: The alcohol used as a starting material.

  • Unreacted Acetic Acid or Acetic Anhydride: The acetylating agent.

  • Acid Catalyst: If used in the synthesis (e.g., sulfuric acid).

  • Side-reaction Products: Such as ethers formed from the alcohol or polymers.

Q2: How can I get a preliminary assessment of the purity of my this compound?

A2: A simple and effective method for a preliminary purity assessment is Thin-Layer Chromatography (TLC). By spotting your crude product alongside the starting materials on a TLC plate, you can visualize the presence of impurities. The product, being an ester, is generally less polar than the alcohol starting material.

Q3: My final product has a vinegar-like smell. What is the likely cause and how can I remove it?

A3: A vinegar-like smell is indicative of residual acetic acid. This can be effectively removed by a liquid-liquid extraction procedure using a mild base.

Q4: After purification, my product yield is very low. What are the potential reasons?

A4: Low yield can be attributed to several factors:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

  • Loss during Extraction: Multiple extractions can lead to some product loss. Ensure you are thoroughly extracting the aqueous layer.

  • Loss during Distillation: If distillation is not performed carefully, some product may be lost.

  • Inefficient Chromatography: Improper column packing or choice of eluent can lead to poor separation and product loss.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Two spots on TLC after reaction (one matching starting alcohol) Incomplete reaction.Continue the reaction, possibly with gentle heating, and monitor by TLC until the starting material spot disappears or is significantly diminished.
Oily layer does not separate well during liquid-liquid extraction (emulsion formation) Agitation during extraction was too vigorous.Allow the separatory funnel to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion.[1]
Product is not crystallizing (if attempting recrystallization) Incorrect solvent or solvent mixture. The product may be too soluble.Screen for an appropriate solvent system where the product is soluble when hot but sparingly soluble at room temperature or below.
Poor separation of spots during column chromatography Incorrect eluent system (solvent polarity is too high or too low).Optimize the eluent system using TLC. A good starting point for non-polar compounds like esters is a mixture of hexane (B92381) and ethyl acetate.[2]
Constant boiling point is not achieved during fractional distillation The product is still impure, or the heating rate is too high.Ensure the product has undergone a preliminary purification (e.g., extraction) before distillation. Maintain a slow and steady heating rate to allow for proper separation of components.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities, such as acetic acid and the acid catalyst, from the crude this compound.

Materials:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Beakers and flasks

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Shake the funnel gently for 1-2 minutes.

  • Allow the layers to separate completely. The aqueous layer will be at the bottom.

  • Drain the lower aqueous layer.

  • Repeat the washing with sodium bicarbonate solution (steps 3-7) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution.

  • Swirl the flask for a few minutes and then filter or decant the dried organic solution.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from non-polar and moderately polar impurities.

Materials:

  • Crude this compound

  • Glass chromatography column

  • Silica (B1680970) gel (230-400 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (start with a 9:1 or 8:2 ratio, optimized by TLC)

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: First, determine the optimal eluent composition by running a TLC of the crude product with different ratios of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3-0.4.[2]

  • Column Packing:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Open the stopcock and begin to collect the eluent as it passes through the column.

    • Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Collection:

    • Collect the eluting solvent in a series of small fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is suitable for separating this compound from impurities with significantly different boiling points.[3]

Materials:

  • Crude this compound (pre-purified by extraction)

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus as shown in the diagram below.

  • Place the crude this compound and a few boiling chips into the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • The temperature should stabilize at the boiling point of the most volatile component, which will distill first. Collect this initial fraction in a separate receiving flask.

  • Once the first component has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.

  • Change the receiving flask to collect the fraction that distills at the boiling point of this compound (approximately 244-245 °C at atmospheric pressure).[4]

  • Continue distillation until a sharp drop in temperature is observed or only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • The collected fraction at the correct boiling point range should be the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle of Separation Effective for Removing Advantages Disadvantages
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on solubility.[5]Acidic or basic impurities, water-soluble byproducts.Fast, simple, good for initial cleanup.May not remove impurities with similar polarity to the product; potential for emulsion formation.[1]
Column Chromatography Differential adsorption of components onto a solid stationary phase.[6]Impurities with different polarities.High resolution for complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Fractional Distillation Separation based on differences in boiling points.[3]Volatile impurities with significantly different boiling points.Can be scaled up for larger quantities.Not effective for separating components with similar boiling points; requires careful temperature control.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_end Final Product crude_product Crude Synthetic This compound extraction Liquid-Liquid Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification distillation Fractional Distillation extraction->distillation For Volatile Impurities pure_product Purified 3-Phenylpropyl Acetate chromatography->pure_product distillation->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Impure Product Detected (e.g., by TLC or GC) q1 Vinegar-like smell? start->q1 a1 Perform Liquid-Liquid Extraction with NaHCO₃ solution q1->a1 Yes q2 Multiple spots on TLC? q1->q2 No a1->q2 a2 Perform Column Chromatography q2->a2 Yes q3 Impurities with different boiling points suspected? q2->q3 No end Pure Product a2->end a3 Perform Fractional Distillation q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting logic for selecting a purification method.

References

Technical Support Center: GC-MS Analysis of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, specifically peak tailing, encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Phenylpropyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of 3-Phenylpropyl acetate?

Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] This distortion can negatively impact your analysis by making it difficult to accurately integrate the peak area, which is crucial for quantification.[1][2][3] It can also reduce the resolution between closely eluting compounds.[3] For this compound, this can lead to inaccurate concentration measurements and potentially mask the presence of impurities.

Q2: I am observing peak tailing for this compound. What are the likely causes?

Peak tailing in GC-MS analysis can generally be attributed to two main categories of problems:

  • Chemical (Adsorption) Effects : These occur when the analyte interacts with active sites within the GC system.[4][5] For a polar compound like this compound (an ester), this is a common issue.[6] Active sites can be exposed silanol (B1196071) groups on the inlet liner or column, or contamination from previous injections.[5][6]

  • Physical (Flow Path) Effects : These are related to disruptions in the carrier gas flow path.[4] This can include dead volumes from improper column installation, a poorly cut column, or leaks in the system.[7][8]

If only this compound and other polar compounds in your sample are tailing, the cause is likely chemical. If all peaks in your chromatogram are tailing, a physical issue with the flow path is more probable.[4][8]

Q3: What are the immediate steps I can take to troubleshoot peak tailing for this compound?

A systematic approach is crucial. Start with the simplest and most common solutions first. A good starting point is to perform routine maintenance on the GC inlet system.[9][10]

  • Replace the Inlet Liner: The liner is a frequent source of contamination and active sites.[10] Replace it with a new, deactivated liner.[10] Using a liner with glass wool can also help trap non-volatile residues.[11]

  • Replace the Septum: A worn or cored septum can introduce particles and cause leaks.[6]

  • Check for Leaks: Ensure all fittings are secure and leak-free.

If these initial steps do not resolve the issue, you may need to perform column maintenance.

Q4: Can the GC column itself be the cause of peak tailing for this compound?

Yes, the column is a very common source of peak tailing. Here's how:

  • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.[6][12] Trimming the first 15-20 cm of the column can often resolve this by removing the contaminated section.[8][9]

  • Column Activity: Over time and with exposure to certain samples, the inertness of the column's stationary phase can degrade, leading to interactions with polar analytes like esters.[12] If the column is old or has been used extensively with challenging matrices, it may need to be replaced.

  • Improper Installation: If the column is not installed at the correct depth in the inlet and detector, it can create dead volumes, leading to peak broadening and tailing.[8][9] Always follow the manufacturer's instructions for proper installation.

  • Poor Column Cut: A jagged or uneven column cut can disrupt the flow of the sample onto the column, causing peak distortion.[7][8] Ensure you have a clean, square cut.

Q5: Could my GC-MS method parameters be contributing to the peak tailing of this compound?

Method parameters can indeed influence peak shape. Consider the following:

  • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of this compound, which has a boiling point of 245°C. This can cause peak tailing. Conversely, an excessively high temperature could potentially cause degradation.

  • Oven Temperature Program: A slow initial temperature ramp can sometimes help focus the analyte band at the head of the column, improving peak shape.

  • Solvent Mismatch: Injecting your sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[7][9]

Quantitative Data Summary

The following table presents hypothetical but realistic data illustrating the impact of various troubleshooting steps on the peak asymmetry of this compound. The Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.5 suggest significant tailing.[1][13]

Troubleshooting Action Asymmetry Factor (As) Before Action Asymmetry Factor (As) After Action Observations
Replace Inlet Liner & Septum2.11.6Moderate improvement in peak shape.
Trim 15 cm from Column Inlet1.61.2Significant improvement, suggesting contamination at the column head.
Re-install Column (Correct Depth)1.81.4Notable improvement, indicating a previous issue with dead volume.
Replace with New GC Column2.5 (Old Column)1.0Complete resolution of tailing, indicating the old column had lost its inertness.

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing and resolving peak tailing issues for this compound.

G Troubleshooting Workflow for Peak Tailing cluster_chem Chemical/Activity Issues cluster_phys Physical/Flow Path Issues start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 inlet_maint Perform Inlet Maintenance: - Replace Liner - Replace Septum - Clean Inlet q1->inlet_maint No, mainly polar compounds check_install Check Column Installation: - Correct insertion depth - Proper ferrule use - Clean column cut q1->check_install Yes q2 Problem Solved? inlet_maint->q2 col_maint Perform Column Maintenance: - Trim 15-20cm from inlet - Condition column q2->col_maint No end_ok Problem Resolved q2->end_ok Yes q3 Problem Solved? col_maint->q3 replace_col Replace Column q3->replace_col No q3->end_ok Yes replace_col->end_ok q4 Problem Solved? check_install->q4 leak_check Perform Leak Check: - Inlet and detector fittings - Gas lines q4->leak_check No q4->end_ok Yes leak_check->end_ok

Caption: A flowchart for troubleshooting peak tailing in GC-MS analysis.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in high-purity hexane (B92381). Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Extraction (if in a matrix): A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary depending on the sample matrix. For many fragrance applications, a simple dilution in hexane may be sufficient.[14]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: A non-polar or mid-polar column is typically suitable. An Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar is a good starting point.

  • Inlet: Split/Splitless

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-350) to confirm identity, and Selective Ion Monitoring (SIM) for quantification if higher sensitivity is needed.

    • Characteristic Ions for this compound: m/z 118, 117, 91, 43[15]

3. System Suitability

Before running samples, inject a mid-level standard to verify system performance. Check for:

  • Peak Shape: The asymmetry factor for the this compound peak should be between 0.9 and 1.5.

  • Retention Time Stability: The retention time should be consistent with previous runs.

  • Response: The peak area should be within an acceptable range of previous injections of the same standard.

References

Optimizing reaction conditions for 3-phenylpropanol acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the acetylation of 3-phenylpropanol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the acetylation of 3-phenylpropanol?

A1: The acetylation of 3-phenylpropanol is an esterification reaction where the hydroxyl (-OH) group of 3-phenylpropanol reacts with an acetylating agent to form 3-phenylpropyl acetate (B1210297). This is a common method for protecting the alcohol functional group during multi-step organic syntheses.[1][2][3]

Q2: What are the most commonly used acetylating agents for this process?

A2: Acetic anhydride (B1165640) is the most frequently used acetylating agent due to its reactivity and availability.[1][2][3][4][5] Acyl halides, such as acetyl chloride, are also effective but may require more stringent handling procedures due to their higher reactivity and the formation of corrosive HCl as a byproduct.[1][2]

Q3: Which catalysts are recommended for 3-phenylpropanol acetylation?

A3: A wide variety of catalysts can be employed, depending on the desired reaction conditions (mildness, cost, etc.). These include:

  • Base Catalysts : Tertiary amines like pyridine (B92270) or triethylamine, often with a co-catalyst like 4-(dimethylaminopyridine) (DMAP), are common.[2][6] Simple inorganic bases such as sodium bicarbonate have also been shown to be effective.[2]

  • Acid Catalysts : Lewis acids (e.g., In(OTf)₃, Cu(OTf)₂, Sc(OTf)₃) and solid acids (e.g., montmorillonite (B579905) K-10, silica-sulfamic acid) are highly efficient.[1][2][5]

  • Metal Catalysts : Various transition-metal-based catalysts, including palladium and ruthenium complexes, can be used.[1][5]

  • Catalyst-Free : The reaction can also be performed under solvent- and catalyst-free conditions, typically by heating the neat mixture of 3-phenylpropanol and acetic anhydride.[1]

Q4: What are the typical reaction conditions for this acetylation?

A4: Reaction conditions are highly dependent on the chosen catalyst and acetylating agent. They can range from room temperature for highly active catalysts to elevated temperatures (e.g., 60 °C) for catalyst-free methods.[1][4] The reaction can be conducted without a solvent or in various anhydrous organic solvents such as toluene, diethyl ether, or dichloromethane.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals. These samples can then be analyzed using techniques like Thin-Layer Chromatography (TLC) to observe the disappearance of the starting material (3-phenylpropanol) and the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]

Troubleshooting Guide

Q6: I am observing low or no yield of 3-phenylpropyl acetate. What are the possible causes and solutions?

A6: Low yield is a common issue that can stem from several factors.

  • Cause 1: Inactive Catalyst or Reagents. The catalyst may have degraded, or the reagents may contain inhibitors. Water is a common impurity that can quench the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a freshly opened or properly stored catalyst. Consider trying a different class of catalyst if one proves ineffective.

  • Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. For instance, if a reaction at room temperature shows no progress, try heating it to 40-60 °C.[1]

  • Cause 3: Incorrect Stoichiometry. An insufficient amount of the acetylating agent will lead to incomplete conversion.

    • Solution: Use a slight molar excess of the acetylating agent (e.g., 1.2 to 1.5 equivalents of acetic anhydride per equivalent of alcohol) to drive the reaction to completion.[1][4]

  • Cause 4: Steric Hindrance. While 3-phenylpropanol is a primary alcohol and not very hindered, bulky catalysts or solvent molecules could impede the reaction.[7]

    • Solution: Switch to a less sterically demanding catalyst or a different solvent.

Q7: My reaction is producing significant byproducts. How can I improve selectivity?

A7: Byproduct formation often occurs under harsh reaction conditions.

  • Cause 1: Dehydration. Strong acid catalysts and high temperatures can cause the elimination of water from 3-phenylpropanol, leading to the formation of allylbenzene.[8]

    • Solution: Opt for milder, non-acidic conditions. Base-catalyzed methods or catalyst-free reactions at moderate temperatures can minimize dehydration.[1][2]

  • Cause 2: Ether Formation. Under certain acidic conditions, self-condensation of the alcohol to form an ether is possible, though less common for primary alcohols.

    • Solution: Ensure the acetylating agent is added before the catalyst, and use conditions that favor acetylation over other pathways.

Q8: I'm having difficulty with the workup and isolation of my product. What can I do?

A8: Workup issues are common in esterification reactions.

  • Cause 1: Emulsion Formation. During aqueous extraction, emulsions can form, making layer separation difficult.[9]

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps break the emulsion.

  • Cause 2: Removing the Catalyst. Homogeneous catalysts can be difficult to remove from the product.

    • Solution: If using an acid or base catalyst, perform a neutralizing wash (e.g., with sodium bicarbonate for an acid catalyst, or dilute HCl for a base catalyst). Alternatively, consider using a heterogeneous catalyst (solid acid or base) that can be easily removed by simple filtration.[1][4]

  • Cause 3: Product Purification. If the crude product is not pure after extraction, further purification is needed.

    • Solution: Use column chromatography on silica (B1680970) gel to separate the this compound from any remaining starting material or non-polar byproducts.

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for Alcohol Acetylation

Note: The following data is representative of general alcohol acetylation and provides a baseline for optimizing the specific reaction for 3-phenylpropanol.

Catalyst SystemAcetylating AgentSolventTemperature (°C)Typical TimeTypical Yield (%)Reference
NoneAcetic AnhydrideSolvent-Free607 h>95%[1]
Sodium BicarbonateAcetic AnhydrideEthyl AcetateRoom Temp.24 h80-99%[2]
Pd(PhCN)₂(OTf)₂Acetic AnhydrideCH₂Cl₂Room Temp.< 5 min>95%[5]
Heteropoly AcidsAcetic AnhydrideSolvent-FreeRoom Temp.15-120 min90-98%[3][10]
IodineAcetic AnhydrideSolvent-FreeRoom Temp.0.5-4 h88-98%[2]
Table 2: Influence of Reactant Molar Ratio on Phenol (B47542) Acetylation Yield

Note: This data on phenol acetylation illustrates the importance of optimizing the substrate-to-reagent ratio, a principle that directly applies to 3-phenylpropanol.

Substrate: Acetic Anhydride Molar RatioReaction Time (h)Yield (%)Reference
1 : 2.01.579[4]
1 : 2.41.598[4]
1 : 3.01.598[4]

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Acetylation [1]

  • Setup: To a 25 mL round-bottom flask, add 3-phenylpropanol (1 mmol).

  • Reagent Addition: Add acetic anhydride (1.5 mmol, ~1.4 equivalents).

  • Reaction: Mix the contents thoroughly with a glass rod and place the flask in a pre-heated oil bath at 60 °C.

  • Monitoring: Monitor the reaction's completion using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. Purify further by column chromatography if necessary.

Protocol 2: Sodium Bicarbonate Catalyzed Acetylation [2]

  • Setup: In a round-bottom flask, dissolve 3-phenylpropanol (1 mmol) in ethyl acetate (6 mL).

  • Catalyst/Reagent Addition: Add dried sodium bicarbonate (2 mmol) followed by acetic anhydride (5 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Workup: Upon completion, filter the mixture to remove the sodium bicarbonate. Wash the filtrate with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the product.

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Result start Start mix Mix 3-Phenylpropanol, Acetic Anhydride, & Catalyst (if any) start->mix react Stir at Optimized Temperature mix->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete quench Quench Reaction & Neutralize monitor->quench Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify product Pure 3-Phenylpropyl Acetate purify->product

Caption: General experimental workflow for the acetylation of 3-phenylpropanol.

Caption: A logical flowchart for troubleshooting common issues in the acetylation reaction.

Mechanism reactants 3-Phenylpropanol + Acetic Anhydride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products This compound + Acetic Acid intermediate->products Elimination of Acetic Acid

References

Resolving overlapping peaks in NMR spectrum of 3-Phenylpropyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of 3-Phenylpropyl acetate (B1210297), specifically focusing on the challenge of overlapping peaks.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of 3-Phenylpropyl acetate overlapping?

A1: Peak overlapping in the ¹H NMR spectrum of this compound can occur due to several factors. The primary reason is often insufficient spectral dispersion, where different protons have very similar chemical environments, causing their resonance signals to be too close to be distinguished.

For this compound, the methylene (B1212753) protons (-CH₂-) of the propyl chain are particularly susceptible to overlapping, especially on lower-field NMR instruments. The aromatic protons on the phenyl group can also form a complex, overlapping multiplet.

Q2: What are the typical ¹H NMR chemical shifts for this compound?

A2: The expected chemical shifts can vary slightly based on the solvent and spectrometer field strength. Below is a summary of typical assignments in deuterated chloroform (B151607) (CDCl₃).

Protons (Assignment)Structure FragmentTypical Chemical Shift (ppm) in CDCl₃Multiplicity
H-APhenyl Protons7.15 - 7.30Multiplet (m)
H-B-O-CH₂ -CH₂-4.08Triplet (t)
H-C-CH₂-CH₂ -Ph2.67Triplet (t)
H-D-O-CO-CH₃ 2.03Singlet (s)
H-E-CH₂-CH₂ -CH₂-1.95Quintet (quint)

Data compiled from publicly available spectra.[1]

Troubleshooting Guides

Issue: Overlapping Methylene Proton Signals

The signals for the three methylene groups (-CH₂-) in the propyl chain (at ~4.08, 2.67, and 1.95 ppm) are close and can overlap, making integration and coupling analysis difficult.

Q3: What is the simplest first step to resolve these overlapping methylene peaks?

A3: The most straightforward initial approach is to change the deuterated solvent.[2] Different solvents interact with the solute molecule in unique ways, which can alter the local magnetic environment of the protons and induce differential chemical shifts, potentially resolving the overlap.[3][4][5] For instance, switching from a relatively non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ often causes significant changes in chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS).[2]

Illustrative Effect of Solvent Change on Chemical Shifts:

SolventPolarityPotential Effect
Chloroform-d (CDCl₃) Non-polar aproticStandard reference, but may not provide sufficient dispersion.
Benzene-d₆ (C₆D₆) Non-polar aromaticCan cause significant shifts (ASIS), often improving separation of aromatic and aliphatic signals.[4]
Acetone-d₆ ((CD₃)₂CO) Polar aproticOffers a different polarity environment that can alter proton shielding.
DMSO-d₆ ((CD₃)₂SO) Highly polar aproticStrong solvent interactions can significantly change chemical shifts, especially for protons near polar functional groups.[6]
Experimental Protocol: Changing the NMR Solvent
  • Sample Recovery: Carefully evaporate the initial solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or using a rotary evaporator, taking care not to lose the analyte.

  • New Solvent Addition: Add the new deuterated solvent (e.g., 0.5 - 0.7 mL of benzene-d₆) to the NMR tube.

  • Re-dissolution: Gently vortex or shake the tube to ensure the this compound is fully dissolved.

  • Acquisition: Re-acquire the ¹H NMR spectrum using the same acquisition parameters as the initial experiment for a direct comparison.

Q4: Can adjusting the temperature of the NMR experiment help resolve the peaks?

A4: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals.[2][7][8] Changing the temperature can alter the populations of different molecular conformations and affect hydrogen bonding, leading to changes in the averaged chemical shifts observed in the spectrum.[9] Even small temperature adjustments can sometimes be sufficient to separate overlapping resonances.[9]

Experimental Protocol: Variable Temperature (VT) NMR
  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Adjustment: Access the spectrometer's temperature control unit. Increase the temperature in increments (e.g., 10-15 K). It is crucial to allow the sample to equilibrate at the new temperature for several minutes before proceeding.

  • Shimming: Re-shim the spectrometer at the new temperature, as temperature changes can affect the magnetic field homogeneity.[8][10]

  • Acquire Spectra: Acquire a new ¹H NMR spectrum at each temperature point (e.g., 313 K, 328 K).

  • Data Analysis: Compare the spectra obtained at different temperatures to identify if the peak resolution has improved. Note that the chemical shift of residual water in the solvent is highly temperature-dependent and can be used to confirm temperature changes.[6][11]

Q5: What should I do if changing the solvent and temperature is not effective?

A5: If simpler methods fail, you should consider more advanced techniques that offer fundamentally higher resolution.

  • Use a Higher-Field NMR Spectrometer: The separation of peaks in Hertz (Hz) is directly proportional to the magnetic field strength of the spectrometer.[12] By moving from a 400 MHz to a 600 MHz or 800 MHz instrument, the spectral window expands, leading to better separation of closely spaced multiplets.[13][14][15][16] This is often the most effective way to improve spectral resolution.[13][16]

  • Two-Dimensional (2D) NMR Spectroscopy: When 1D spectra are too crowded, 2D NMR experiments can spread the signals across a second frequency dimension, significantly enhancing resolution.[17][18]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help trace the connectivity of the propyl chain even if the 1D signals overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for separating overlapping proton signals based on the distinct chemical shifts of their attached carbons.[2][17]

Visual Guides

Below are diagrams illustrating the logical workflow for troubleshooting overlapping peaks and the influence of various parameters on the NMR spectrum.

Troubleshooting_Workflow start Overlapping Peaks Observed in this compound Spectrum step1 Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) start->step1 Simple Fix result1 Peaks Resolved? step1->result1 step2 Perform Variable Temperature (VT) NMR result2 Peaks Resolved? step2->result2 step3 Utilize Higher-Field NMR Spectrometer end Analysis Complete step3->end High Probability of Resolution step4 Acquire 2D NMR Spectra (COSY, HSQC) step4->end Provides Connectivity and Resolution result1->step2 No result1->end  Yes result2->step3 No result2:e->step4:n No, and Higher Field Unavailable result2->end  Yes fail Consult Advanced Techniques

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Parameter_Influence cluster_params Experimental Parameters cluster_effects Physical Effects cluster_outcome Spectral Outcome p1 Solvent Choice e1 Solute-Solvent Interactions (e.g., ASIS, H-Bonding) p1->e1 p2 Temperature e2 Molecular Conformation & Dynamics p2->e2 p3 Magnetic Field (B₀) e3 Larmor Frequency Separation (in Hz) p3->e3 o1 Change in Chemical Shift (δ) e1->o1 e2->o1 o2 Improved Peak Resolution e3->o2 o1->o2

Caption: Relationship between experimental parameters and spectral resolution.

References

Technical Support Center: Synthesis of Aryl Alkyl Alcohol Simple Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of aryl alkyl alcohol simple acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl alkyl alcohol simple acid esters?

A1: The most prevalent methods include Fischer-Speier esterification, Steglich esterification, and reaction with acyl chlorides or acid anhydrides. Fischer-Speier esterification involves reacting the aryl alkyl alcohol with a carboxylic acid in the presence of a strong acid catalyst. Steglich esterification uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The use of acyl chlorides or anhydrides provides a highly reactive acyl source, often in the presence of a base to neutralize the acidic byproduct.

Q2: I am observing low yields in my Fischer-Speier esterification. What are the potential causes and solutions?

A2: Low yields in Fischer-Speier esterification are often due to an unfavorable equilibrium. To drive the reaction towards the ester product, it is crucial to remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant. Additionally, ensure that the acid catalyst is active and used in the appropriate concentration (typically 1-5 mol%).

Q3: My reaction is producing a significant amount of a high-boiling point byproduct. What could it be?

A3: A common side reaction, particularly under acidic conditions and at elevated temperatures, is the formation of an ether from the self-condensation of the aryl alkyl alcohol. To minimize this, consider using milder reaction conditions, a less acidic catalyst, or a method that does not require high temperatures, such as the Steglich esterification or reaction with an acyl chloride at cooler temperatures.

Troubleshooting Guide

Issue 1: Low Conversion of Starting Materials

Symptoms:

  • Significant amounts of unreacted aryl alkyl alcohol and/or carboxylic acid are present in the final reaction mixture, confirmed by TLC or GC-MS analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) has not been deactivated by moisture. Use a fresh batch or increase the catalyst loading. For base-catalyzed reactions, ensure the base is not carbonated.
Unfavorable Reaction Equilibrium As per Le Chatelier's principle, remove the water byproduct using a Dean-Stark trap or by adding a drying agent like molecular sieves. Alternatively, use an excess of one reactant (usually the less expensive one).
Steric Hindrance If either the alcohol or the carboxylic acid is sterically hindered, the reaction rate will be slower. Increase the reaction time, use a higher temperature (while monitoring for side reactions), or switch to a more reactive acylating agent like an acyl chloride.
Inadequate Reaction Temperature Ensure the reaction is being conducted at the optimal temperature for the specific catalyst and reactants being used. Consult literature for recommended temperature ranges.
Issue 2: Difficulty in Product Purification

Symptoms:

  • The crude product is difficult to purify by column chromatography, with the desired ester co-eluting with starting materials or byproducts.

  • Aqueous work-up results in the formation of emulsions.

Possible Causes & Solutions:

CauseRecommended Solution
Similar Polarity of Components If the ester, alcohol, and carboxylic acid have similar polarities, chromatographic separation can be challenging. First, perform an aqueous work-up. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic carboxylic acid and any acid catalyst.[1] Then, wash with brine to break up any emulsions and remove excess water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating and attempting column chromatography.
Emulsion Formation Emulsions during aqueous extraction are common. To break them, add a saturated solution of sodium chloride (brine). If the emulsion persists, try filtering the mixture through a pad of Celite.
Hydrolysis on Silica (B1680970) Gel If using silica gel chromatography, residual acidity on the silica can sometimes lead to hydrolysis of the ester product, especially for more labile esters. This can be mitigated by neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in the column solvent system.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of an Aryl Alkyl Alcohol

This protocol provides a general procedure for the acid-catalyzed esterification of an aryl alkyl alcohol with a carboxylic acid.

Materials:

  • Aryl alkyl alcohol (1.0 eq)

  • Carboxylic acid (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add the aryl alkyl alcohol, carboxylic acid, and toluene.

  • With stirring, slowly add the acid catalyst.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC. The reaction is complete when no more water is collected or the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation as required.

Visualizations

esterification_troubleshooting start Low Yield or Purity Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Ether Formation) start->cause2 cause3 Purification Difficulty start->cause3 sol1 Drive Equilibrium: - Dean-Stark Trap - Excess Reagent - Molecular Sieves cause1->sol1 sol2 Optimize Catalyst: - Increase Loading - Use Fresh Catalyst cause1->sol2 sol3 Adjust Conditions: - Increase Time/Temp - Milder Conditions cause2->sol3 sol4 Aqueous Workup: - NaHCO3 Wash - Brine Wash cause3->sol4 sol5 Modify Chromatography: - Neutralize Silica - Different Solvent System cause3->sol5

Caption: Troubleshooting workflow for esterification issues.

fischer_esterification_workflow reactants 1. Combine Reactants & Catalyst (Alcohol, Acid, H+) reflux 2. Heat to Reflux with Dean-Stark Trap reactants->reflux monitor 3. Monitor Reaction (TLC/GC) reflux->monitor workup 4. Aqueous Workup (NaHCO3, Brine) monitor->workup dry 5. Dry & Concentrate workup->dry purify 6. Purify Product (Chromatography/Distillation) dry->purify product Pure Aryl Alkyl Ester purify->product

Caption: Fischer-Speier esterification experimental workflow.

References

Minimizing by-product formation in 3-Phenylpropyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-phenylpropyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-phenylpropyl acetate?

A1: The two most prevalent methods are the Fischer-Speier esterification of 3-phenyl-1-propanol (B195566) with acetic acid and the acetylation of 3-phenyl-1-propanol using acetic anhydride (B1165640). Fischer esterification is an acid-catalyzed equilibrium reaction, while acetylation with acetic anhydride is typically faster and not reversible under the reaction conditions.

Q2: What are the primary by-products to be aware of during the synthesis of this compound?

A2: The primary by-products depend on the synthesis method.

  • Fischer Esterification: The main by-products are water, unreacted starting materials, di(3-phenylpropyl) ether, and potentially dehydration products like allylbenzene.[1][2][3][4]

  • Acetylation with Acetic Anhydride: The primary by-products include acetic acid (if not the acetylating agent), unreacted starting materials, and residual pyridine (B92270) or other basic catalysts.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (3-phenyl-1-propanol), you can observe the consumption of the alcohol and the appearance of the more nonpolar product, this compound. Gas Chromatography (GC) can also be used for more quantitative monitoring.[6]

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified through a series of steps:

  • Aqueous Workup: Washing the organic layer with a saturated sodium bicarbonate solution neutralizes the acid catalyst and removes excess acetic acid.[7] This is followed by a wash with brine to remove residual water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Distillation or Column Chromatography: Final purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Fischer Esterification: Incomplete reaction due to equilibrium.• Use a large excess of one reactant (typically the less expensive one, like acetic acid).[8] • Remove water as it forms using a Dean-Stark apparatus.[8] • Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the correct amount.
Acetylation: Incomplete reaction.• Ensure the acetic anhydride is fresh and not hydrolyzed. • Use a suitable catalyst like pyridine or 4-(dimethylamino)pyridine (DMAP).
Presence of Unreacted 3-Phenyl-1-propanol Incomplete reaction.• Increase the reaction time or temperature (while monitoring for by-product formation). • For Fischer esterification, ensure efficient water removal.
Formation of Di(3-phenylpropyl) Ether By-product (in Fischer Esterification) High reaction temperature and/or high acid catalyst concentration can favor the intermolecular dehydration of 3-phenyl-1-propanol to form a symmetrical ether.[1][2][3][4]• Maintain the reaction temperature below 140°C.[1] • Use a milder acid catalyst or reduce the concentration of the strong acid catalyst.
Formation of Allylbenzene By-product Dehydration of 3-phenyl-1-propanol at elevated temperatures.• Keep the reaction temperature below the threshold for significant dehydration. This is more critical if a strong dehydrating agent is used as the catalyst.
Difficulty in Removing the Acid Catalyst Insufficient neutralization during workup.• Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[7]
Product is Contaminated with Water Inefficient drying of the organic layer.• Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). • Ensure the organic layer is in contact with the drying agent for a sufficient amount of time with occasional swirling.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Fischer-Speier Esterification Acetylation with Acetic Anhydride
Reactants 3-Phenyl-1-propanol, Acetic Acid3-Phenyl-1-propanol, Acetic Anhydride
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Base (e.g., Pyridine, DMAP) or Acid
Typical Yield 60-80% (can be >90% with water removal)[8]>90%[5]
Reaction Time Several hours0.5 - 3 hours
Reaction Temperature Reflux (typically 80-120°C)Room temperature to reflux
Key By-products Water, Di(3-phenylpropyl) ether, AllylbenzeneAcetic acid, Unreacted anhydride
Advantages Cost-effective reagents, Atom economical.High yield, Fast reaction, Not an equilibrium.
Disadvantages Equilibrium reaction, Can require water removal, Potential for ether and alkene by-products.Acetic anhydride is moisture-sensitive, By-product is an acid that needs to be removed.

Experimental Protocols

Method 1: Fischer-Speier Esterification of 3-Phenyl-1-propanol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-Phenyl-1-propanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 3-phenyl-1-propanol (0.1 mol), glacial acetic acid (0.2 mol), and toluene (100 mL).

  • Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours). Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Acetylation of 3-Phenyl-1-propanol with Acetic Anhydride

This protocol describes the synthesis of this compound using acetic anhydride and pyridine as a catalyst.

Materials:

  • 3-Phenyl-1-propanol

  • Acetic Anhydride

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenyl-1-propanol (0.05 mol) in pyridine (25 mL).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (0.06 mol) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into 100 mL of ice-cold 1 M HCl to neutralize the pyridine.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Visualizations

Fischer_Esterification RCOOH Carboxylic Acid (Acetic Acid) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH ROH Alcohol (3-Phenyl-1-propanol) Protonated_Ester_H2O Protonated Ester + Water Tetrahedral_Intermediate->Protonated_Ester_H2O - H2O Ester Ester (this compound) Protonated_Ester_H2O->Ester - H+ H2O Water

Caption: Fischer-Speier Esterification Reaction Pathway.

Ether_Formation_Troubleshooting Start High Temperature or High Acid Concentration Protonation Protonation of Alcohol Start->Protonation Solution Solution: - Lower Reaction Temperature - Reduce Acid Concentration Start->Solution SN2_Attack SN2 Attack by another Alcohol Molecule Protonation->SN2_Attack Protonated_Ether Protonated Ether SN2_Attack->Protonated_Ether Deprotonation Deprotonation Protonated_Ether->Deprotonation Ether_Byproduct Di(3-phenylpropyl) Ether (By-product) Deprotonation->Ether_Byproduct

Caption: Troubleshooting Logic for Ether By-product Formation.

References

Technical Support Center: Scaling Up 3-Phenylpropyl Acetate Production in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory-scale production of 3-phenylpropyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear, concise, and practical guidance for the synthesis and purification of this valuable compound. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing 3-phenylpropyl acetate?

A1: The most prevalent and straightforward laboratory method is the esterification of 3-phenylpropan-1-ol with an acetylating agent. The most common acetylating agent used is acetic anhydride (B1165640), often in the presence of an acid or base catalyst. Another common method is the Fischer-Speier esterification, which involves reacting 3-phenylpropan-1-ol with acetic acid in the presence of a strong acid catalyst.

Q2: What are the typical catalysts used for the acetylation of 3-phenylpropan-1-ol with acetic anhydride?

A2: A variety of catalysts can be employed to facilitate this reaction. Acidic catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common. Basic catalysts like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) are also frequently used. More recently, greener and reusable catalysts, including various metal salts and solid acid catalysts, have been explored to improve the environmental footprint and simplify purification.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v), will allow for the separation of the starting material (3-phenylpropan-1-ol) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.

Q4: What is the typical work-up procedure for this reaction?

A4: A standard work-up procedure involves quenching the reaction, followed by extraction and washing. The reaction mixture is often diluted with water or a saturated aqueous solution of sodium bicarbonate to neutralize any acidic catalyst and remove excess acetic anhydride. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is subsequently washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Strong acid catalysts like sulfuric acid are highly corrosive and should be handled with extreme care. The reaction may be exothermic, so proper temperature control is necessary. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst. - Loss of product during work-up.- Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature and time based on literature procedures or catalyst choice. - Consider using a more efficient catalyst or increasing the catalyst loading. - Ensure proper phase separation during extraction and minimize transfers to reduce mechanical losses.
Presence of Unreacted 3-Phenylpropan-1-ol in the Final Product - Incomplete conversion. - Insufficient amount of acetylating agent.- Increase the reaction time or temperature. - Use a slight excess of the acetylating agent (e.g., 1.1-1.5 equivalents of acetic anhydride). - Purify the crude product using column chromatography or distillation.
Formation of Side Products (e.g., di-product from impurities, elimination products) - Presence of impurities in starting materials. - High reaction temperatures with sensitive substrates. - Use of a non-selective catalyst.- Use high-purity starting materials. - Maintain the recommended reaction temperature; avoid excessive heating. - Choose a catalyst known for its selectivity in esterification reactions.
Difficulty in Separating Product from Unreacted Starting Material - Similar polarities of the product and starting material.- Utilize column chromatography with an optimized solvent system for better separation. - Fractional distillation under reduced pressure can be effective if the boiling points are sufficiently different.
Aqueous and Organic Layers Do Not Separate Well During Work-up - Formation of an emulsion.- Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation can be used in persistent cases.

Experimental Protocols

Protocol 1: Acetylation of 3-Phenylpropan-1-ol using Acetic Anhydride and Catalytic Sulfuric Acid

This protocol is a classic Fischer-Speier esterification method adapted for acetic anhydride.

Materials:

  • 3-Phenylpropan-1-ol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropan-1-ol (1 equivalent).

  • Add acetic anhydride (1.2 equivalents) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (the temperature will depend on the boiling point of the mixture, typically around 100-120 °C) for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to neutralize the acid and quench the excess acetic anhydride. Be cautious as CO₂ gas will evolve.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acetylation using Triphenylphosphine (B44618), Bromine, and Ammonium (B1175870) Acetate

This method offers a high-yield synthesis under mild conditions.[1]

Materials:

  • 3-Phenyl-1-propanol

  • Triphenylphosphine (Ph₃P)

  • Bromine (Br₂)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile (CH₃CN)

  • n-hexane

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of Ph₃P(OAc)₂ in situ by reacting triphenylphosphine with bromine and then ammonium acetate in acetonitrile.

  • To this solution, add 3-phenylpropan-1-ol (1 mmol, 0.136 g).[1]

  • Stir the reaction mixture at room temperature (20 °C) for approximately 0.3 hours.[1]

  • Monitor the reaction by TLC (n-hexane/EtOAc 3:1) for the disappearance of the starting alcohol.[1]

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide (NH₄Br).[1]

  • Evaporate the solvent from the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (3:1) as the eluent to afford pure this compound (expected yield ~90%).[1]

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of 3-Phenylpropan-1-ol

CatalystAcetylating AgentReaction ConditionsYield (%)Reference
Sulfuric Acid (catalytic)Acetic AnhydrideReflux, 1-2 hTypically >80%General Knowledge
PyridineAcetic AnhydrideRoom Temperature, several hoursGood to excellentGeneral Knowledge
4-(Dimethylamino)pyridine (DMAP)Acetic AnhydrideRoom Temperature, shorter time than pyridineHigh to quantitativeGeneral Knowledge
Ph₃P/Br₂/NH₄OAcIn situ generated acetylating agent20 °C, 0.3 h90%[1]
Expansive GraphiteAcetic AnhydrideRefluxing CH₂Cl₂ or CHCl₃ExcellentGeneral Knowledge
Green Catalysts (e.g., solid acids)Acetic AnhydrideVaries (often elevated temperatures)Varies, often with good reusabilityGeneral Knowledge

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Reactant1 3-Phenylpropan-1-ol Reaction Esterification Reactant1->Reaction Reactant2 Acetic Anhydride Reactant2->Reaction Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product This compound Byproduct Acetic Acid Reaction->Product Reaction->Byproduct Experimental_Workflow A 1. Mix Reactants & Catalyst B 2. Heat and Reflux A->B C 3. Monitor by TLC B->C D 4. Cool and Quench C->D E 5. Extraction D->E F 6. Washing & Drying E->F G 7. Solvent Removal F->G H 8. Purification (Distillation/Chromatography) G->H I Final Product H->I Troubleshooting_Tree Start Low Yield? Check_TLC Check TLC for unreacted starting material Start->Check_TLC Incomplete Incomplete Reaction Check_TLC->Incomplete Yes Complete Reaction Complete Check_TLC->Complete No Action_Incomplete Increase reaction time/temperature or check catalyst Incomplete->Action_Incomplete Action_Complete Investigate work-up procedure for product loss Complete->Action_Complete

References

Validation & Comparative

A Comparative Guide to Confirming the Identity of 3-Phenylpropyl Acetate with 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, unequivocal structural confirmation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of a molecule. This guide provides a comparative analysis of the 13C NMR spectrum of 3-phenylpropyl acetate (B1210297) against potential isomeric impurities or precursors, offering a clear methodology for its unambiguous identification.

Comparative 13C NMR Data

The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. This sensitivity allows for the differentiation between carbons in distinct positions within a molecule and between different molecules altogether. Below is a table summarizing the characteristic 13C NMR chemical shifts for 3-phenylpropyl acetate and three common, structurally related compounds that could be present as impurities or alternative products: 3-phenyl-1-propanol (B195566) (a potential precursor), benzyl (B1604629) acetate, and ethyl benzoate (B1203000) (isomers).

Carbon Atom This compound (ppm) 3-Phenyl-1-propanol (ppm) Benzyl Acetate (ppm) Ethyl Benzoate (ppm)
Carbonyl (C=O)171.1-170.7166.4
-CH₂-O-63.862.166.260.8
Phenyl C1 (quaternary)141.1141.9136.1130.4
Phenyl C2, C6128.4128.4128.6129.4
Phenyl C3, C5128.3128.4128.2128.1
Phenyl C4126.0125.8128.1132.6
-CH₂-Ph32.132.1--
-CH₂-CH₂-Ph30.134.1--
Acetate -CH₃20.9-20.8-
Ethyl -CH₂----14.1

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). The exact values may vary slightly depending on the solvent and experimental conditions.

Analysis of the Data:

  • Carbonyl Signal: The carbonyl carbon of the ester in this compound appears at approximately 171.1 ppm.[1] This is a key differentiator from 3-phenyl-1-propanol, which lacks this functional group. While benzyl acetate and ethyl benzoate also exhibit carbonyl signals, their chemical shifts are distinct.

  • Aliphatic Carbons: The three aliphatic carbons of the propyl chain in this compound are clearly resolved at 63.8, 32.1, and 30.1 ppm.[1] This pattern is unique when compared to the single methylene (B1212753) carbon of benzyl acetate (around 66.2 ppm) and the ethyl group carbons of ethyl benzoate (around 60.8 and 14.1 ppm).[2]

  • Aromatic Carbons: While the aromatic region (125-142 ppm) shows some overlap between the compounds, the specific shifts and number of signals can still aid in identification, particularly for the quaternary carbon.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized procedure for acquiring a 13C NMR spectrum. Instrument-specific parameters should be optimized by the operator.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.

3. Acquisition Parameters:

  • Set the spectrometer to the 13C nucleus frequency.

  • Choose a standard proton-decoupled 13C pulse program.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • The acquisition time is typically set to 1-2 seconds.

  • A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, ensuring more accurate signal integration if needed.

  • The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are often sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the reference signal (TMS) to 0.0 ppm.

  • Integrate the signals if quantitative information is desired.

Logical Workflow for Identification

The following diagram illustrates the decision-making process for confirming the identity of this compound using the obtained 13C NMR spectrum.

G Workflow for 13C NMR Based Identification of this compound A Acquire 13C NMR Spectrum B Observe a signal in the 170-172 ppm range? A->B C Compound is likely not an ester. Consider 3-phenyl-1-propanol. B->C No D Observe three distinct signals in the 20-65 ppm range? B->D Yes E Identity is likely NOT This compound. Compare with isomers like Benzyl acetate or Ethyl benzoate. D->E No F Are the aliphatic signals at ~64, ~32, and ~30 ppm? D->F Yes G Identity confirmed as This compound. F->G Yes H Identity not confirmed. Re-evaluate spectrum and potential alternatives. F->H No

Caption: Logical workflow for the confirmation of this compound via 13C NMR.

References

A Comparative Guide to the Purity Analysis of Commercial 3-Phenylpropyl Acetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical aspect of quality control and experimental reproducibility. 3-Phenylpropyl acetate (B1210297), a common fragrance and flavoring agent, is commercially available from various suppliers. While most vendors provide a certificate of analysis indicating a purity of ≥98.0%, the actual purity and the profile of minor impurities can vary between batches and manufacturers. This guide provides a comprehensive comparison of the purity of commercial 3-Phenylpropyl acetate using Gas Chromatography with Flame Ionization Detection (GC-FID), alongside a detailed experimental protocol and a discussion of alternative analytical techniques.

Comparison of Commercial this compound Purity

While specific batch-to-batch data from different suppliers is proprietary, a representative comparison based on typical product specifications is presented below. It is crucial for end-users to request lot-specific Certificates of Analysis for the most accurate information. The following table illustrates a hypothetical purity analysis of this compound from three different commercial suppliers, as determined by GC-FID.

Parameter Supplier A Supplier B Supplier C
Product Name This compoundThis compound, ≥98%, FCC, FGThis compound, for synthesis
CAS Number 122-72-5122-72-5122-72-5
Stated Purity (from CoA) ≥98.0% (GC)≥98%≥98.0% (GC)[1]
Hypothetical Measured Purity (by GC-FID) 98.5%99.2%98.2%
Major Impurity 3-Phenylpropanol (1.2%)3-Phenylpropanol (0.6%)3-Phenylpropanol (1.5%)
Other Impurities Unidentified (0.3%)Unidentified (0.2%)Unidentified (0.3%)
Appearance Colorless liquidColorless liquidColorless liquid

Experimental Protocol: Purity Determination by GC-FID

This section details a standard operating procedure for the determination of the purity of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID).

Sample Preparation
  • Standard Preparation: Accurately weigh approximately 100 mg of a certified this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or hexane (B92381). This creates a stock solution of approximately 10 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the standards.

  • Filter the final diluted sample and standards through a 0.45 µm syringe filter into a 2 mL GC vial.

GC-FID Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis
  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the certified reference standard.

  • Quantification: The purity of the sample is typically determined using the area normalization method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. For more accurate quantification, an internal or external standard calibration can be performed.

Experimental Workflow

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Reporting weigh_sample Weigh Commercial Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample weigh_std Weigh Reference Standard dissolve_std Dissolve in Solvent weigh_std->dissolve_std filter_sample Filter Sample dissolve_sample->filter_sample filter_std Filter Standard dissolve_std->filter_std inject Inject into GC filter_sample->inject filter_std->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-FID Purity Analysis.

Common Impurities in Commercial this compound

The most common impurity found in commercial this compound is the unreacted starting material, 3-phenylpropanol . This is due to the common synthesis route involving the acetylation of 3-phenylpropanol[2]. Other potential impurities may include:

  • Residual Solvents: Solvents such as hexane or ethyl acetate used during the reaction workup and purification steps.

  • By-products of Acetylation: Depending on the acetylation agent used (e.g., acetic anhydride (B1165640) or acetyl chloride), by-products like di-3-phenylpropyl ether could potentially be formed under certain conditions.

  • Degradation Products: Over time, hydrolysis of the ester can lead to the formation of 3-phenylpropanol and acetic acid.

Comparison with Other Analytical Techniques

While GC-FID is the most common and suitable technique for the purity analysis of volatile compounds like this compound, other methods can also be employed, each with its own advantages and limitations.

Technique Principle Advantages for this compound Analysis Limitations for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification by mass spectrometry.Provides structural information for the definitive identification of unknown impurities.[3] High sensitivity.Higher instrumentation cost compared to GC-FID.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile impurities that cannot be analyzed by GC.This compound and its likely impurities are volatile and well-suited for GC. HPLC methods may require derivatization for UV detection and can be less efficient for this type of analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Direct measurement of molar concentration by comparing the integral of an analyte's NMR signal to that of a certified internal standard.Provides absolute quantification without the need for a specific reference standard of the analyte.[4] Gives structural information.Lower sensitivity for trace-level impurities compared to chromatographic methods.[4] Higher instrumentation cost and requires specialized expertise.

Logical Relationship of Analytical Techniques

Analytical_Techniques Purity_Analysis Purity Analysis of This compound GC Gas Chromatography (GC) Purity_Analysis->GC Primary Technique (Volatile Nature) HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Alternative for Non-Volatile Impurities qNMR Quantitative NMR (qNMR) Purity_Analysis->qNMR Alternative for Absolute Quantification GC_FID GC-FID (Routine Purity) GC->GC_FID GC_MS GC-MS (Impurity Identification) GC->GC_MS

Caption: Selection of Analytical Techniques.

References

Validating the Structure of 3-Phenylpropyl Acetate via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylpropyl acetate (B1210297) is an ester known for its pleasant floral and fruity aroma, finding use in the fragrance and flavor industries. Accurate structural confirmation of this molecule is paramount for quality control and research applications. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the structural elucidation of volatile compounds like 3-phenylpropyl acetate. This guide provides a comparative analysis of the mass spectral data of this compound against a structural isomer, phenethyl propanoate, to demonstrate the validation of its structure.

Experimental Protocol

A detailed methodology for the analysis of this compound and its isomer via GC-MS with electron ionization (EI) is provided below.

1. Sample Preparation:

  • Prepare a 100 ppm solution of this compound and phenethyl propanoate individually in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 40-400.

Mass Spectrometry Data Comparison

The differentiation between this compound and its structural isomer, phenethyl propanoate, is definitively achieved by comparing their respective mass spectra. The distinct fragmentation patterns observed provide a unique fingerprint for each molecule.

Characteristic Ionm/z (Relative Intensity %) - this compoundm/z (Relative Intensity %) - Phenethyl PropanoateFragment Identity and Rationale
Molecular Ion [M] 178 (low)178 (low)Represents the intact ionized molecule (C11H14O2). The low intensity is typical for esters.
Base Peak 118 (100%)104 (100%)This compound: Loss of acetic acid (60 Da) via a McLafferty-type rearrangement. Phenethyl Propanoate: Cleavage of the C-O bond to form the stable phenethyl cation.
Key Fragments 117 (73%)57 (49%)This compound: Loss of a hydrogen radical from the m/z 118 fragment. Phenethyl Propanoate: Formation of the propionyl cation ([CH3CH2CO]+).
91 (34%)105 (16%)This compound: Tropylium ion ([C7H7]+) formed from rearrangement and cleavage of the propyl chain. Phenethyl Propanoate: Formation of the benzoyl cation ([C6H5CO]+) is not a primary pathway. The m/z 105 is likely from the phenethyl fragment.
43 (41%)91 (12%)This compound: Acetyl cation ([CH3CO]+). Phenethyl Propanoate: Tropylium ion ([C7H7]+), less prominent than in this compound.
-29 (24%)Phenethyl Propanoate: Ethyl cation ([CH3CH2]+) from the propionyl group.

Fragmentation Pathway of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways that are diagnostic for its structure. The following diagram illustrates the major fragmentation routes.

fragmentation_pathway M This compound [C11H14O2]+• m/z = 178 frag118 [C9H10]+• m/z = 118 M->frag118 - CH3COOH frag43 [C2H3O]+ Acetyl Cation m/z = 43 M->frag43 - C9H11O• frag117 [C9H9]+ m/z = 117 frag118->frag117 - H• frag91 [C7H7]+ Tropylium Ion m/z = 91 frag117->frag91 - C2H2

Caption: Fragmentation pathway of this compound under electron ionization.

Conclusion

The mass spectral data provides unequivocal validation for the structure of this compound. The presence of the base peak at m/z 118, resulting from the characteristic loss of acetic acid, is a key diagnostic feature.[1] Furthermore, the prominent fragment at m/z 43, corresponding to the acetyl cation, confirms the presence of the acetate group.[1] In contrast, the isomeric phenethyl propanoate displays a base peak at m/z 104, indicative of the stable phenethyl cation, and a significant fragment at m/z 57 from the propionyl group.[2] The distinct differences in the fragmentation patterns, particularly the base peaks and the presence of the acetyl versus propionyl fragments, allow for the unambiguous differentiation and structural confirmation of this compound, making mass spectrometry an indispensable tool for researchers, scientists, and professionals in drug development.

References

A Comparative Analysis of the Biological Activities of 3-Phenylpropyl Acetate and Cinnamyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comprehensive comparison of 3-phenylpropyl acetate (B1210297) and cinnamyl acetate, focusing on their antimicrobial, anti-inflammatory, and wound-healing properties. The information is supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.

At a Glance: Key Biological Activities

Biological Activity3-Phenylpropyl AcetateCinnamyl Acetate
Antimicrobial Demonstrated activity against skin pathogens.Broad-spectrum antibacterial and antifungal properties.
Anti-inflammatory Implied through wound healing studies.Potent inhibitor of key inflammatory mediators.
Wound Healing Promotes wound contraction and collagen deposition.Not extensively studied for direct wound healing effects.

In-Depth Comparison of Biological Performance

Antimicrobial Activity

This compound , on the other hand, has been investigated for its role in wound healing, where it demonstrated antimicrobial activity by reducing the burden of skin pathogens.[3] However, specific quantitative data, such as MIC values against a broad range of microorganisms, are not yet available in the current body of scientific literature. This highlights a significant data gap and an area for future research.

Anti-inflammatory Activity

Cinnamyl acetate has shown notable anti-inflammatory properties. In in-vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cinnamyl acetate exhibited a 48.1% inhibition of nitric oxide (NO) production at a concentration of 10 μg/mL.[1] NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory potential.

The anti-inflammatory activity of This compound is primarily inferred from its positive effects on wound healing, a process intrinsically linked to the inflammatory response.[3] The observed reduction in inflammation during wound healing suggests an underlying anti-inflammatory mechanism. However, direct in-vitro studies quantifying its inhibitory effects on inflammatory markers, such as IC50 values for cytokine production, are currently lacking.

Wound Healing

A significant biological activity attributed to This compound is its ability to promote wound healing. A study utilizing an excision wound model in Wistar albino rats demonstrated that topical application of this compound led to a marked increase in wound contraction, enhanced collagen deposition, and a reduction in the epithelialization period.[3] This suggests its potential as a therapeutic agent in tissue repair and regeneration. The mechanism is thought to involve the stimulation of fibroblasts and the modulation of the extracellular matrix.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly used to determine the MIC of a compound against various microorganisms.

Workflow for MIC Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Serial Dilution Plate Inoculation of Microtiter Plate Compound->Plate Inoculum Microbial Inoculum Preparation Inoculum->Plate Incubate Incubation at 37°C for 24h Plate->Incubate Observe Visual Observation of Turbidity Incubate->Observe MIC MIC Determination Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compound: A stock solution of the test compound (this compound or cinnamyl acetate) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Workflow for NO Inhibition Assay

cluster_cell Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed RAW 264.7 Macrophages Treat Treat with Compound + LPS Seed->Treat Incubate Incubate for 24h Treat->Incubate Griess Griess Reagent Addition Incubate->Griess Absorbance Measure Absorbance at 540 nm Griess->Absorbance Calculate Calculate % NO Inhibition Absorbance->Calculate

Caption: Workflow for the in-vitro nitric oxide (NO) inhibition assay.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, they are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells.

Signaling Pathways

Cinnamyl Acetate and the NF-κB Signaling Pathway

The anti-inflammatory effects of cinnamyl acetate and related compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Activation CinnamylAcetate Cinnamyl Acetate CinnamylAcetate->IKK Inhibition

Caption: Cinnamyl acetate inhibits the NF-κB signaling pathway.

In this pathway, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Cinnamyl acetate is thought to exert its anti-inflammatory effect by inhibiting the activation of IKK, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.[4]

The signaling pathways modulated by This compound in the context of wound healing are yet to be fully elucidated. It is hypothesized that it may involve pathways related to fibroblast proliferation and extracellular matrix deposition, such as the Transforming Growth Factor-beta (TGF-β) signaling pathway. Further research is required to confirm these mechanisms.

Conclusion

Both this compound and cinnamyl acetate exhibit promising biological activities. Cinnamyl acetate has demonstrated clear antimicrobial and anti-inflammatory properties, with its mechanism of action partially attributed to the inhibition of the NF-κB signaling pathway. This compound shows significant potential in wound healing, a complex process that includes antimicrobial and anti-inflammatory components.

For drug development professionals, cinnamyl acetate presents a strong candidate for further investigation as a topical antimicrobial or anti-inflammatory agent. This compound, with its demonstrated efficacy in promoting tissue repair, warrants further exploration for applications in wound management and regenerative medicine. Future research should focus on obtaining more quantitative data for this compound's antimicrobial and anti-inflammatory activities and elucidating the specific signaling pathways involved in its wound-healing effects to allow for a more direct and comprehensive comparison.

References

A Comparative Study of Phenylpropyl Esters in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key phenylpropyl esters utilized in fragrance research. It delves into their synthesis, olfactory properties, and stability, offering a valuable resource for professionals in the fragrance and related industries. The information is supported by experimental data and detailed protocols to facilitate further research and development.

Introduction to Phenylpropyl Esters in Fragrance

Phenylpropyl esters are a class of organic compounds valued for their diverse and pleasant aromas, ranging from floral and fruity to balsamic and spicy. These esters are synthesized through the reaction of 3-phenyl-1-propanol (B195566) with various carboxylic acids. The length and structure of the carboxylic acid chain significantly influence the resulting ester's olfactory profile, volatility, and stability, making them versatile ingredients in perfumery. This guide focuses on a comparative analysis of three key phenylpropyl esters: phenylpropyl acetate (B1210297), phenylpropyl formate (B1220265), and phenylpropyl cinnamate (B1238496).

Comparative Olfactory and Physicochemical Properties

The olfactory and physicochemical properties of phenylpropyl esters are crucial for their application in fragrances. The following tables summarize key quantitative data for phenylpropyl acetate, phenylpropyl formate, and phenylpropyl cinnamate, allowing for a direct comparison of their characteristics.

PropertyPhenylpropyl AcetatePhenylpropyl FormatePhenylpropyl Cinnamate
CAS Number 122-72-5[1]104-64-3[2]122-68-9[3]
Molecular Formula C₁₁H₁₄O₂[1]C₁₀H₁₂O₂[2]C₁₈H₁₈O₂[3]
Molecular Weight ( g/mol ) 178.23164.20[2]266.34[4]
Boiling Point (°C) 244-245 @ 760 mmHg[1]238 @ 760 mmHg[2]>300 @ 760 mmHg[4]
Vapor Pressure <0.01 hPa @ 20°C0.0773 mmHg @ 25°C[5]~0 hPa @ 20-25°C[3]
Solubility Insoluble in water; soluble in oils[1]Insoluble in water[5]Insoluble in water; soluble in oils and ethanol[3]
Odor Threshold Taste threshold at 10 ppm: balsamic, floral, fruity, sappy, spicy and cinnamic with powdery nuances[6]Data not readily availableData not readily available

Table 1: Physicochemical Properties of Selected Phenylpropyl Esters

EsterOlfactory Profile
Phenylpropyl Acetate A sweet, floral, and spicy odor with balsamic and fruity nuances, reminiscent of hyacinth and pear.[7][8] It is often used to add a fresh and sweet note to floral and fruity fragrances.[8]
Phenylpropyl Formate A sweet, floral, and herbaceous odor with hints of honey and hyacinth.[2][9][10]
Phenylpropyl Cinnamate A heavy, sweet, balsamic, and floral scent with spicy and fruity undertones, often described as having notes of rose and apricot.[3][4][11] It is valued for its fixative properties in addition to its aroma.

Table 2: Olfactory Profiles of Selected Phenylpropyl Esters

Experimental Protocols

This section provides detailed methodologies for the synthesis, sensory evaluation, and stability testing of phenylpropyl esters, crucial for their development and application in fragrance formulations.

Synthesis of Phenylpropyl Esters via Fischer-Speier Esterification

This protocol describes the synthesis of phenylpropyl esters from 3-phenyl-1-propanol and a corresponding carboxylic acid using an acid catalyst.

Materials:

  • 3-phenyl-1-propanol

  • Carboxylic acid (e.g., acetic acid for phenylpropyl acetate, formic acid for phenylpropyl formate, cinnamic acid for phenylpropyl cinnamate)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[12]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-phenyl-1-propanol and a slight excess of the chosen carboxylic acid.[13]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[13]

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of water and extract the ester with an organic solvent.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the excess acid, followed by water, and finally brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • The crude ester can be further purified by distillation under reduced pressure.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the quantitative sensory profiling of phenylpropyl esters.

Panelists:

  • A panel of 8-12 trained assessors with demonstrated olfactory acuity.

Sample Preparation:

  • Prepare solutions of each phenylpropyl ester at a concentration of 1% in a suitable solvent (e.g., ethanol (B145695) or diethyl phthalate).

  • Present the samples on smelling strips, labeled with random three-digit codes.

Procedure:

  • Attribute Generation: In a preliminary session, panelists are exposed to all the ester samples and collectively generate a list of descriptive terms (e.g., floral, fruity, spicy, sweet, balsamic, green, woody).

  • Reference Standards: Provide reference standards for each attribute to anchor the panelists' evaluations.

  • Evaluation: In individual booths, panelists receive one smelling strip at a time and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").[14]

  • Data Analysis: The intensity ratings are converted to numerical values, and the mean intensity for each attribute is calculated for each ester. The results can be visualized using spider web plots or bar charts for easy comparison.

Stability Testing: Accelerated Aging Protocol

This protocol describes an accelerated stability test to evaluate the performance of phenylpropyl esters in a cosmetic formulation (e.g., an ethanol-based perfume).

Materials:

  • Test fragrance formulation containing the phenylpropyl ester at a typical concentration (e.g., 1-5%).

  • Control fragrance formulation without the phenylpropyl ester.

  • Glass vials with airtight seals.

  • Temperature and humidity-controlled chambers.

  • UV light cabinet.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare multiple aliquots of both the test and control fragrance formulations in glass vials.

  • Storage Conditions: Store the vials under the following conditions for a period of 3 months:[15]

    • Room temperature (25°C / 60% RH) - as a control.

    • Elevated temperature (40°C / 75% RH).[16]

    • Cyclic temperature: 24 hours at 4°C followed by 24 hours at 40°C.

    • UV light exposure (in a UV cabinet).[17]

  • Evaluation Intervals: At specified time points (e.g., 0, 1, 2, and 3 months), retrieve samples from each storage condition.

  • Analysis:

    • Visual and Olfactory Assessment: Evaluate any changes in color, clarity, and odor profile compared to the initial sample.

    • Chemical Analysis (GC-MS): Quantify the concentration of the phenylpropyl ester in the test formulation to determine the extent of degradation.

Mandatory Visualizations

Olfactory Signal Transduction Pathway

The following diagram illustrates the signal transduction cascade initiated by the binding of an odorant molecule to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_channel Odorant Odorant Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ and Na⁺ Influx Depolarization Depolarization Ca_Na_influx->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates GC_MS_O_Workflow Sample Fragrance Sample Injection GC Injection Sample->Injection GC_Column Gas Chromatography Column Separation Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS Mass Spectrometer (MS) Splitter->MS 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% MS_Data Mass Spectrum (Identification) MS->MS_Data O_Data Olfactogram (Odor Description & Intensity) ODP->O_Data Data_Analysis Data Correlation and Compound Identification MS_Data->Data_Analysis O_Data->Data_Analysis

References

A Comparative Guide to the Synthesis of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Phenylpropyl acetate (B1210297), a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries, can be synthesized through various chemical routes. The selection of an optimal synthesis method is contingent upon factors such as desired yield, reaction time, available reagents, and environmental considerations. This guide provides an objective comparison of common synthesis methods for 3-phenylpropyl acetate, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Quantitative Data Comparison

The following table summarizes key quantitative data for different synthesis methods of this compound, offering a clear comparison of their performance.

Synthesis MethodReagentsCatalystSolventReaction TimeTemperature (°C)Yield (%)
Fischer-Speier Esterification 3-Phenylpropanol, Acetic AcidTetrabutylammonium tribromide (TBATB)None15 minutesReflux95%[1]
Acetylation with Acetic Anhydride (B1165640) 3-Phenylpropanol, Acetic AnhydrideVanadyl sulfate (B86663) (VOSO₄)None24 hoursRoom Temperature~80%[2]
Triphenylphosphine-Based Acetylation 3-Phenylpropanol, Ammonium (B1175870) AcetateTriphenylphosphine (B44618), BromineAcetonitrile18 minutes2090%[3]
Enzymatic Transesterification (Cinnamyl Acetate) Cinnamyl Alcohol, Ethyl AcetateNovozym® 435 (Immobilized Lipase)None3 hours4090%[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Fischer-Speier Esterification using Tetrabutylammonium Tribromide (TBATB)

This method offers a rapid and high-yield synthesis of this compound without the need for water removal.[1]

Materials:

  • 3-Phenylpropanol

  • Glacial Acetic Acid

  • Tetrabutylammonium tribromide (TBATB)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-phenylpropanol and glacial acetic acid.

  • Add a catalytic amount of Tetrabutylammonium tribromide (TBATB).

  • Attach a reflux condenser and heat the mixture to reflux for 15 minutes.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Acetylation with Acetic Anhydride Catalyzed by Vanadyl Sulfate

This solvent-free method proceeds at room temperature, offering a more sustainable approach.[2]

Materials:

  • 3-Phenylpropanol

  • Acetic Anhydride

  • Vanadyl sulfate (VOSO₄·5H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add an equimolar amount of 3-phenylpropanol to acetic anhydride containing 1% VOSO₄·5H₂O.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and stir for 15 minutes.

  • Add sodium bicarbonate solution to neutralize the excess acetic acid.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[2]

Triphenylphosphine-Based Acetylation

This protocol provides a high yield of this compound in a very short reaction time.[3]

Materials:

  • 3-Phenylpropanol

  • Triphenylphosphine (Ph₃P)

  • Bromine (Br₂)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Silica (B1680970) gel for column chromatography

  • n-hexane/EtOAc (3:1) as eluent

Procedure:

  • Prepare a solution of Ph₃P(OAc)₂ in situ by reacting triphenylphosphine and bromine, followed by the addition of ammonium acetate in acetonitrile.

  • To this solution, add 3-phenylpropanol (1 mmol).

  • Stir the reaction mixture at 20°C for 18 minutes. Monitor the reaction progress by TLC.[3]

  • Upon completion, filter the reaction mixture to remove the precipitated ammonium bromide.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (3:1) as the eluent to obtain this compound.[3]

Workflow for Comparison of Synthesis Methods

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method for this compound based on key experimental parameters.

Synthesis_Comparison_Workflow start Define Synthesis Goals (Yield, Purity, Scale) lit_review Literature Review of Synthesis Methods start->lit_review fischer Fischer-Speier Esterification lit_review->fischer Identify acetylation Acetylation with Acetic Anhydride lit_review->acetylation Identify ph3p Triphenylphosphine- Based Acetylation lit_review->ph3p Identify enzymatic Enzymatic Transesterification lit_review->enzymatic Identify exp_design Experimental Design & Execution fischer->exp_design acetylation->exp_design ph3p->exp_design enzymatic->exp_design data_analysis Data Analysis (Yield, Purity, Time) exp_design->data_analysis Collect Data method_selection Select Optimal Method data_analysis->method_selection Compare Results scale_up Scale-up & Optimization method_selection->scale_up Proceed with Best Method

Caption: Workflow for comparing and selecting a synthesis method.

Discussion and Comparison

Fischer-Speier Esterification: The use of TBATB as a catalyst significantly accelerates the classic Fischer esterification, achieving a remarkable 95% yield in just 15 minutes.[1] This makes it an attractive option for rapid, high-yield synthesis. The reaction is performed neat, which simplifies the workup procedure.

Acetylation with Acetic Anhydride: While offering a good yield of around 80%, this method requires a significantly longer reaction time of 24 hours at room temperature.[2] The use of a stoichiometric amount of acetic anhydride under solvent-free conditions is a notable advantage from a green chemistry perspective.[2]

Triphenylphosphine-Based Acetylation: This method stands out for its high yield (90%) and extremely short reaction time (18 minutes).[3] However, it involves the use of triphenylphosphine and bromine, which may require more careful handling and purification steps to remove the triphenylphosphine oxide byproduct.

Enzymatic Transesterification: Although the provided data is for a similar compound (cinnamyl acetate), it highlights the potential of enzymatic methods.[4] These reactions are typically performed under mild conditions (40°C) and can achieve high yields (90%) with high selectivity, reducing the formation of byproducts.[4] The use of immobilized enzymes also allows for easier catalyst recovery and reuse. This approach is particularly advantageous for applications requiring high purity and environmentally benign processes.

The choice of the most suitable synthesis method for this compound depends on the specific requirements of the researcher. For rapid synthesis with high yield, the Fischer-Speier esterification with a TBATB catalyst is a compelling option. For a more environmentally friendly approach, despite the longer reaction time, acetylation with acetic anhydride in the absence of a solvent is a strong candidate. The triphenylphosphine-based method offers a balance of high yield and very short reaction time but requires consideration of byproduct removal. Finally, enzymatic synthesis presents a promising green alternative, especially for applications where mild reaction conditions and high selectivity are paramount. Researchers are encouraged to evaluate these methods based on their laboratory capabilities, cost considerations, and desired product specifications.

References

A Comparative Guide to the Quantitative Analysis of 3-Phenylpropyl Acetate in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 3-Phenylpropyl acetate (B1210297) in complex mixtures, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented herein is supported by established analytical principles and data from analogous compound analyses.

Quantitative Data Summary

The performance of GC-FID and HPLC-UV for the quantitative analysis of 3-Phenylpropyl acetate is summarized in the tables below. These values are representative and may vary based on the specific instrumentation, column, and operating conditions.

Table 1: Comparison of GC-FID and HPLC-UV for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.
Typical Column Capillary column (e.g., DB-5, HP-5ms)Reversed-phase column (e.g., C18, C8)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile (B52724), Water)
Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Selectivity High for volatile and semi-volatile compounds.High for compounds with a UV chromophore.
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Linearity (R²)¹ > 0.995> 0.995
Limit of Detection (LOD)² 0.1 - 1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ)² 0.3 - 3 µg/mL3 - 30 µg/mL
Accuracy (% Recovery)³ 95 - 105%95 - 105%
Precision (% RSD)³ < 5%< 5%
Sample Volatility RequiredNot required
Derivatization Generally not requiredNot required
Cost Lower initial and operational costHigher initial and operational cost

¹ Linearity is typically determined by analyzing a series of calibration standards. ² LOD and LOQ are estimated based on signal-to-noise ratios. ³ Accuracy and precision are determined through spike-recovery and replicate injection studies.

Experimental Protocols

Primary Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] The Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for carbon-containing compounds.[1]

1. Sample Preparation:

  • Accurately weigh a known amount of the mixture containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, hexane) to a final concentration within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove non-volatile matrix components.

  • Add an appropriate internal standard (e.g., methyl heptadecanoate), if using the internal standard method for quantification.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Makeup Gas: Nitrogen.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard solution into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

4. Quantification:

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Comparative Method: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. This compound possesses a benzene (B151609) ring, which acts as a chromophore, allowing for its detection by a UV detector.

1. Sample Preparation:

  • Accurately weigh a known amount of the mixture.

  • Dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector set at a wavelength of 254 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject each standard solution into the HPLC-UV system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

4. Quantification:

  • Inject the prepared sample solution into the HPLC-UV system.

  • Identify the this compound peak based on its retention time.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing start Obtain Mixture Sample weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve extract Extraction (if needed) dissolve->extract for complex matrices filter Filter (for HPLC) dissolve->filter extract->filter inject_gc Inject into GC-FID filter->inject_gc inject_hplc Inject into HPLC-UV filter->inject_hplc acquire_gc Acquire GC Chromatogram inject_gc->acquire_gc acquire_hplc Acquire HPLC Chromatogram inject_hplc->acquire_hplc integrate_gc Integrate Peak Area acquire_gc->integrate_gc integrate_hplc Integrate Peak Area acquire_hplc->integrate_hplc calibrate Construct Calibration Curve integrate_gc->calibrate integrate_hplc->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Selection Decision Tree

method_selection decision decision method method start Start: Need to quantify This compound volatile Are other components in the mixture volatile? start->volatile uv_active Does the matrix have significant UV absorbance at the analysis wavelength? volatile->uv_active No gc_fid Use GC-FID volatile->gc_fid Yes hplc_uv Use HPLC-UV uv_active->hplc_uv No consider_cleanup Consider sample cleanup (e.g., SPE) before HPLC uv_active->consider_cleanup Yes consider_cleanup->hplc_uv

Caption: Decision tree for selecting an analytical method.

References

A Researcher's Guide to Cross-Referencing Experimental and Literature NMR Data for 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive comparison of experimental and literature NMR data for 3-Phenylpropyl acetate (B1210297), alongside a detailed experimental protocol to ensure data accuracy and reproducibility.

¹H and ¹³C NMR Data for 3-Phenylpropyl Acetate: A Comparative Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, compiled from various literature sources. This allows for a direct comparison with experimentally acquired data, facilitating accurate compound identification and purity assessment. All literature data presented was recorded in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

Proton Assignment Literature Chemical Shift (δ, ppm) Range Multiplicity Coupling Constant (J, Hz)
H-a (C₆H₅)7.16 - 7.32m-
H-b (CH₂)4.06 - 4.09t6.6
H-c (CH₂)2.66 - 2.72t7.6
H-d (CH₃)2.01 - 2.06s-
H-e (CH₂)1.92 - 2.00m-

Note: Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Carbon Assignment Literature Chemical Shift (δ, ppm) Range
C=O171.1 - 171.32
C-ipso141.1 - 141.33
C-ortho/meta128.3 - 128.57
C-para126.0 - 126.13
O-CH₂63.8 - 63.96
Ph-CH₂32.1 - 32.29
CH₂30.1 - 30.29
CH₃20.9 - 21.10

Note: Chemical shifts are reported relative to the CDCl₃ solvent peak at 77.16 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following generalized protocol for a small organic molecule like this compound is recommended.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Amount: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound.[2] Ensure the solvent is of high purity and free from water.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

  • Dissolution and Transfer: Dissolve the sample in the deuterated solvent in a separate vial before transferring the solution to the NMR tube using a Pasteur pipette. To remove any particulate matter, filter the solution through a small cotton or glass wool plug in the pipette.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

  • Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR or the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each peak.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for comparing experimentally obtained NMR data with literature values for compound verification.

NMR_Cross_Reference_Workflow Workflow for NMR Data Cross-Referencing A Acquire Experimental ¹H and ¹³C NMR Data B Process Experimental Data (FT, Phasing, Baseline Correction) A->B Raw Data C Reference Spectra (TMS or Solvent Peak) B->C D Peak Picking and Integration (¹H NMR) C->D G Compare Experimental and Literature Chemical Shifts D->G Experimental Shifts E Search for Literature NMR Data F Compile Literature Data into a Table E->F Published Spectra F->G Literature Shifts H Compare Multiplicity and Coupling Constants (¹H) G->H Chemical Shifts Match I Data Match? H->I Multiplicities Match J Structure Verified I->J Yes K Re-evaluate Data or Consider Impurities/Degradation I->K No

Caption: Workflow for comparing experimental and literature NMR data.

By following this structured approach of data acquisition, processing, and comparison, researchers can confidently verify the structure and purity of this compound, ensuring the reliability of their experimental outcomes.

References

3-Phenylpropyl Acetate: A Comparative Analysis of its Efficacy in Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the wound healing efficacy of 3-Phenylpropyl acetate (B1210297) against other commonly used topical agents. The information is compiled from available preclinical data to assist researchers and professionals in drug development in evaluating its potential as a therapeutic agent.

Quantitative Comparison of Wound Healing Agents

The following table summarizes the performance of 3-Phenylpropyl acetate and other wound healing agents in a rat excision wound model. Efficacy is compared based on key healing parameters.

AgentWound Contraction (%)Epithelialization Period (Days)Hydroxyproline (B1673980) Content (µg/mg)Experimental Model
This compound Up to 60%7 (reduced)19.36 ± 6.08Excision wound (Wistar albino rats)[1]
Control (Untreated) Slower healing-11.41 ± 2.14Excision wound (Wistar albino rats)[1]
Silver Sulfadiazine (1%) ~45% (Day 14)~21Not specifiedExcision wound (Rats)
Povidone-Iodine (5%) ~93.5% (Day 20)~20Not specifiedExcision wound (Wistar rats)
Honey (Acacia) Significant increaseIncreasedIncreasedExcision wound (Rats)
Aloe Vera (50% & 96.4% gel) Significant increaseAcceleratedIncreasedExcision wound (Rats)
Becaplermin (rhPDGF-BB) Significantly smaller wound area-Increased granulation tissueExcisional wound (Diabetic rats)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

1. Biological Assessment of this compound

  • Animal Model: Wistar albino rats were used.

  • Wound Creation: An excision wound was created on the dorsal side of the rats. The exact size of the wound is not specified in the available abstract.

  • Treatment: A preparation containing this compound was topically applied to the wound area. The concentration and vehicle of the preparation are not detailed in the abstract. Betadine was used as a standard control.

  • Duration: The treatment was administered from the day of wounding until day 21.

  • Parameters Assessed:

    • Wound Contraction: The percentage reduction in the wound area was measured at unspecified time points.

    • Epithelialization Period: The number of days required for complete closure of the wound was recorded.

    • Histopathological Analysis: Tissue samples were collected for histological evaluation to assess collagen deposition and tissue remodeling.

    • Biochemical Analysis: The hydroxyproline content in the wound tissue was measured as an indicator of collagen synthesis.

    • Microbial Load: The antimicrobial activity was assessed by measuring the burden of skin pathogens.[1]

2. Assessment of Comparative Agents (General Protocol)

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Wound Creation: A full-thickness excision wound of a specific diameter (e.g., 1.5-2 cm) is created on the dorsal thoracic region of the anesthetized rat.

  • Treatment Groups:

    • Control Group: Treated with a vehicle or left untreated.

    • Standard Group: Treated with a known wound healing agent (e.g., silver sulfadiazine, povidone-iodine).

    • Test Group: Treated with the agent under investigation (e.g., honey, aloe vera gel).

  • Application: The topical agent is applied to the wound surface, usually once or twice daily.

  • Parameters Assessed:

    • Wound Contraction: The wound area is traced or photographed at regular intervals (e.g., every 2-3 days), and the percentage of wound contraction is calculated.

    • Epithelialization Period: The time taken for the wound to be completely covered with new epithelium is recorded.

    • Histopathology: On specific days, animals are euthanized, and wound tissue is excised for histological examination (e.g., H&E and Masson's trichrome staining) to evaluate inflammation, collagen deposition, neovascularization, and re-epithelialization.

    • Biochemical Markers: The granulation tissue is analyzed for hydroxyproline content (as a marker of collagen) and sometimes other markers like hexosamine and uronic acid.

    • Tensile Strength (for incision wounds): The force required to break open the healed wound is measured.

Visualizing Mechanisms and Workflows

Experimental Workflow for Wound Healing Assessment

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a topical wound healing agent in a rodent excision wound model.

G cluster_setup Experimental Setup cluster_procedure Wound Creation & Treatment cluster_assessment Data Collection and Analysis animal_model Animal Selection (e.g., Wistar Rats) acclimatization Acclimatization animal_model->acclimatization grouping Randomization into Groups (Control, Standard, Test) acclimatization->grouping anesthesia Anesthesia grouping->anesthesia shaving Dorsal Hair Shaving anesthesia->shaving wound_creation Excision Wound Creation shaving->wound_creation treatment Topical Application of Agents wound_creation->treatment wound_measurement Wound Area Measurement (Planimetry/Photography) treatment->wound_measurement Daily/Periodic epithelialization Epithelialization Period Recording treatment->epithelialization histopathology Histopathological Examination (H&E, Masson's Trichrome) treatment->histopathology At specific time points biochemical Biochemical Analysis (Hydroxyproline Assay) treatment->biochemical At specific time points analysis Statistical Analysis wound_measurement->analysis epithelialization->analysis histopathology->analysis biochemical->analysis

Experimental workflow for evaluating wound healing agents.

Phases of Wound Healing and Potential Intervention Points

The process of wound healing is a complex cascade of four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Based on the observed effects of this compound (antimicrobial activity and increased collagen synthesis), its potential points of intervention are highlighted in the following diagram.

G cluster_phases Phases of Wound Healing cluster_intervention Potential Intervention by 3-PPA hemostasis Hemostasis (Vasoconstriction, Platelet Plug) inflammation Inflammation (Neutrophil & Macrophage Infiltration) hemostasis->inflammation proliferation Proliferation (Fibroblast Proliferation, Collagen Synthesis, Angiogenesis, Epithelialization) inflammation->proliferation remodeling Remodeling (Collagen Cross-linking, Scar Maturation) proliferation->remodeling antimicrobial Antimicrobial Effect antimicrobial->inflammation Reduces bacterial load, potentially modulating the inflammatory response collagen_synthesis Enhanced Collagen Synthesis collagen_synthesis->proliferation Increases collagen deposition, strengthening the new tissue

Potential intervention points of 3-PPA in the wound healing process.

Discussion

The available data suggests that this compound shows promise as a wound healing agent. The reported increase in wound contraction and reduction in epithelialization time, coupled with elevated hydroxyproline levels, indicates a positive effect on the proliferative phase of wound healing.[1] The enhanced collagen deposition observed in histological evaluations further supports this.[1]

Furthermore, the antimicrobial activity of this compound is a significant attribute, as bacterial colonization can impede the healing process.[1] By reducing the microbial load, this compound may help to create a more favorable environment for tissue repair.

When compared to other agents, the quantitative data for this compound appears competitive, particularly in terms of accelerating the early stages of healing. However, it is important to note the limitations of this comparison. The full experimental details for the this compound study are not publicly available, which prevents a direct and detailed comparison of the methodologies. The concentrations used, the formulation vehicle, and the precise timing of measurements can all significantly influence the outcomes.

Conclusion

Based on the preliminary data, this compound demonstrates significant potential as a wound healing agent, exhibiting both pro-healing and antimicrobial properties. Further research is warranted to fully elucidate its mechanism of action, optimize its formulation and dosage, and compare its efficacy against a wider range of standard wound care products in well-controlled, standardized preclinical and clinical studies. The information presented in this guide serves as a foundation for researchers and drug development professionals to consider this compound as a candidate for further investigation in the field of wound care.

References

A Spectroscopic Showdown: Unraveling the Isomers of 3-Phenylpropyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of isomeric differentiation is paramount. This guide provides a detailed spectroscopic comparison of 3-Phenylpropyl acetate (B1210297) and its structural isomers, offering a clear framework for their identification and characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This comparative analysis delves into the subtle yet significant differences in the spectral fingerprints of 3-Phenylpropyl acetate and its isomers, all sharing the molecular formula C₁₁H₁₄O₂. By examining the nuances in their ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and mass spectral fragmentation patterns, this guide serves as a practical resource for unambiguous structural elucidation.

At a Glance: Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for this compound and a selection of its structural isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.32-7.16 (m, 5H, Ar-H), 4.08 (t, 2H, -CH₂-O), 2.68 (t, 2H, Ar-CH₂-), 2.05 (s, 3H, -C(O)CH₃), 1.98 (quint, 2H, -CH₂-CH₂-CH₂-)[1]
1-Phenylpropyl acetate ~7.35-7.25 (m, 5H, Ar-H), 5.75 (t, 1H, Ar-CH(OAc)-), 2.08 (s, 3H, -C(O)CH₃), 1.85 (m, 2H, -CH₂-CH₃), 0.92 (t, 3H, -CH₂-CH₃)
2-Phenylpropyl acetate ~7.30-7.15 (m, 5H, Ar-H), 4.10 (d, 2H, -CH₂-O), 3.00 (sextet, 1H, Ar-CH-), 2.00 (s, 3H, -C(O)CH₃), 1.25 (d, 3H, -CH-CH₃)
Ethyl 3-phenylpropanoate ~7.33-7.18 (m, 5H, Ar-H), 4.14 (q, 2H, -O-CH₂-CH₃), 2.95 (t, 2H, Ar-CH₂-), 2.62 (t, 2H, -CH₂-C(O)-), 1.25 (t, 3H, -O-CH₂-CH₃)[2][3]
Methyl 4-phenylbutanoate ~7.30-7.15 (m, 5H, Ar-H), 3.67 (s, 3H, -O-CH₃), 2.65 (t, 2H, Ar-CH₂-), 2.35 (t, 2H, -CH₂-C(O)-), 1.95 (m, 2H, -CH₂-CH₂-CH₂-)[4]
Propyl benzoate (B1203000) ~8.05 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H, Ar-H para to C=O), ~7.44 (t, 2H, Ar-H meta to C=O), 4.22 (t, 2H, -O-CH₂-), 1.78 (sextet, 2H, -CH₂-CH₂-CH₃), 1.02 (t, 3H, -CH₂-CH₃)[5]
Isopropyl benzoate ~8.04 (dd, 2H, Ar-H ortho to C=O), ~7.54 (t, 1H, Ar-H para to C=O), ~7.43 (t, 2H, Ar-H meta to C=O), 5.25 (septet, 1H, -O-CH-), 1.37 (d, 6H, -CH(CH₃)₂)[6]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~171.1, 141.2, 128.4, 128.3, 126.0, 64.0, 32.2, 30.2, 20.9
1-Phenylpropyl acetate ~170.5, 140.0, 128.6, 128.0, 126.5, 77.5, 29.5, 21.2, 10.0
2-Phenylpropyl acetate ~170.8, 140.9, 128.6, 128.5, 126.8, 69.0, 40.0, 21.1, 19.0
Ethyl 3-phenylpropanoate 172.82, 140.62, 128.47, 128.30, 126.23, 60.35, 35.94, 31.01, 14.21[2]
Methyl 4-phenylbutanoate ~173.8, 141.8, 128.4, 128.3, 125.9, 51.5, 35.2, 33.5, 26.5
Propyl benzoate 166.5, 132.8, 130.5, 129.5, 128.3, 66.2, 22.1, 10.5[7]
Isopropyl benzoate 166.2, 132.8, 130.6, 129.6, 128.3, 68.5, 22.0[6][8]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C=O)ν(C-O)Other Key Bands
This compound ~1740~1240~3030 (Ar C-H), ~2950 (Aliphatic C-H)
1-Phenylpropyl acetate ~1738~1235~3030 (Ar C-H), ~2960 (Aliphatic C-H)
2-Phenylpropyl acetate ~1735~1245~3030 (Ar C-H), ~2970 (Aliphatic C-H)
Ethyl 3-phenylpropanoate ~1735~1180~3030 (Ar C-H), ~2980 (Aliphatic C-H)
Methyl 4-phenylbutanoate ~1739~1170~3028 (Ar C-H), ~2952 (Aliphatic C-H)
Propyl benzoate ~1720~1275, ~1115~3065 (Ar C-H), ~2970 (Aliphatic C-H)
Isopropyl benzoate ~1715~1270, ~1110~3060 (Ar C-H), ~2980 (Aliphatic C-H)[6]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound 17811891, 43
1-Phenylpropyl acetate 178105135, 77, 43
2-Phenylpropyl acetate 17810591, 43
Ethyl 3-phenylpropanoate 17810491, 77
Methyl 4-phenylbutanoate 17810491, 74
Propyl benzoate 164 (isomer)105123, 77
Isopropyl benzoate 164 (isomer)105123, 77, 43[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard single-pulse experiment was used with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were co-added and the resulting free induction decay (FID) was Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1 Hz prior to Fourier transformation. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectra were recorded on an FT-IR spectrometer. The spectra were obtained by averaging 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample was injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector was used to detect the ions, and the resulting data was processed to generate the mass spectrum.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_Isomers Isomer Identification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Analysis and Comparison cluster_Conclusion Structural Elucidation Isomers This compound & Its Structural Isomers (C11H14O2) NMR NMR Spectroscopy (1H & 13C) Isomers->NMR IR FT-IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts, Multiplicities, Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Patterns MS->MS_Data Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: A flowchart illustrating the process of isomer identification, spectroscopic analysis, data interpretation, and final structural elucidation.

Distinguishing Features: A Deeper Dive

The differentiation of these isomers relies on the careful interpretation of their unique spectral features.

  • ¹H NMR: The position and splitting patterns of the protons are highly informative. For instance, the benzylic protons (protons on the carbon attached to the phenyl ring) show distinct chemical shifts and multiplicities depending on their substitution. In this compound, the -CH₂-O protons appear as a triplet, whereas in 1-phenylpropyl acetate, the benzylic proton is a triplet, and in 2-phenylpropyl acetate, the -CH₂-O protons are a doublet. The aromatic region can also provide clues, with benzoate esters showing a characteristic downfield shift for the ortho protons.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts provide a clear fingerprint for each isomer. The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment, being more downfield in benzoate esters compared to alkyl acetates. The positions of the carbons in the alkyl chain and the aromatic ring also vary significantly among the isomers.

  • IR Spectroscopy: The most prominent feature is the carbonyl (C=O) stretching vibration. Generally, the C=O stretch of an ester appears in the range of 1750-1735 cm⁻¹. Conjugation with the phenyl ring in benzoate esters shifts this band to a lower frequency (around 1720 cm⁻¹). The C-O stretching vibrations also provide valuable information for distinguishing between different types of esters.

  • Mass Spectrometry: The fragmentation patterns upon electron ionization are highly characteristic. The molecular ion peak confirms the molecular weight of the isomers. However, the key to differentiation lies in the relative abundance of the fragment ions. For example, acetate esters often show a prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion. Benzoate esters, on the other hand, typically exhibit a strong peak at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.

The following diagram illustrates the key distinguishing spectroscopic features for a selection of the isomers.

Spectroscopic_Distinctions Key Spectroscopic Distinctions Among Isomers cluster_Isomers Selected Isomers cluster_Features Distinguishing Spectroscopic Features PPA This compound NMR_H 1H NMR: Benzylic Proton (Shift & Multiplicity) PPA->NMR_H ~2.7 ppm (t) NMR_C 13C NMR: Carbonyl Shift PPA->NMR_C ~171 ppm IR_CO IR: C=O Stretch (ν) PPA->IR_CO ~1740 cm-1 MS_Frag MS: Key Fragment (m/z) PPA->MS_Frag 43 ([CH3CO]+) PBA Propyl Benzoate PBA->NMR_H ~8.0 ppm (d) PBA->NMR_C ~166 ppm PBA->IR_CO ~1720 cm-1 PBA->MS_Frag 105 ([C6H5CO]+) EtPP Ethyl 3-Phenylpropanoate EtPP->NMR_H ~2.9 ppm (t) EtPP->NMR_C ~173 ppm EtPP->IR_CO ~1735 cm-1 EtPP->MS_Frag 104 ([C8H8]+)

Caption: A diagram highlighting the key differences in NMR, IR, and MS data for three representative isomers.

References

Assessing the stability of 3-Phenylpropyl acetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 3-Phenylpropyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of 3-phenylpropyl acetate under various environmental conditions. Due to the limited availability of direct quantitative stability data for this compound in publicly accessible literature, this guide leverages data from structurally similar esters—benzyl (B1604629) acetate, phenethyl acetate, and cinnamyl acetate—to provide a comparative analysis. These compounds share the common feature of an acetate ester linked to a phenylalkyl group, making them reasonable surrogates for understanding potential stability characteristics.

Data Summary

The stability of an ester is crucial for its application in pharmaceuticals, fragrances, and flavorings, as degradation can lead to loss of efficacy, altered sensory properties, and the formation of undesirable byproducts. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acids or bases. Stability is also influenced by temperature, light, and enzymatic activity.

Table 1: General Stability and Physicochemical Properties of this compound and Comparative Esters

PropertyThis compoundBenzyl AcetatePhenethyl AcetateCinnamyl Acetate
Appearance Colorless liquidColorless liquidColorless liquidColorless liquid
Odor Floral, spicyFruity, floral (jasmine)Floral (rose, honey)Sweet, floral, balsamic
Boiling Point (°C) 244214238-239265
Solubility in Water InsolubleSlightly solubleNegligible212.3 mg/L
General Stability Reported as non-discoloring in most cosmetic media (creams, lotions, soaps).[1]Susceptible to hydrolysis.Stable under recommended storage conditions.Stable under recommended temperatures and pressures.[2]

Table 2: Comparative Hydrolysis Data for Structurally Similar Esters

EsterConditionObservation
Benzyl Acetate Acid-catalyzed (Dowex 50Wx8)The hydrolysis reaction is the reverse of the esterification of benzyl alcohol and acetic acid. The equilibrium constant (K) for the hydrolysis reaction at 80°C is approximately 0.40.[3] The reaction follows second-order kinetics under acidic conditions.[1][4]
General Esters Aqueous solutionsMost esters are susceptible to hydrolysis, which is the degradation upon contact with water. This process can be accelerated by the presence of acids or bases.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established methods for forced degradation studies.

Forced Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Purified water

  • Acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Constant temperature water bath

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 1 M HCl.

    • Incubate the vials in a constant temperature water bath at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and 1 M NaOH.

    • Incubate at room temperature.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate at 60°C.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Thermal Degradation Study

Objective: To evaluate the stability of this compound at elevated temperatures.

Materials:

  • This compound (solid or liquid)

  • Oven capable of maintaining a constant temperature (e.g., 80°C)

  • HPLC system

Procedure:

  • Place a known amount of this compound in a petri dish or a suitable vial.

  • Expose the sample to dry heat at 80°C in an oven for a specified period (e.g., 48 hours).

  • At defined time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for HPLC analysis.

  • A control sample should be stored at ambient temperature and protected from light.

  • Analyze the samples by HPLC to determine the extent of degradation.

Photostability Study

Objective: To assess the impact of light on the stability of this compound.

Materials:

  • This compound

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

  • Control chamber (dark)

  • HPLC system

Procedure:

  • Expose a sample of this compound to light in a photostability chamber.

  • A control sample should be kept in a dark chamber under the same temperature conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples.

  • Analyze the samples by HPLC to compare the degradation profiles.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Procedure Acid_Hydrolysis Acid Hydrolysis (HCl) Sample_Preparation Sample Preparation (Dilution, Neutralization) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis Base Hydrolysis (NaOH) Base_Hydrolysis->Sample_Preparation Oxidative_Degradation Oxidative Degradation (H2O2) Oxidative_Degradation->Sample_Preparation Thermal_Degradation Thermal Degradation (Heat) Thermal_Degradation->Sample_Preparation Photolytic_Degradation Photolytic Degradation (Light) Photolytic_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Evaluation Data Evaluation (Degradation Pathway, Rate) HPLC_Analysis->Data_Evaluation Drug_Substance 3-Phenylpropyl Acetate Drug_Substance->Acid_Hydrolysis Drug_Substance->Base_Hydrolysis Drug_Substance->Oxidative_Degradation Drug_Substance->Thermal_Degradation Drug_Substance->Photolytic_Degradation

Caption: Workflow for forced degradation studies.

Signaling Pathway of Ester Hydrolysis

Ester_Hydrolysis cluster_catalysis Catalysis Ester This compound (R-CO-OR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack by H2O Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Intermediate->Products Elimination of leaving group Acid Acid (H+) Acid->Intermediate Protonation of Carbonyl Base Base (OH-) Base->Intermediate Deprotonation of H2O

Caption: General mechanism of ester hydrolysis.

References

Certificate of Analysis (CoA) for 3-Phenylpropyl acetate reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison of 3-Phenylpropyl acetate (B1210297) reference standards, offering insights into key quality attributes, detailed experimental protocols for verification, and a logical workflow for selecting the most suitable standard for your needs.

Comparison of Supplier Specifications

The selection of a reference standard begins with a thorough evaluation of the specifications provided by various suppliers. While individual batch specifications may vary, the following table summarizes typical quality attributes for 3-Phenylpropyl acetate reference standards from leading suppliers.

ParameterSupplier A (Example)Supplier B (Typical)Supplier C (Typical)Test Method
Appearance Colorless LiquidClear, colorless liquidColorless liquidVisual Inspection
Purity (by GC) ≥99.5%≥99.0%≥98.0%Gas Chromatography (GC-FID)
Identity Conforms to StructurePasses TestConforms to reference spectrumFTIR, NMR, Mass Spectrometry
Refractive Index @ 20°C 1.495 - 1.4991.494 - 1.5001.496 (nominal)Refractometry
Specific Gravity @ 25°C 1.010 - 1.0141.011 - 1.0151.012 (nominal)Densitometry
Water Content ≤0.1%≤0.2%Not SpecifiedKarl Fischer Titration
Heavy Metals (as Pb) ≤10 ppm≤10 ppmNot SpecifiedICP-MS or Colorimetric Method
Residue on Ignition ≤0.1%Not SpecifiedNot SpecifiedGravimetry

Experimental Protocols for Quality Verification

Independent verification of the reference standard's quality is a critical step in ensuring data integrity. The following are detailed methodologies for key analytical tests.

Purity and Impurity Profiling by Gas Chromatography (GC-FID)

This method determines the purity of this compound and identifies any potential impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in a suitable solvent such as acetone (B3395972) or ethyl acetate.

  • Data Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity. Identify impurities by comparing retention times with known potential impurities or by using a mass spectrometer (GC-MS).

Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and reliable method to confirm the identity of the reference standard by comparing its spectrum to a known reference spectrum.

  • Instrumentation: Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: Apply a thin film of the neat liquid sample onto a potassium bromide (KBr) disc or use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement Range: 4000 - 400 cm⁻¹.

  • Data Analysis: The obtained spectrum should exhibit characteristic peaks for a phenylpropyl acetate structure, including C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-O stretching. The spectrum should be comparable to the reference spectrum provided by the supplier or from a reputable spectral database.

Water Content Determination by Karl Fischer Titration

This method provides a precise measurement of the water content in the reference standard.

  • Instrumentation: Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagent appropriate for aldehydes and ketones if their presence as impurities is suspected. Anhydrous methanol (B129727) or a suitable solvent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the anhydrous solvent.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically calculate the water content.

  • Acceptance Criteria: The water content should not exceed the limit specified in the Certificate of Analysis.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of trace heavy metal impurities.

  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

  • Sample Preparation: Accurately weigh the this compound reference standard and digest it using a mixture of high-purity nitric acid and hydrochloric acid in a closed-vessel microwave digestion system. Dilute the digested sample to a suitable volume with deionized water.

  • Analysis: Aspirate the prepared sample into the ICP-MS and monitor for the presence and concentration of target heavy metals (e.g., lead, arsenic, cadmium, mercury).

  • Quantification: Use external calibration standards of the target metals to quantify their concentration in the sample. The results should be below the limits specified in the CoA.

Workflow for Reference Standard Selection and Verification

The following diagram illustrates a logical workflow for selecting and verifying a this compound reference standard.

Workflow for Reference Standard Selection and Verification cluster_0 Selection Phase cluster_1 Verification Phase A Identify Required Quality Attributes B Research and Compare Suppliers A->B C Review Certificates of Analysis (CoA) B->C D Select and Procure Reference Standard C->D E Perform Incoming Quality Control (QC) Tests D->E F Purity (GC-FID) E->F G Identity (FTIR) E->G H Water Content (Karl Fischer) E->H I Compare Results with CoA F->I G->I H->I J Accept or Reject Batch I->J

Caption: A logical workflow for the selection and in-house verification of a reference standard.

Signaling Pathway of Quality Control in Analytical Testing

The quality of the reference standard directly impacts the entire analytical testing process, from method validation to routine sample analysis. The following diagram illustrates this relationship.

Impact of Reference Standard Quality on Analytical Testing RS High-Quality Reference Standard MV Accurate Method Validation RS->MV Ensures SA Reliable Sample Analysis MV->SA Enables RD Trustworthy Results SA->RD Leads to DD Confident Decision Making RD->DD Supports

Safety Operating Guide

Proper Disposal Procedures for 3-Phenylpropyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 3-Phenylpropyl acetate (B1210297), ensuring operational integrity and laboratory safety.

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides a detailed guide to the proper disposal procedures for 3-Phenylpropyl acetate, encompassing essential safety information, quantitative data, and a step-by-step operational workflow.

Physicochemical and Toxicological Data

A thorough understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 122-72-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless liquid
Boiling Point 244-245 °C
Flash Point 113 °C (235.4 °F) - closed cup[1][2]
Density 1.012 g/mL at 25 °C[1]
Solubility in Water 0.69 g/L[2]
Vapor Pressure <0.01 hPa at 20 °C[2]
Oral LD50 (Rat) 4700 mg/kg[2][3]
Dermal LD50 (Rabbit) >5000 mg/kg[3]

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), good laboratory practices should always be observed. It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: A lab coat should be worn.

In case of a spill, absorb the material with a non-combustible absorbent material such as sand or earth and place it into a suitable container for disposal.[5]

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all national and local regulations.[4]

Key Disposal Steps:

  • Do Not Mix: Do not mix this compound with other waste streams.[4]

  • Original Containers: Whenever possible, leave the chemical in its original container.[4]

  • Contaminated Containers: Handle uncleaned containers as you would the product itself.[4]

  • Approved Waste Disposal Plant: Dispose of the contents and container at an approved waste disposal plant.[4][6]

For strongly contaminated halogen-free organic solvents, specific waste containers (often designated as "container A") should be used where available.[5][7]

Experimental Protocol: Quantification of this compound in a Water Sample by HPLC

In the event of an accidental release, it may be necessary to quantify the concentration of this compound in aqueous samples. The following is a general High-Performance Liquid Chromatography (HPLC) method for this purpose.

Objective: To determine the concentration of this compound in a water sample.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Newcrom R1 HPLC column or equivalent C18 column[8]

  • Acetonitrile (B52724) (MeCN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatible applications[8]

  • This compound standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v).

    • Acidify the mobile phase with a small amount of phosphoric acid (e.g., 0.1%).[8]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Collect the water sample.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Set the HPLC system parameters:

      • Column: Newcrom R1 or C18[8]

      • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (e.g., 60:40:0.1)[8]

      • Flow Rate: e.g., 1.0 mL/min

      • Injection Volume: e.g., 20 µL

      • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared water sample.

  • Quantification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by using the calibration curve.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal is_mixed Is the waste mixed with other chemicals? start->is_mixed separate_waste Action: Keep waste in a dedicated, labeled container. Do not mix with other waste streams. is_mixed->separate_waste Yes check_container Is it in its original container? is_mixed->check_container No separate_waste->check_container transfer_waste Action: Transfer to a suitable, labeled, and sealed waste container. check_container->transfer_waste No spill_check Is this a spill cleanup? check_container->spill_check Yes transfer_waste->spill_check absorb_spill Action: Absorb with inert material (sand, earth). Place in a sealed container for disposal. spill_check->absorb_spill Yes consult_regulations Consult local and national waste disposal regulations. spill_check->consult_regulations No absorb_spill->consult_regulations approved_facility Dispose of at an approved waste disposal plant. consult_regulations->approved_facility end End: Proper Disposal Complete approved_facility->end

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpropyl acetate
Reactant of Route 2
Reactant of Route 2
3-Phenylpropyl acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。